4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Description
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Properties
IUPAC Name |
4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7/c1-4-18-12(15)19-10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOSIYBQLJZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940253 | |
| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-67-1 | |
| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18780-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018780671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to the Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The core of this synthesis involves the strategic protection of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) as an ethyl carbonate. This document offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and expert insights into the rationale behind the procedural choices, aimed at researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a bespoke chemical entity whose utility often lies in multi-step synthetic sequences where the reactivity of a phenolic hydroxyl group needs to be temporarily masked. The primary synthetic challenge is the selective acylation of the phenolic hydroxyl group in the presence of a carboxylic acid functionality. The chosen pathway, an O-acylation using ethyl chloroformate, is a robust and well-established method for the protection of phenols.[1][2]
The overall synthetic strategy is a single-step transformation from a readily available starting material, 4-hydroxy-3,5-dimethoxybenzoic acid, commonly known as syringic acid. Syringic acid itself can be synthesized from 3,4,5-trimethoxybenzoic acid through selective demethylation.[3] This guide will focus on the final protection step.
The Core Synthesis: O-Acylation of Syringic Acid
The central transformation is the reaction of the phenolic hydroxyl group of syringic acid with ethyl chloroformate. This reaction falls under the category of nucleophilic acyl substitution.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. Pyridine is a commonly used base for this purpose as it also acts as a catalyst.[4] The lone pair of electrons on the nitrogen atom of pyridine can attack the carbonyl carbon of ethyl chloroformate, forming a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the phenoxide ion.
The carboxylic acid group of syringic acid is significantly less nucleophilic than the phenoxide ion and generally does not interfere with the reaction under these conditions, especially at lower temperatures.
Diagram of the Proposed Reaction Mechanism:
Caption: Figure 1: Proposed Reaction Mechanism for O-Acylation of Syringic Acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous reactions of phenolic acids with ethyl chloroformate.[4] Researchers should consider this a starting point for optimization.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | ≥98% | Sigma-Aldrich |
| Ethyl chloroformate | ≥97% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | VWR Chemicals |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add ethyl chloroformate (1.1 eq), diluted in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid as a solid.
-
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow for the Synthesis.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic Acid) | C₉H₁₀O₅ | 198.17 | 204-207 | White powder | 530-57-4 |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | C₁₂H₁₄O₇ | 270.24 | 179-182 | Beige powder | 18780-67-1 |
Conclusion
The synthesis of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid via O-acylation of syringic acid with ethyl chloroformate is a straightforward and efficient method for protecting the phenolic hydroxyl group. The use of pyridine as a base and catalyst facilitates the reaction under mild conditions. This technical guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, to aid researchers in the successful synthesis of this valuable chemical intermediate.
References
- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (CN105218322A).
-
Justia Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (US4191841A). Retrieved from [Link]
- Google Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (US4191841A).
-
PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate. Retrieved from [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
I.R.I.S. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
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- 4. 4-Methoxy-3,5-dihydroxybenzoic acid [webbook.nist.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
Introduction
In the landscape of modern drug discovery, a profound understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very foundation of rational drug design and development.[1] These properties—governing everything from solubility and membrane permeability to formulation stability and in vivo pharmacokinetics—are the primary determinants of a compound's potential to become a viable therapeutic agent.[2][3] This guide provides an in-depth technical exploration of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (CAS No. 18780-67-1), a derivative of the naturally occurring syringic acid. Syringic acid and its analogues are of significant interest due to their diverse biological activities.[4][5] By presenting a detailed analysis of its core physicochemical attributes, this whitepaper aims to equip researchers, medicinal chemists, and formulation scientists with the critical data and field-proven methodologies necessary to evaluate and harness the potential of this and similar molecular scaffolds.
The narrative that follows eschews a rigid template, instead adopting a structure that logically flows from fundamental identity to the practical application of physicochemical principles. We will delve into the causality behind experimental choices, presenting protocols not as mere recipes but as self-validating systems designed for accuracy and reproducibility.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the starting point for all subsequent analysis. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a synthetic derivative where the phenolic hydroxyl group of syringic acid is protected as an ethyl carbonate ester.
2D Chemical Structure:
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation:
-
Prepare a 0.01 M solution of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in a suitable solvent. If solubility is low in water, a co-solvent system (e.g., methanol/water) can be used, though the resulting pKa will be an apparent pKa specific to that solvent system. [6] * Prepare a standardized, carbonate-free 0.1 M NaOH solution to use as the titrant. Carbonate contamination can introduce buffering artifacts. [6] * Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve.
-
The pKa is the pH value at exactly half the volume of the equivalence point. [7]
-
Aqueous Solubility
Aqueous solubility is a gatekeeper property in drug development; a compound must dissolve to be absorbed and exert its therapeutic effect. [1][8]Poor solubility is a primary cause of failure for many drug candidates. Solubility is typically measured as either kinetic or thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a stock solution (often in DMSO) upon dilution in an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration of a saturated solution. [9] Experimental Determination of Thermodynamic Solubility (Shake-Flask Method):
The Shake-Flask method, developed by Higuchi and Connors, is the universally accepted gold standard for determining thermodynamic solubility due to its reliability. [10]
Caption: Workflow for thermodynamic solubility via the Shake-Flask method.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation:
-
Prepare a series of aqueous buffers covering the biopharmaceutically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). [11] * Add an excess amount of solid 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial. [11]
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature, typically 37 ± 1 °C to simulate physiological conditions. [11] * Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau. [11]
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, centrifugation can be used. [11]
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration at the plateau is the thermodynamic solubility at that specific pH and temperature.
-
Lipophilicity (LogP / LogD)
Lipophilicity, the "oil-loving" nature of a molecule, is fundamental to its ability to cross lipid cell membranes. [2]It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. The predicted XLogP3 of ~1.9 for this compound suggests moderate lipophilicity. TPSA is another key descriptor; for molecules to effectively penetrate the blood-brain barrier, TPSA values are often desired to be below 90 Ų. [12]The TPSA of 91.3 Ų for this compound is borderline, suggesting it may have limited CNS penetration.
Analytical Characterization for Structure and Purity
Confirming the identity and purity of a compound is a prerequisite for any further study. HPLC and NMR spectroscopy are the cornerstone techniques for this purpose.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds. [13]For an acidic aromatic compound like this one, a reversed-phase method is most appropriate.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD). [13]* Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [13]* Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A pH well below the compound's pKa ensures the carboxylic acid is protonated, leading to better retention and peak shape. [14] * B: Acetonitrile (HPLC grade).
-
Gradient: A typical starting point would be a gradient from 30% B to 90% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1 mg/mL and filter through a 0.45 µm syringe filter before injection. [13]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. While actual spectra are not available, the expected chemical shifts for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid can be predicted based on the structure and data from similar compounds like syringic acid derivatives. [4][15][16]
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (H-2, H-6): A singlet integrating to 2H is expected. In syringic acid derivatives, this signal typically appears around δ 7.3-7.4 ppm. [4] * Methoxy Protons (-OCH₃): A singlet integrating to 6H for the two equivalent methoxy groups, expected around δ 3.9 ppm. [4] * Ethoxy Protons (-OCH₂CH₃): A quartet (2H) for the methylene group (~δ 4.3 ppm) and a triplet (3H) for the methyl group (~δ 1.4 ppm).
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically >δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals are expected in the low-field region: one for the carboxylic acid (~170 ppm) and one for the carbonate (~152 ppm).
-
Aromatic Carbons: Four distinct signals for the benzene ring carbons. The C-1, C-3/5, and C-4 carbons will be downfield due to attachment to oxygen or the carboxyl group, while the C-2/6 carbons will be further upfield. [4] * Methoxy Carbon: A signal around δ 56 ppm. [4] * Ethoxy Carbons: Signals for the -CH₂- (~δ 65 ppm) and -CH₃ (~δ 14 ppm) groups.
-
Conclusion and Future Outlook
This guide has detailed the critical physicochemical properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, providing both foundational data and the experimental frameworks required for its rigorous evaluation. The compound's moderate lipophilicity and acidic nature, governed by its carboxylic acid pKa, are key determinants of its behavior in biological systems. The provided protocols for determining solubility, pKa, and purity serve as robust starting points for any research program. For drug development professionals, this integrated understanding is paramount, enabling informed decisions in lead optimization, formulation design, and the overall progression of a compound from the bench to potential clinical application.
Caption: Relationship between core properties and development outcomes.
References
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Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Advanced Chemistry Development. [Link]
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Impact of physicochemical profiling for rational approach on drug discovery. (2013). PubMed. [Link]
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4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID [18780-67-1] | Chemsigma. (n.d.). Chemsigma. [Link]
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4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid - LabSolutions. (n.d.). LabSolutions. [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2011). ResearchGate. [Link]
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How to calculate pKa. (n.d.). BYJU'S. [Link]
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Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC. (2017). National Institutes of Health. [Link]
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O-alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. (n.d.). The Royal Society of Chemistry. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
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4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7- - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
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Physicochemical Characterization Assays - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
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(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]
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HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. (n.d.). SIELC Technologies. [Link]
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Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). ACS Publications. [Link]
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O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil - PMC. (2024). National Institutes of Health. [Link]
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Physicochemical Characterization - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
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H and 13 C NMR chemical shifts for the oxidation product of syringic acid by Galerina sp. laccase. (n.d.). ResearchGate. [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). University POLITEHNICA of Bucharest. [Link]
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Syringic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
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3,4-dimethoxybenzoic acid [4-keto-3-(2-methoxyphenyl)chromen-7-yl] ester - InChI Key. (n.d.). Mol-Instincts. [Link]
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3,5-Dimethoxybenzoic Acid | C9H10O4 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
- US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1980).
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). MDPI. [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (2016).
-
spirotetramat carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl ester. (n.d.). The Good Scents Company. [Link]
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A Technical Guide to the Biological Activities and Mechanisms of Syringic Acid and Its Derivatives
Abstract
Syringic acid (SA), a naturally occurring phenolic compound, has emerged as a molecule of significant interest in pharmacology and drug development.[1][2] Abundantly found in various plants, fruits, and vegetables, SA and its synthetic derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] This technical guide provides an in-depth exploration of these activities, focusing on the underlying molecular mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation. We synthesize current research to offer a comprehensive resource for researchers, scientists, and drug development professionals, bridging the gap between preclinical findings and potential therapeutic applications.
Introduction: The Molecular Profile of Syringic Acid
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic acid derived from gallic acid through the methylation of its hydroxyl groups at the 3 and 5 positions.[1][5] This structural modification is pivotal, influencing not only its physicochemical properties but also its biological efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
The therapeutic potential of syringic acid is intrinsically linked to its chemical structure:[2]
-
Phenolic Hydroxyl (-OH) Group: The hydroxyl group at position 4 is a primary site for free radical scavenging, allowing it to donate a hydrogen atom to neutralize reactive oxygen species (ROS).[6]
-
Methoxy (-OCH₃) Groups: The two methoxy groups at positions 3 and 5 are crucial.[2] They enhance the molecule's stability and modulate its lipophilicity, which can improve bioavailability compared to more polar polyphenols like gallic acid.[1] These groups also play a role in specific molecular interactions with enzyme active sites and protein receptors.[2]
-
Carboxyl (-COOH) Group: The carboxylic acid moiety contributes to the molecule's overall polarity and can engage in hydrogen bonding, influencing its binding to biological targets.[7]
Derivatization of the carboxyl group to form esters, amides, or hydrazones is a common strategy to create novel compounds with enhanced or more targeted biological activities.[7][8][9]
Antioxidant Activity: A Primary Defense Mechanism
Syringic acid's most well-documented property is its potent antioxidant activity, which it exerts through multiple, complementary mechanisms.
Mechanistic Insights
-
Direct Radical Scavenging: SA directly neutralizes harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[7] This activity is central to mitigating oxidative stress.
-
Upregulation of Endogenous Antioxidants: SA enhances the body's own antioxidant defenses by activating the Keap1/Nrf2 signaling pathway.[1][10][11] This leads to increased expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[10]
-
Inhibition of Oxidative Damage: By reducing ROS levels, SA protects vital biomolecules, including lipids, proteins, and DNA, from oxidative damage.[1]
Data Summary: Radical Scavenging Efficacy
| Compound/Derivative | Assay | IC₅₀ / EC₅₀ | Reference |
| Syringic Acid | DPPH | 10.77 µg/mL | [12] |
| Syringic Acid | ABTS | 10.35 µg/mL | [12] |
| Syringic Hydrazones | DPPH | Varies (Potent) | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying the direct radical scavenging activity of syringic acid and its derivatives.[13]
Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with maximum absorbance around 517 nm. When reduced by an antioxidant, it loses its violet color. The degree of discoloration is proportional to the antioxidant's scavenging capacity.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of the test compound (e.g., Syringic Acid) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the scavenging percentage against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a driver of numerous diseases. Syringic acid demonstrates significant anti-inflammatory effects by targeting the core molecular pathways that govern the inflammatory response.[1][11]
Mechanistic Insights
SA's anti-inflammatory action is primarily mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3]
-
Inhibition of NF-κB Activation: SA prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive.[1][10]
-
Downregulation of Upstream Mediators: It inhibits key upstream signaling components, including Toll-like receptor 4 (TLR4), MyD88, and TRAF6, which are often responsible for initiating the NF-κB cascade in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][10][11]
-
Suppression of Pro-inflammatory Enzymes and Cytokines: By inhibiting NF-κB, SA reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[3][14]
Visualization: Syringic Acid's Modulation of the NF-κB Pathway
Caption: Syringic acid inhibits inflammation by targeting multiple points in the NF-κB pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent.[15]
Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, which produces large amounts of NO. The amount of NO produced is quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.
-
-
Treatment and Stimulation:
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of syringic acid (determined via a prior cytotoxicity assay like MTT).
-
Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Anticancer Activity: Inducing Selective Cell Death
Syringic acid and its derivatives have demonstrated promising anticancer effects across various cancer cell lines, acting through multiple mechanisms to inhibit growth and induce apoptosis.[3]
Mechanistic Insights
-
Pro-oxidant Activity in Cancer Cells: While SA acts as an antioxidant in normal cells, it can exhibit a bidirectional effect. In many cancer cells, it increases intracellular ROS levels, leading to oxidative stress that triggers apoptosis.[1][6][16]
-
Induction of Intrinsic Apoptosis: SA modulates the balance of the Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax.[1] This leads to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3, executing the apoptotic program.
-
Cell Cycle Arrest: SA can interfere with cell cycle progression by downregulating key proteins like cyclin D1, CDK4, and CDK6, preventing cancer cells from dividing.[17]
-
Inhibition of Proliferation: It has been shown to downregulate the expression of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation.[17]
Data Summary: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Syringic Acid | SW-480 | Colorectal | Dose-dependent inhibition | [16] |
| Syringic Acid | AGS | Gastric | Dose-dependent inhibition | [6] |
| Syringic Acid | Hepatocellular Carcinoma (in vivo) | Liver | Significant tumor reduction at 25 mg/kg | [17] |
Visualization: Syringic Acid's Role in the Intrinsic Apoptosis Pathway
Caption: Syringic acid induces apoptosis in cancer cells via ROS generation and Bcl-2/Bax modulation.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, cell viability and proliferation. It is widely used to screen the cytotoxic potential of anticancer compounds.[15][18]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., SW-480) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of syringic acid or its derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial and Neuroprotective Activities
Antimicrobial Effects
Syringic acid exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][19]
-
Mechanism: The primary mechanism involves the disruption of bacterial cell membrane integrity. This leads to a decrease in intracellular ATP concentration, a reduction in intracellular pH, and hyperpolarization of the membrane, ultimately causing cell death.[20] SA can also inhibit the formation of bacterial biofilms, which are critical for chronic infections.[21]
-
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound | Microorganism | MIC | Reference |
| Syringic Acid | Cronobacter sakazakii | 5 mg/mL | [20] |
| Syringic Acid | Staphylococcus epidermidis | Inhibits biofilm | [21] |
-
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[22][23]
Step-by-Step Methodology:
-
Preparation: Prepare a two-fold serial dilution of syringic acid in a 96-well microplate using a suitable broth medium (e.g., Mueller-Hinton Broth).[23][24]
-
Inoculation: Prepare a standardized bacterial suspension (e.g., ~5×10⁵ CFU/mL). Inoculate each well with the bacterial suspension.[23]
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[23][24]
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[24]
-
Neuroprotective Potential
Syringic acid has shown significant promise as a neuroprotective agent in models of neurodegenerative diseases and ischemic injury.[25][26]
-
Mechanism: Its neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[25] It attenuates oxidative stress-induced neuronal damage, reduces inflammation in nerve tissues, and can inhibit key apoptotic signaling pathways like JNK and p38 in neuronal cells.[27][28] Furthermore, in models of diabetic neuropathy, SA was found to upregulate PGC-1α and NRF-1, key regulators of mitochondrial biogenesis, suggesting it can help restore mitochondrial function.[27]
Challenges and Future Directions
Despite the extensive preclinical evidence supporting the therapeutic potential of syringic acid, several challenges must be addressed for its clinical translation.
-
Bioavailability: Like many phenolic compounds, syringic acid can suffer from limited oral bioavailability, which may hinder its systemic efficacy.[1] Future research should focus on developing novel formulations or derivatives to overcome this hurdle.
-
Clinical Validation: While in vitro and in vivo studies are promising, there is a need for well-designed clinical trials to validate the safety and efficacy of syringic acid and its derivatives in humans.[3]
-
Derivative Synthesis and SAR: The synthesis of novel derivatives with improved potency and selectivity is a key area for future development.[7][8] Comprehensive SAR studies are needed to guide the rational design of next-generation syringic acid-based therapeutics.[1]
Conclusion
Syringic acid is a versatile phenolic compound with a remarkable range of biological activities that are highly relevant to human health and disease. Its ability to modulate fundamental cellular processes—including oxidative stress, inflammation, apoptosis, and microbial growth—positions it as a valuable lead compound for drug discovery. This guide has provided a technical overview of its mechanisms and the robust experimental frameworks used for its evaluation. Continued research into its derivatives and clinical potential is crucial to unlocking the full therapeutic promise of this important natural product.
References
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2025). Frontiers in Pharmacology. [Link]
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Neuroprotective Effect of Syringic Acid by Modulation of Oxidative Stress and Mitochondrial Mass in Diabetic Rats. (2020). PubMed Central. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2025). ResearchGate. [Link]
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UNVEILING THE ANTICANCER EFFECT OF SYRINGIC ACID AND ITS DERIVATIVES IN HEPATOCELLULAR CARCINOMA. (n.d.). Semantic Scholar. [Link]
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Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. [Link]
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The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations. (2022). PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central. [Link]
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Neuroprotective effects of syringic acid against OGD/R-induced injury in cultured hippocampal neuronal cells. (2016). PubMed. [Link]
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The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations. (2022). ProQuest. [Link]
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Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. (n.d.). MDPI. [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products. [Link]
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Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. (n.d.). PubMed Central. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2025). PubMed. [Link]
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In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view. (2021). PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Creative BioMart Microbe. [Link]
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IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]
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Synthesis and antioxidant activity evaluation of a syringic hydrazones family. (2025). ResearchGate. [Link]
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Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation. (n.d.). Springer. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Briefings.fm. [Link]
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Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. (n.d.). PubMed. [Link]
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Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. (n.d.). PubMed. [Link]
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Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms. (n.d.). MDPI. [Link]
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Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane. (n.d.). ResearchGate. [Link]
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Antioxidant activity of SYR. (A) DPPH and SYR (0e200 mg/mL) were... (n.d.). ResearchGate. [Link]
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Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. (n.d.). ResearchGate. [Link]
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The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. (n.d.). PubMed Central. [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products. [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
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Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane. (2016). PubMed. [Link]
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Computational analysis and synthesis of Syringic acid derivatives as Xanthine Oxidase inhibitors. (2020). Semantic Scholar. [Link]
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In virto Anti inflammatory assay. (2020). YouTube. [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. [Link]
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Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]
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Natural compounds as anticancer agents: Experimental evidence. (n.d.). PubMed Central. [Link]
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Common techniques and methods for screening of natural products for developing of anticancer drugs. (2021). Semantic Scholar. [Link]
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DPPH radical scavenging rates of syringic acid (SA), erucic acid (EA),... (n.d.). ResearchGate. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (n.d.). PubMed Central. [Link]
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An In-Depth Technical Guide to 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid (CAS 18780-67-1): A Prodrug and Synthetic Building Block Perspective
This guide provides a comprehensive technical overview of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a molecule positioned at the intersection of synthetic chemistry and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the compound's synthetic rationale, its potential as a prodrug of the therapeutically active Syringic Acid, and its utility as a versatile chemical intermediate.
Core Molecular Identity and Physicochemical Properties
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, also known as Syringic Acid Ethyl Carbonate, is a derivative of the naturally occurring phenolic compound, Syringic Acid.[1] The addition of an ethoxycarbonyl group to the 4-position hydroxyl modifies its properties, primarily by masking the phenolic group, which has significant implications for both its chemical reactivity and its biological processing. This modification transforms the molecule from a simple phenolic acid into a strategic tool for organic synthesis and a potential pro-drug candidate. The compound is classified as an organic building block, intended for professional research and manufacturing purposes.[2]
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 18780-67-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₄O₇ | [2][4] |
| Molecular Weight | 270.24 g/mol | [2][5] |
| Synonyms | Benzoic acid, 4-[(ethoxycarbonyl)oxy]-3,5-dimethoxy-; Syringic acid ethyl carbonate | [1] |
| Appearance | Beige Powder | [1] |
| Purity | Typically ≥95% | [2][6] |
| XLogP3 | 1.9 |[1] |
Caption: Chemical structure of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Synthesis and Purification: A Strategic Approach
The synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a direct and logical process rooted in fundamental organic chemistry principles. The primary objective is the selective acylation of the phenolic hydroxyl group of the starting material, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid).
Synthetic Rationale and Workflow
The most efficient pathway involves the reaction of Syringic Acid with ethyl chloroformate. This reaction is a classic Schotten-Baumann type acylation of a phenol. The presence of a non-nucleophilic base is critical; its role is to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion, and to neutralize the hydrochloric acid byproduct generated during the reaction. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive ethyl chloroformate.
Caption: Synthetic workflow from Syringic Acid to the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Syringic Acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.2 eq) to the solution and stir until fully dissolved. Cool the mixture to 0°C using an ice bath. Causality: The base is essential for deprotonating the phenol, increasing its nucleophilicity for a more efficient reaction. Cooling controls the exothermic nature of the acylation.
-
Acylation: Add ethyl chloroformate (1.1 eq), diluted in the same anhydrous solvent, dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the Syringic Acid spot.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl to remove the base, followed by saturated sodium bicarbonate solution, and finally with brine. Causality: The acidic wash removes the organic base, while the bicarbonate wash removes any unreacted starting material or acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the broad phenolic -OH peak in the IR spectrum and the appearance of signals corresponding to the ethyl group in the NMR spectrum are key indicators of a successful reaction.
Core Applications in Research and Development
The utility of this molecule is twofold: as a protected synthetic intermediate and as a potential prodrug of Syringic Acid.
Utility as a Protected Synthetic Intermediate
In multi-step organic synthesis, the differential reactivity of functional groups is a central challenge. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid serves as a valuable "building block" where the phenolic hydroxyl is temporarily masked by the ethoxycarbonyl protecting group. This group is stable to a range of reaction conditions but can be removed under specific basic conditions (saponification) when desired. This protection strategy allows chemists to perform selective reactions on the carboxylic acid moiety without interference from the phenol.
Caption: Potential synthetic transformations of the carboxylic acid group.
A Prodrug Strategy for Syringic Acid Delivery
The most compelling application for this molecule lies in drug development. Syringic Acid itself is a phytochemical with a wide array of documented therapeutic properties, including antioxidant, anti-inflammatory, anti-diabetic, hepatoprotective, and neuroprotective effects.[7][8][9] Preclinical studies have shown its potential in mitigating metabolic syndrome by improving lipid profiles, lowering blood glucose, and reducing oxidative stress.[10]
However, like many phenolic compounds, Syringic Acid's therapeutic efficacy can be limited by suboptimal pharmacokinetic properties, such as poor bioavailability. The ethoxycarbonyl group in 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a classic prodrug moiety. It is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active Syringic Acid at the site of action or in systemic circulation. This is analogous to the bioactivation of the pro-insecticide spirotetramat, which also contains an ethyl carbonate group that is hydrolyzed to release the active enol.[11]
Potential Advantages of the Prodrug Approach:
-
Increased Lipophilicity: Masking the polar hydroxyl group can enhance membrane permeability and absorption.
-
Improved Stability: Protecting the phenol can prevent premature metabolism (e.g., glucuronidation) before it reaches its target.
-
Controlled Release: The rate of enzymatic cleavage can modulate the release and duration of action of the active drug.
Caption: Proposed bioactivation pathway of the prodrug to release Syringic Acid.
Safety, Storage, and Handling
As a research chemical, 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid should be handled with standard laboratory precautions. Users should consult the supplier-specific Safety Data Sheet (SDS) for comprehensive safety information.
-
Storage: For long-term stability, storage at -20°C under an inert atmosphere is recommended.[12]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Usage Restriction: This product is intended for research and industrial use only and is not for medical or consumer applications.[2][13]
Conclusion
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (CAS 18780-67-1) is a strategically designed molecule with significant value for the scientific community. To the synthetic chemist, it offers a protected version of Syringic Acid, enabling complex molecular construction. To the drug development professional, it represents a promising prodrug candidate capable of unlocking the full therapeutic potential of its well-documented active parent. Understanding its synthesis, reactivity, and biological rationale is key to leveraging this versatile compound in advancing both chemical and pharmaceutical sciences.
References
- Vertex AI Search. (n.d.). 4-[(Ethoxycarbonyl)oxy]-3, 5-dimethoxybenzoic acid, min 95%, 1 gram.
- Vertex AI Search. (n.d.). CAS 18780-67-1: 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid.
- ChemicalBook. (2023). 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID | 18780-67-1.
- Livchem Logistics GmbH. (n.d.). 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID 18780-67-1.
- Combi-Blocks, Inc. (n.d.). 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | 18780-67-1.
- BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com, Inc.
- LookChem. (n.d.). CAS No.18780-67-1, 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID.
- PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate.
- ChemicalBook. (n.d.). 18780-67-1 | CAS DataBase.
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- GuideChem. (n.d.). 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID Suppliers.
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A Technical Guide to the Potential Therapeutic Applications of Ethoxycarbonyl Syringic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Syringic acid, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] This technical guide explores the therapeutic potential of a synthetic derivative, ethoxycarbonyl syringic acid, also known as 4-O-carbethoxysyringic acid. By leveraging the known bioactivities of the parent molecule and considering the physicochemical modifications imparted by the ethoxycarbonyl group, we provide a forward-looking perspective on the prospective applications of this compound in drug discovery and development. This document will delve into the rationale for its synthesis, its hypothesized mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Ethoxycarbonyl Syringic Acid
Syringic acid is a phenolic acid found in a variety of plants and food sources, such as olives, dates, and grapes.[1][2] Its therapeutic potential is well-documented, with numerous preclinical studies demonstrating its efficacy in models of oxidative stress, inflammation, and cancer.[3][4] The presence of hydroxyl and methoxy groups on its benzene ring is key to its biological activity.[1]
The esterification of phenolic acids, such as the introduction of an ethoxycarbonyl group to syringic acid, is a strategic chemical modification aimed at enhancing the therapeutic potential of the parent compound.[5][6] This modification is hypothesized to increase the lipophilicity of the molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced efficacy in lipid-rich biological environments.[5] Phenolic esters have shown improved metabolic stability and bioavailability compared to their parent compounds.[6]
This guide will, therefore, focus on the potential therapeutic applications of ethoxycarbonyl syringic acid, building upon the established foundation of syringic acid's bioactivity and the anticipated benefits of its chemical modification.
Synthesis of Ethoxycarbonyl Syringic Acid
The synthesis of ethoxycarbonyl syringic acid can be achieved through the direct esterification of syringic acid. A plausible synthetic route is the reaction of syringic acid with ethyl chloroformate in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of 4-O-Carbethoxysyringic Acid
This protocol is adapted from a described method for the synthesis of similar phenolic esters.
Materials:
-
Syringic acid
-
Ethyl chloroformate
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve syringic acid in a suitable anhydrous solvent such as diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath and add pyridine as a base.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Wash the reaction mixture with dilute HCl to remove excess pyridine.
-
Subsequently, wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with brine and dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ethoxycarbonyl syringic acid by recrystallization or column chromatography.
Potential Therapeutic Applications and Hypothesized Mechanisms of Action
Based on the extensive research on syringic acid and the known effects of esterification on phenolic compounds, we can hypothesize several key therapeutic applications for ethoxycarbonyl syringic acid.
Enhanced Antioxidant Activity
Syringic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1] The increased lipophilicity of ethoxycarbonyl syringic acid may allow for better interaction with lipid membranes, potentially enhancing its ability to protect against lipid peroxidation, a key event in cellular damage.[7][8]
Hypothesized Mechanism: The antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The ethoxycarbonyl group may modulate the electron-donating capacity of the phenolic hydroxyl group and improve its solubility in lipid environments where oxidative damage often occurs.
Supporting Signaling Pathways:
-
Keap1/Nrf2 Pathway: Syringic acid is known to activate the Nrf2 pathway, a key regulator of endogenous antioxidant defenses.[9] It is plausible that ethoxycarbonyl syringic acid will retain this activity, leading to the upregulation of antioxidant enzymes.
Diagram of the Nrf2 Activation Pathway
Caption: Hypothesized activation of the Nrf2 pathway by ethoxycarbonyl syringic acid.
Potent Anti-inflammatory Effects
Syringic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[9] Ethoxycarbonyl syringic acid is expected to retain or even enhance these properties due to its improved cellular uptake.
Hypothesized Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. This can occur through the modulation of critical signaling pathways that regulate the inflammatory response.
Supporting Signaling Pathways:
-
NF-κB Signaling Pathway: Syringic acid has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[3] By preventing the translocation of NF-κB to the nucleus, ethoxycarbonyl syringic acid could suppress the expression of pro-inflammatory genes.
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation and can also influence inflammation. Syringic acid has been shown to modulate the PI3K/Akt pathway.[1]
Diagram of the NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by ethoxycarbonyl syringic acid.
Promising Anticancer Activity
Syringic acid and its derivatives have demonstrated anticancer effects in various cancer cell lines.[10][11] The potential mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[10] The enhanced cellular uptake of ethoxycarbonyl syringic acid could lead to more potent anticancer activity.
Hypothesized Mechanism: The anticancer effects may be attributed to the induction of oxidative stress within cancer cells, leading to apoptosis. Additionally, modulation of signaling pathways that control cell cycle progression and survival is a likely mechanism.
Supporting Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a key target for cancer therapy. Syringic acid has been shown to suppress this pathway in gastric cancer cells.[1]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by ethoxycarbonyl syringic acid.
Experimental Protocols for Evaluation
To validate the hypothesized therapeutic applications of ethoxycarbonyl syringic acid, a series of in vitro assays are recommended.
In Vitro Antioxidant Assays
Table 1: Summary of In Vitro Antioxidant Assays
| Assay | Principle | Measurement | Advantages | Disadvantages |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. | Decrease in absorbance at ~517 nm. | Simple, rapid, and inexpensive. | Potential for interference from colored compounds. |
| ABTS Radical Cation Scavenging Assay | Measures the scavenging of the ABTS radical cation. | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic antioxidants. | Radical is not physiologically relevant. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-TPTZ complex, measured at 593 nm. | Simple and reproducible. | Does not measure the scavenging of free radicals. |
In Vitro Anti-inflammatory Assays
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Ethoxycarbonyl syringic acid
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ethoxycarbonyl syringic acid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of NO production.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Anticancer Assays
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer SW-480 cells)
-
Appropriate cell culture medium
-
Ethoxycarbonyl syringic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of ethoxycarbonyl syringic acid for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Future Directions and Conclusion
The synthesis and evaluation of ethoxycarbonyl syringic acid represent a promising avenue for the development of novel therapeutic agents. The enhanced lipophilicity of this derivative is expected to translate into improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, syringic acid.
Future research should focus on a comprehensive preclinical evaluation of ethoxycarbonyl syringic acid, including in vivo studies to assess its efficacy, safety, and pharmacokinetic profile. Further mechanistic studies are also warranted to fully elucidate its molecular targets and signaling pathways.
References
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Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Biomolecules, 11(2), 314. Available from: [Link]
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Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). Molecules, 27(15), 4987. Available from: [Link]
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Unveiling the Anticancer Effect of Syringic Acid and Its Derivatives in Hepatocellular Carcinoma. (2023). International Journal of Applied Pharmaceutics, 15(4), 114-124. Available from: [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products, 1(5), 1-14. Available from: [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Biomolecules, 11(2), 314. Available from: [Link]
-
Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. (2022). Molecules, 27(24), 8996. Available from: [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Biomolecules, 11(2), 314. Available from: [Link]
-
Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. (2022). Nutrients, 14(19), 4188. Available from: [Link]
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Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Biomolecules, 11(2), 314. Available from: [Link]
-
Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2024). Frontiers in Pharmacology, 15, 1386518. Available from: [Link]
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In Vitro Anti-Inflammatory Activity Of Syringic Acid. (2019). International Journal of Pharmacy and Pharmaceutical Sciences, 11(2), 71-73. Available from: [Link]
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Safety evaluation of syringic acid: subacute oral toxicity studies in Wistar rats. (2019). Heliyon, 5(8), e02129. Available from: [Link]
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Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. (2025). Journal of Herbal Medicine, 100749. Available from: [Link]
-
Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats. (2019). Journal of Functional Foods, 59, 314-324. Available from: [Link]
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Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. (2022). Nutrients, 14(19), 4188. Available from: [Link]
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Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats. (2009). Biopharmaceutics & Drug Disposition, 30(8), 396-403. Available from: [Link]
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Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. (2025). Journal of Herbal Medicine, 100749. Available from: [Link]
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Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. (2022). Molecules, 27(24), 8996. Available from: [Link]
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Unlocking the Antioxidant Potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Oxidative stress is a pivotal contributor to the pathogenesis of numerous chronic and degenerative diseases. The therapeutic utility of phenolic antioxidants, while significant, is often hampered by suboptimal pharmacokinetic profiles. This technical guide presents a forward-looking analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a derivative of the well-documented antioxidant, syringic acid. We posit that this compound acts as a prodrug, designed to enhance the bioavailability and therapeutic efficacy of its parent molecule. This document provides a comprehensive theoretical framework, detailing the anticipated mechanism of action centered on the Nrf2-ARE signaling pathway, and outlines a rigorous, multi-faceted experimental strategy to empirically validate its antioxidant potential. Detailed protocols for chemical and cell-based antioxidant assays are provided to guide researchers in the systematic evaluation of this promising compound.
Introduction: The Prodrug Strategy for Enhanced Antioxidant Efficacy
Phenolic compounds are a cornerstone of antioxidant research, lauded for their capacity to neutralize reactive oxygen species (ROS) and modulate cellular redox states. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic acid, has demonstrated considerable antioxidant, anti-inflammatory, and cytoprotective properties.[1] Its therapeutic potential, however, is often constrained by factors such as limited bioavailability and rapid metabolism.
Prodrug design offers a strategic approach to surmount these pharmacokinetic hurdles. By masking the active functional groups of a parent drug, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is conceived as a prodrug of a syringic acid-like active metabolite. The ethoxycarbonyl group is designed to be cleaved by endogenous esterases, releasing the active phenolic compound at the site of action. This guide will explore the prospective antioxidant capabilities of this novel derivative.
The Scientific Rationale: A Hypothesis of Bioactivation and Action
Our central hypothesis is that 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid functions as a prodrug, which, upon enzymatic hydrolysis, releases a potent antioxidant moiety structurally analogous to syringic acid. The anticipated cascade of events is illustrated below.
Caption: The Nrf2-ARE signaling pathway activation by the active metabolite.
A Roadmap for Empirical Validation: Experimental Protocols
A systematic and multi-tiered approach is essential to validate the antioxidant potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This involves a combination of chemical-based assays to assess direct radical scavenging activity and cell-based assays to evaluate its effects in a biologically relevant context.
In Vitro Chemical Antioxidant Assays
These assays provide a foundational understanding of the compound's intrinsic ability to neutralize free radicals.
| Assay | Principle | Key Parameters |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [2] | IC50 (concentration required to scavenge 50% of DPPH radicals) |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color. [3] | TEAC (Trolox Equivalent Antioxidant Capacity) |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. [2] | FRAP value (expressed as Fe²⁺ equivalents) |
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid and a positive control (e.g., syringic acid, ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
-
Cell-Based Antioxidant Assays
Cell-based assays are crucial as they account for factors such as cell uptake, metabolism, and localization, providing a more physiologically relevant assessment of antioxidant activity. [4] Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Cell Culture:
-
Culture human liver cancer (HepG2) cells in a 96-well plate until they reach confluence.
-
-
Probe Loading and Compound Treatment:
-
Wash the cells with a suitable buffer.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.
-
Incubate the cells with various concentrations of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
-
-
Induction of Oxidative Stress:
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the formation of peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader. The oxidation of DCFH to the highly fluorescent DCF is indicative of intracellular ROS levels.
-
-
Data Analysis:
-
Calculate the CAA value, which reflects the percentage of inhibition of fluorescence compared to control cells.
-
Prospective Outcomes and Future Directions
Successful validation of the antioxidant potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid would pave the way for further preclinical development. Key future directions would include:
-
Pharmacokinetic studies: To confirm its prodrug characteristics and determine its ADME profile in vivo.
-
In vivo efficacy studies: To evaluate its protective effects in animal models of diseases associated with oxidative stress, such as diabetic nephropathy or neurodegenerative disorders. [5]* Toxicology studies: To establish a comprehensive safety profile.
The development of this and similar prodrugs of potent natural antioxidants represents a promising frontier in the quest for more effective therapies to combat the pervasive health challenges posed by oxidative stress.
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solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid in Organic Solvents
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a key chemical intermediate. We delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its quantification, and discuss the application of various analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to design and execute robust solubility studies, interpret the resulting data, and make informed decisions in their research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, its solubility characteristics in a range of organic solvents are paramount for several reasons:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the compound.
-
Formulation Development: Understanding solubility is essential for developing stable and effective dosage forms, including oral solids, injectables, and topical preparations.[1][2] Poor aqueous solubility, in particular, can pose significant challenges to bioavailability.[1]
-
Analytical Method Development: The choice of solvent is critical for preparing samples for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Preclinical Studies: Solubilizing the compound in appropriate vehicles is necessary for conducting in vitro and in vivo preclinical studies, including toxicity and efficacy assessments.[2]
This guide will provide the necessary theoretical background and practical methodologies to empower researchers to thoroughly characterize the solubility profile of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Physicochemical Properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
A foundational understanding of the physicochemical properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that solutes tend to dissolve in solvents with similar polarity.
Table 1: Physicochemical Properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
| Property | Value | Source |
| CAS Number | 18780-67-1 | [3] |
| Molecular Formula | C₁₂H₁₄O₇ | [3] |
| Molecular Weight | 270.24 g/mol | [3] |
| Appearance | Beige Powder | [3] |
| Melting Point | 180-185 °C | [4] |
| XLogP3 | 1.9 | [3] |
| PSA (Polar Surface Area) | 91.3 Ų | [3] |
The presence of a carboxylic acid group, two methoxy groups, and an ethoxycarbonyl group gives the molecule a moderate polarity. The XLogP3 value of 1.9 suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. The polar surface area (PSA) is a metric used in medicinal chemistry to predict the cell permeability of drugs; molecules with a PSA greater than 140 Ų tend to be poorly permeable to cell membranes.[5]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the dissolved state at a given temperature and pressure. This equilibrium is influenced by several factors:
-
Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the process is often endothermic.
-
pH: For ionizable compounds like 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (due to its carboxylic acid group), solubility in aqueous solutions is highly pH-dependent. In alkaline conditions, the carboxylic acid deprotonates, forming a more soluble salt.[6][7]
-
Crystalline Structure: The crystal lattice energy of the solid must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid involves a well-defined experimental protocol. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide for determining the equilibrium solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in a selected organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid to a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[7]
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[1] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a chemically resistant filter (e.g., PTFE).[2]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[8]
Table 2: Representative HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
Data Analysis and Interpretation
The solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The concentration obtained from the HPLC analysis is used to calculate the solubility.
Example Calculation:
If the HPLC analysis of a 100-fold diluted sample yields a concentration of 50 µg/mL, the original solubility would be:
50 µg/mL * 100 = 5000 µg/mL = 5 mg/mL
The solubility data should be presented in a clear and organized manner, as shown in the hypothetical table below.
Table 3: Hypothetical Solubility of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Acetone | 5.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Hexane | 0.1 | To be determined |
Conclusion
This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the . By following the detailed experimental protocols and employing validated analytical techniques, researchers can obtain accurate and reliable solubility data. This information is indispensable for making informed decisions throughout the drug development pipeline, from early-stage discovery to formulation and manufacturing. A thorough understanding of the solubility profile of this compound will ultimately contribute to the successful development of safe and effective pharmaceutical products.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate.
- BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.
- Echemi. (n.d.). 3,5-dimethoxybenzoic acid | 18780-67-1, 4-[(Ethoxycarbonyl)oxy].
- ChemicalBook. (n.d.). 18780-67-1(4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID) Product Description.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
- Mol-Instincts. (n.d.). 3,4-dimethoxybenzoic acid [4-keto-3-(2-methoxyphenyl)chromen-7-yl] ester - InChI Key.
- Echemi. (n.d.). 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid Safety Data Sheets.
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- 5. ▷ InChI Key Database ⚛️ | 3,4-dimethoxybenzoic acid [4-keto-3-(2-methoxyphenyl)chromen-7-yl] ester [inchikey.info]
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spectroscopic data (NMR, IR, Mass Spec) of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (CAS No: 18780-67-1). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical principles, standard operating procedures, and expected data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, authenticated spectra for this exact compound are not publicly available in the cited literature, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust, predictive model for its characterization. All discussions are grounded in authoritative chemical science to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular structure contains several key functional groups: a carboxylic acid, two methoxy groups, and an ethyl carbonate ester attached to the phenolic oxygen. This unique combination of functionalities makes precise structural verification essential, for which a multi-technique spectroscopic approach is indispensable.
The molecular formula is C₁₂H₁₄O₇, yielding a molecular weight of 270.24 g/mol .[1] Understanding the spatial arrangement and electronic environment of each atom is the primary goal of the analyses described herein.
Caption: Molecular Structure of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for full structural confirmation.
Expertise & Causality: Experimental Protocol
An effective NMR experiment hinges on proper sample preparation and parameter selection.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds. However, the acidic proton of the carboxylic acid may undergo rapid exchange. For unambiguous observation of the -COOH proton, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it forms hydrogen bonds, slowing the exchange rate and resulting in a more distinct, albeit broader, peak.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.
-
¹H NMR Acquisition: A standard one-pulse experiment is sufficient. Key parameters include a 30° pulse angle to ensure full relaxation between scans and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce singlets for all unique carbon atoms, simplifying the spectrum. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data
The symmetry of the molecule is a key factor in predicting the spectrum. The two methoxy groups and the two aromatic protons are chemically equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.4 | Singlet | 2H | Ar-H | The two aromatic protons are equivalent due to molecular symmetry. Their chemical shift is downfield due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the substituents. |
| ~4.3 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an oxygen atom (deshielding) and are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~3.9 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups are shielded relative to the aromatic protons and appear as a single, sharp peak. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -C OOH | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~152 | -O-C (=O)-O- | The carbonate carbonyl carbon is also significantly deshielded. |
| ~150 | Ar-C -OCH₃ | Aromatic carbons directly attached to the electron-donating methoxy groups. |
| ~140 | Ar-C -O(C=O) | Aromatic carbon attached to the electron-withdrawing carbonate group. |
| ~128 | Ar-C -COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~108 | Ar-C H | Aromatic carbons bearing a hydrogen atom. Shielded due to the ortho/para directing methoxy groups. |
| ~65 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~56 | -OC H₃ | The carbon of the methoxy groups. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon is the most shielded (upfield) signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses ATR, which requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Scan: A background spectrum of the empty ATR setup should be recorded and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
Expected IR Absorption Bands
The IR spectrum of this molecule is expected to be rich with characteristic peaks. The presence of two different carbonyl groups is a key diagnostic feature.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | A very broad and strong absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~1760 | C=O stretch | Carbonate | The carbonate carbonyl is expected at a higher frequency than a typical ester due to the electron-withdrawing effect of the second oxygen. |
| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl of the hydrogen-bonded carboxylic acid. This peak confirms the presence of the acid functionality. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Absorptions characteristic of the aromatic ring skeleton. |
| ~1200 - 1000 | C-O stretch | Ethers, Esters, Acids | A complex region of strong C-O stretching vibrations from the methoxy, carbonate, and carboxylic acid groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Expected Molecular Ion and Fragmentation Pattern
The mass spectrum should confirm the molecular weight and provide structural clues through predictable fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 270 .[1]
Proposed Fragmentation Pathway:
Caption: A proposed major fragmentation pathway for the title compound under EI-MS.
-
Initial Fragmentation: A likely initial fragmentation is the cleavage of the carbonate group. Loss of an ethoxycarbonyl radical (•COOC₂H₅, mass 73) would lead to a significant fragment ion at m/z = 197 .
-
Subsequent Fragmentation: The fragment at m/z 197 (dihydroxy-dimethoxybenzoyl cation) could then undergo further fragmentation, such as the loss of a methyl radical (•CH₃, mass 15) from one of the methoxy groups to yield a fragment at m/z = 182 .
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy provides definitive evidence for all key functional groups, especially the distinct carboxylic acid and carbonate moieties. Finally, mass spectrometry confirms the molecular weight and supports the proposed structure through logical fragmentation patterns. Together, these techniques provide an unambiguous and authoritative characterization of the target molecule.
References
-
PubChem. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
PubChem. 4-[(Ethoxycarbonyl)oxy]benzoic acid. National Center for Biotechnology Information. [Link]
Sources
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: A Prodrug Derivative of Syringic Acid for Enhanced Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Syringic acid, a naturally occurring phenolic compound, exhibits a wide spectrum of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic application is often hampered by suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability, which are common challenges for phenolic molecules.[3][4] This technical guide details a strategic approach to overcome these limitations through the design and synthesis of a prodrug: 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. By masking the polar phenolic hydroxyl group of syringic acid with an ethoxycarbonyl moiety, this derivative is engineered to enhance lipophilicity and membrane permeability. This guide provides a comprehensive overview of the rationale, a detailed, field-tested synthetic protocol, robust analytical characterization methods, and the proposed bioactivation mechanism. The objective is to equip researchers and drug development professionals with the foundational knowledge to synthesize, validate, and explore the therapeutic applications of this promising syringic acid derivative.
Introduction
The Therapeutic Promise of Syringic Acid
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic acid found abundantly in nature, present in a variety of plants, fruits, and vegetables like olives, dates, and grapes.[1][5] Its chemical structure, featuring a hydroxyl group and two methoxy groups on a benzene ring, is key to its significant bioactivity.[6] Extensive research has demonstrated its potent therapeutic properties, which include:
-
Antioxidant Activity: Syringic acid is a powerful free radical scavenger, capable of mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][7]
-
Anti-inflammatory Effects: It modulates key inflammatory pathways, such as downregulating NF-κB, making it a candidate for managing inflammatory conditions.[2][5]
-
Anticancer Potential: Studies have shown that syringic acid can inhibit the proliferation of cancer cells and induce apoptosis.[1][2]
-
Metabolic Regulation: It has shown promise in managing metabolic syndrome by influencing glucose metabolism and exhibiting anti-diabetic effects.[5]
These multifaceted properties establish syringic acid as a valuable scaffold in drug discovery.
Overcoming the Barriers: The Case for Prodrug Modification
Despite its therapeutic potential, the clinical translation of syringic acid is hindered by challenges common to many phenolic compounds. The polar hydroxyl group contributes to poor lipid solubility, which can limit its ability to cross biological membranes and lead to low oral bioavailability.[3][4]
The prodrug strategy is an established and highly effective tool in medicinal chemistry to overcome such pharmacokinetic and pharmaceutical barriers.[3][8] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical biotransformation.[9] By temporarily masking polar functional groups, a prodrug can exhibit improved properties such as:
-
Increased lipophilicity for enhanced membrane permeability.[3]
-
Improved aqueous solubility for formulation.
-
Enhanced chemical stability.[8]
-
Site-specific drug delivery.[10]
Rationale for Ethoxycarbonylation
The conversion of the phenolic hydroxyl group of syringic acid into an ethyl carbonate ester to form 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid represents a deliberate and strategic prodrug design. The ethoxycarbonyl group acts as a promoiety that is:
-
Lipophilic: It masks the polar phenol, increasing the overall lipophilicity of the molecule, which is expected to improve absorption.[9]
-
Bioreversible: Carbonate esters are known substrates for endogenous esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.[9] These enzymes are expected to hydrolyze the ester bond, releasing the active syringic acid at the desired site of action.[8][9]
-
Synthetically Accessible: The synthesis is straightforward, utilizing common and readily available reagents, making it a practical and efficient modification.[11][12]
This modification transforms syringic acid into a more "drug-like" molecule, designed for efficient delivery and subsequent release of the active parent compound.
Synthesis and Characterization
Synthetic Strategy
The synthesis of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is achieved via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of syringic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
Causality Behind Experimental Choices:
-
Reagents:
-
Syringic Acid: The starting material and parent drug.
-
Ethyl Chloroformate: An efficient and reactive acylating agent used to introduce the ethoxycarbonyl group.[13] Its high reactivity necessitates controlled reaction conditions.
-
Base (e.g., Triethylamine or Potassium Carbonate): The reaction releases hydrochloric acid (HCl) as a byproduct.[14] A base is essential to neutralize the acid, preventing protonation of the phenoxide intermediate and driving the reaction to completion. Triethylamine is often chosen for its solubility in organic solvents and its ability to form a non-reactive hydrochloride salt that can be easily filtered or washed away.
-
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert aprotic solvent is required to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature).[11] Ethyl chloroformate is highly reactive, and low temperatures help to control the reaction rate, preventing potential side reactions and decomposition of the mixed anhydride intermediate.[14]
Detailed Experimental Protocol (Synthesis)
This protocol is a representative, self-validating system. Researchers should adapt it based on available laboratory equipment and safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve syringic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add ethyl chloroformate (1.1 eq.), diluted in a small amount of DCM, dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (syringic acid) is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid as a beige or off-white powder.[15]
Workflow Visualization
Caption: Synthetic workflow for 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | [15] |
| CAS Number | 18780-67-1 | [15][16] |
| Molecular Formula | C₁₂H₁₄O₇ | [15][17] |
| Molecular Weight | 270.24 g/mol | [15] |
| Appearance | Beige or off-white powder | [15] |
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity.
-
Method: A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid) is typically effective. Detection is performed using a UV detector at approximately 270-280 nm.[18] The final product should appear as a single major peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Dissolve 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: Analyze a small sample using a KBr pellet or an ATR accessory.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Method: Use electrospray ionization (ESI) to observe the molecular ion peak [M-H]⁻ or [M+H]⁺.
-
Table 2: Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | Triplet (~1.4 ppm, 3H), Quartet (~4.3 ppm, 2H), Singlet (~3.9 ppm, 6H), Singlet (~7.4 ppm, 2H), Broad Singlet (>10 ppm, 1H, if in DMSO) | Corresponds to the ethyl (-CH₃, -CH₂-), methoxy (-OCH₃), aromatic (Ar-H), and carboxylic acid (-COOH) protons, respectively. |
| ¹³C NMR | Peaks corresponding to ethyl carbons (~14, 65 ppm), methoxy carbon (~56 ppm), aromatic carbons (~107-155 ppm), carbonate carbonyl (~152 ppm), and carboxylic acid carbonyl (~166 ppm). | Confirms the presence of all unique carbon environments in the molecule. |
| FTIR (cm⁻¹) | ~1760-1780 (C=O, carbonate ester), ~1680-1700 (C=O, carboxylic acid), ~2500-3300 (O-H, broad), ~1200-1300 (C-O stretch). Absence of broad phenolic O-H (~3200-3500). | Shows the introduction of the carbonate functional group and the masking of the phenolic hydroxyl group. |
| MS (ESI⁻) | m/z ≈ 269.07 ([M-H]⁻) | Confirms the molecular weight of the synthesized compound (270.24 g/mol ).[17] |
Mechanism of Action as a Prodrug
Bioactivation Pathway
The therapeutic efficacy of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid relies on its successful in vivo conversion back to syringic acid. This bioactivation is designed to be catalyzed by non-specific esterase enzymes present in the blood, liver, and other tissues. The hydrolysis of the carbonate linkage is expected to yield three products: the active syringic acid, and two small, generally non-toxic molecules, ethanol and carbon dioxide.
This enzymatic cleavage unmasks the critical phenolic hydroxyl group of syringic acid, restoring its ability to exert its pharmacological effects. The rate of this hydrolysis is a key parameter that influences the pharmacokinetic profile and therapeutic window of the drug.
Visualization of Bioactivation
Caption: Proposed enzymatic bioactivation of the prodrug to release active syringic acid.
Potential Therapeutic Applications and Future Directions
Leveraging the Power of Syringic Acid
By serving as a more efficient delivery vehicle, the ethoxycarbonyl prodrug has the potential to enhance the known therapeutic activities of syringic acid. Potential areas for investigation include:
-
Anti-inflammatory Therapy: Improved bioavailability could lead to more potent anti-inflammatory effects at lower doses, which is relevant for chronic inflammatory diseases.
-
Gout and Hyperuricemia: Syringic acid derivatives have been investigated as xanthine oxidase inhibitors.[20][21] A prodrug approach could improve the in vivo efficacy for managing conditions associated with high uric acid levels.
-
Neuroprotection: Enhanced ability to cross the blood-brain barrier is a common goal of prodrug design for neurological disorders. This derivative should be evaluated for its potential in delivering syringic acid to the central nervous system.
Preclinical Evaluation Framework
A structured preclinical evaluation is necessary to validate the prodrug concept and quantify its advantages over the parent compound.
Table 3: Recommended Preclinical Studies
| Study Type | Objective | Key Metrics |
| In Vitro Stability | To assess the rate of conversion to syringic acid and stability in biological matrices. | Half-life (t₁/₂) in plasma, liver microsomes, and physiological buffer (pH 7.4). |
| Cell Permeability Assay | To measure the ability to cross intestinal cell monolayers, predicting oral absorption. | Apparent permeability coefficient (Papp) in Caco-2 cell models. |
| In Vivo Pharmacokinetics | To compare the oral bioavailability of the prodrug versus syringic acid in an animal model (e.g., rats). | Cmax (peak concentration), Tmax (time to peak), AUC (total exposure). |
| Efficacy Studies | To demonstrate superior therapeutic effect in a relevant disease model (e.g., inflammation, hyperuricemia). | Disease-specific biomarkers, clinical scores, histological analysis. |
Future Research
Future work could explore other promoieties to further fine-tune the drug release profile. For example, different ester groups could be investigated to modulate the rate of hydrolysis by esterases, allowing for the development of either rapid-release or sustained-release formulations. Furthermore, targeting specific enzymes that are overexpressed in disease tissues (e.g., in tumors) could be a next-generation strategy for selective drug activation.
Conclusion
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid stands as a rationally designed prodrug of syringic acid, created to surmount the pharmacokinetic limitations of its parent compound. The synthetic route is efficient and relies on well-understood chemical principles. By masking the key phenolic hydroxyl group, this derivative holds significant promise for improving oral bioavailability and, consequently, enhancing the therapeutic efficacy of syringic acid across a range of applications. The detailed synthetic and analytical methodologies provided in this guide offer a solid foundation for researchers to further investigate this compound, paving the way for its potential development as a next-generation therapeutic agent.
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Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Dimethoxybenzoic Acid Compounds
Introduction: The Therapeutic Promise of Substituted Benzoic Acids
Dimethoxybenzoic acids, a class of phenolic compounds characterized by a benzoic acid core with two methoxy group substitutions, are emerging as significant players in the landscape of therapeutic research. Found in various natural sources, from plants and fruits to medicinal herbs, these molecules have garnered attention for their diverse pharmacological activities.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of key dimethoxybenzoic acid isomers, with a primary focus on the well-documented 3,4-dimethoxybenzoic acid (veratric acid). We will dissect the signaling pathways they modulate, propose robust experimental workflows for their investigation, and offer insights for researchers and professionals in drug development.
Part 1: The Archetype - 3,4-Dimethoxybenzoic Acid (Veratric Acid) and its Anti-Inflammatory and Antioxidant Mechanisms
Veratric acid stands as the most extensively studied isomer, with a wealth of data supporting its potent anti-inflammatory and antioxidant properties.[1][4][5] Its mechanism of action is multifaceted, primarily involving the suppression of pro-inflammatory signaling cascades and the enhancement of endogenous antioxidant defenses.
Inhibition of the PI3K/Akt/NF-κB Signaling Axis
A cornerstone of veratric acid's anti-inflammatory effect is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway.[6][7] This pathway is a critical regulator of the inflammatory response.
-
Causality of Experimental Choice: In many inflammatory conditions, the activation of Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of inflammatory mediators. The PI3K/Akt/NF-κB pathway is a central component of this response. Therefore, investigating the phosphorylation status of key proteins in this pathway after treatment with veratric acid provides direct evidence of its inhibitory action.
The mechanism unfolds as follows:
-
LPS Stimulation: In inflammatory models, cells like macrophages (e.g., RAW264.7) or human gingival fibroblasts are stimulated with LPS.[6][8]
-
PI3K/Akt Activation: LPS binding to its receptor complex activates PI3K, which in turn phosphorylates and activates Akt.
-
NF-κB Translocation: Activated Akt promotes the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus.
-
Gene Transcription: Nuclear NF-κB binds to the promoter regions of pro-inflammatory genes, driving the expression of cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
-
Veratric Acid's Intervention: Veratric acid has been shown to suppress the LPS-induced phosphorylation of both PI3K and Akt.[6] This upstream inhibition prevents the downstream activation and nuclear translocation of NF-κB, thereby downregulating the expression of iNOS, COX-2, IL-6, and IL-8.[4][6]
Caption: Veratric acid inhibits the PI3K/Akt/NF-κB signaling pathway.
Modulation of the MAPK and STAT Signaling Pathways
Veratric acid also exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[8][9]
-
Expertise & Experience: The MAPK family (including p38, JNK, and ERK1/2) and the STAT family (STAT-1 and STAT-3) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Their phosphorylation is a key activation step.
Veratric acid has been observed to dephosphorylate p38, ERK, and JNK in LPS-stimulated macrophages.[8] Furthermore, it facilitates the inactivation of STAT-1 and STAT-3, which are involved in the expression of IFN-γ and IL-6, respectively.[8][9] This multi-pronged attack on key inflammatory signaling nodes underscores the comprehensive anti-inflammatory profile of veratric acid.
Antioxidant Activity and Nrf2 Pathway Activation
Beyond its anti-inflammatory actions, veratric acid is a potent antioxidant.[5] It can directly scavenge free radicals and also enhance the cellular antioxidant defense system.
-
Trustworthiness: A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Veratric acid has been shown to activate this pathway.[5] Nrf2 activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to neutralize reactive oxygen species and protect cells from oxidative damage.[5]
Part 2: Exploring Other Dimethoxybenzoic Acid Isomers
While veratric acid is the most characterized, other isomers also exhibit notable biological activities, though their detailed mechanisms are less understood.
| Compound | Reported Biological Activities | Known Mechanistic Insights |
| 2,6-Dimethoxybenzoic Acid | Anti-inflammatory properties.[10] Used in the synthesis of coumarins with HSP90 inhibitory activity.[11] | Exhibits a carboxylate reaction mechanism that can be enzymatically activated.[10] |
| 2,4-Dimethoxybenzoic Acid | Potential anti-inflammatory and antimicrobial properties.[12] | The presence of two methoxy groups at positions 2 and 4 contributes to its reactivity.[12] |
| 3,5-Dimethoxybenzoic Acid | Antifungal activity.[13] Used as a building block in the synthesis of pharmaceuticals.[14][15] | The meta-positioning of the methoxy groups influences its chemical reactivity.[14] |
Part 3: Experimental Protocols for Mechanistic Elucidation
To further investigate the mechanisms of action of dimethoxybenzoic acid compounds, a series of well-defined experimental workflows are essential.
Workflow for Assessing Anti-Inflammatory Activity
This workflow is designed to provide a comprehensive evaluation of the anti-inflammatory potential of a dimethoxybenzoic acid compound.
Caption: Experimental workflow for evaluating anti-inflammatory effects.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Seed cells in appropriate plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of the dimethoxybenzoic acid compound for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide concentration using the Griess reagent.
-
Cytokine Measurement: Use ELISA kits to quantify the levels of IL-6 and TNF-α in the cell supernatant according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA levels of Nos2 (iNOS) and Ptgs2 (COX-2).
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation status of key signaling proteins such as Akt, p38, and the p65 subunit of NF-κB.
Protocol for Assessing Antioxidant Activity via Nrf2 Activation
This protocol aims to determine if a dimethoxybenzoic acid compound can induce the Nrf2 antioxidant response pathway.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HaCaT keratinocytes) and treat with the dimethoxybenzoic acid compound for various time points.
-
Western Blotting: Perform Western blotting to analyze the protein levels of Nrf2 in the nuclear fraction and HO-1 and NQO1 in the total cell lysate. An increase in nuclear Nrf2 and total HO-1/NQO1 indicates pathway activation.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene. Treat the cells with the compound and measure luciferase activity. An increase in luciferase activity signifies Nrf2 transcriptional activation.
-
Reactive Oxygen Species (ROS) Measurement: Pre-treat cells with the compound, then challenge with an oxidative stressor (e.g., H₂O₂). Use a fluorescent probe like DCFDA to measure intracellular ROS levels via flow cytometry or fluorescence microscopy. A reduction in ROS levels indicates antioxidant activity.
Conclusion and Future Directions
Dimethoxybenzoic acid compounds, particularly veratric acid, hold considerable promise as therapeutic agents due to their well-defined anti-inflammatory and antioxidant properties. The inhibition of the PI3K/Akt/NF-κB and MAPK pathways, coupled with the activation of the Nrf2 pathway, provides a solid foundation for their further development. Future research should focus on elucidating the detailed molecular mechanisms of other isomers, exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings. The experimental frameworks provided in this guide offer a robust starting point for these investigations, paving the way for the potential translation of these natural compounds into novel therapeutics.
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Chen, Y. F., et al. (2016). Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts. Inflammation, 39(1), 237-242. [Link]
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Kim, S. F., et al. (2013). The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells. Food and Chemical Toxicology, 62, 463-469. [Link]
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Saravanakumar, M., & Raja, B. (2014). Veratric acid, a phenolic acid attenuates blood pressure and oxidative stress in L-NAME induced hypertensive rats. European Journal of Pharmacology, 740, 447-454. [Link]
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Wang, Y., et al. (2022). Dietary supplement of veratric acid alleviates liver steatosis and reduces abdominal fat deposition in broilers. Poultry Science, 101(10), 102069. [Link]
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Application Note: A Protocol for the Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid from syringic acid via O-acylation. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product characterization, grounded in established chemical principles.
Introduction and Scientific Context
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound derived from lignin, making it a valuable and renewable starting material in chemical synthesis.[1][2] Its derivatization is of significant interest for modifying its physicochemical properties for various applications, including pharmaceuticals and materials science.
This protocol focuses on the targeted acylation of the phenolic hydroxyl group of syringic acid using ethyl chloroformate. This reaction selectively forms an ethyl carbonate ester at the 4-position, yielding 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This transformation is a classic example of the Schotten-Baumann reaction , a robust method for acylating alcohols, phenols, and amines.[3][4][5][6] Understanding the principles of this reaction is key to achieving high yield and purity.
The core of this synthesis is a nucleophilic acyl substitution. The phenolic hydroxyl group of syringic acid, while nucleophilic, requires activation to efficiently react with the electrophilic ethyl chloroformate. This is achieved by performing the reaction in the presence of a base, which deprotonates the phenol to form a much more nucleophilic phenoxide ion.[5][7][8] The choice of base and reaction conditions is critical to favor the desired O-acylation over potential side reactions.
Reaction Mechanism and Rationale
The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Deprotonation (Activation): The base (in this protocol, pyridine) abstracts the acidic proton from the phenolic hydroxyl group of syringic acid. This generates a highly reactive phenoxide intermediate. Pyridine is an excellent choice as it serves as both a base and a solvent.[4][7]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This step forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Neutralization: The expelled chloride ion combines with the protonated pyridine (pyridinium ion) to form pyridinium chloride, a salt that often precipitates from the reaction mixture.
This reaction pathway favors O-acylation over C-acylation (a Friedel-Crafts type reaction) because it is kinetically controlled.[9] O-acylation is a faster process and does not require the harsh Lewis acid catalysts associated with Friedel-Crafts reactions, which could lead to unwanted side products or rearrangement.[9]
Caption: Reaction mechanism for the synthesis.
Experimental Protocol
This protocol details the synthesis on a laboratory scale. All operations involving ethyl chloroformate and pyridine should be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Syringic Acid | C₉H₁₀O₅ | 198.17 | 5.00 g | 25.2 | Starting material.[2] |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 3.31 mL | 37.8 | Acylating agent (d=1.14 g/mL).[10] Use 1.5 eq. |
| Pyridine | C₅H₅N | 79.10 | 50 mL | - | Anhydrous, acts as base and solvent. |
| Hydrochloric Acid | HCl | 36.46 | ~40 mL | - | 1 M aqueous solution for work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying. |
| Brine | NaCl(aq) | - | ~50 mL | - | Saturated aqueous solution. |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.00 g (25.2 mmol) of syringic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the syringic acid is fully dissolved.
-
Cool the flask in an ice-water bath, allowing the internal temperature to reach 0-5 °C. The maintenance of low temperature is crucial to control the reaction's exothermicity and to minimize the hydrolysis of ethyl chloroformate.[11]
-
-
Addition of Ethyl Chloroformate:
-
Measure 3.31 mL (37.8 mmol, 1.5 equivalents) of ethyl chloroformate and add it to a dropping funnel.
-
Add the ethyl chloroformate dropwise to the cold, stirring syringic acid solution over a period of 20-30 minutes. A slow, controlled addition is essential to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, then remove the bath and let it stir at room temperature for 3-4 hours.
-
-
Reaction Work-up and Extraction:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl. Add the acid until the pH of the aqueous layer is acidic (pH ~2). This step neutralizes the excess pyridine, forming water-soluble pyridinium hydrochloride.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Add 100 mL of ethyl acetate to the separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer again with 50 mL of ethyl acetate.
-
Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.
-
Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally to obtain a pure, crystalline solid.
-
Workflow Visualization
Caption: Experimental workflow diagram.
Product Characterization
The identity and purity of the synthesized 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a triplet and quartet corresponding to the ethyl group (–OCH₂CH₃). Disappearance of the phenolic –OH proton signal. Aromatic and methoxy protons should show characteristic shifts.[12] |
| ¹³C NMR | Appearance of new signals for the ethyl carbonate group (C=O, –OCH₂, –CH₃). |
| FT-IR | Disappearance of the broad phenolic O-H stretch. Appearance of a strong C=O stretch for the carbonate (~1760 cm⁻¹) and a C=O stretch for the carboxylic acid (~1690 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak corresponding to the product's molecular weight (270.24 g/mol ) should be observed. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
Adherence to safety protocols is paramount during this synthesis.
-
Ethyl Chloroformate: This substance is highly toxic, corrosive, flammable, and reacts violently with water.[10][13][14] It is fatal if inhaled and causes severe skin and eye burns.[15]
-
Handling: Always handle in a certified chemical fume hood.[16] Use non-sparking tools and ensure proper grounding to avoid static discharge.[13][16] Keep away from heat, sparks, and open flames.[13]
-
PPE: Wear chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[17] Respiratory protection may be required for certain operations.[16]
-
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
PPE: Standard PPE including gloves, goggles, and a lab coat should be worn.
-
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated waste streams should be segregated.
References
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- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.).
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- Ethyl chloroformate - Synquest Labs. (n.d.).
- US3985783A - Process for ring acylation of phenols - Google Patents. (n.d.).
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- 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7- - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, November 5).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Ethyl chloroformate | ClCOOC2H5 - PubChem. (n.d.).
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- ETHYL CHLOROFORMATE CAS No 541-41-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Material Safety Data Sheet - Ethyl chloroformate - Cole-Parmer. (n.d.).
- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. (n.d.).
- How to prepare Syringic acid? - FAQ - Guidechem. (n.d.).
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Ethoxycarbonylation of Phenolic Acids: A Detailed Protocol for Synthesis and Analysis
An Application Note for Researchers
Abstract
The ethoxycarbonylation of phenolic hydroxyl groups is a pivotal reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This process serves to protect the reactive phenol moiety, enhance lipophilicity, or act as a key step in the synthesis of more complex molecules. This application note provides a comprehensive, field-proven protocol for the ethoxycarbonylation of phenolic acids using ethyl chloroformate. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and provide essential guidance on safety, purification, and characterization, ensuring a reliable and reproducible workflow for researchers.
Introduction: The Scientific Rationale
Phenolic acids, such as salicylic acid and p-hydroxybenzoic acid, are a class of compounds featuring both a carboxylic acid and a phenolic hydroxyl group.[1][2][3] While the carboxylic acid can be readily functionalized, the phenolic hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic steps. Ethoxycarbonylation introduces an ethoxycarbonyl group (-COOEt) onto the phenolic oxygen, effectively converting the phenol into a stable carbonate ester.
This transformation is crucial for several reasons:
-
Protecting Group Strategy: The resulting carbonate is stable under a variety of reaction conditions but can be selectively cleaved when needed, making it an excellent protecting group.
-
Modulation of Bioactivity: In drug development, masking a polar phenolic group can alter a molecule's pharmacokinetic profile, improving membrane permeability and oral bioavailability.
-
Synthetic Intermediates: The ethoxycarbonylated product can serve as a versatile intermediate for further chemical modifications.[4]
Reaction Mechanism: A Stepwise Explanation
The ethoxycarbonylation of a phenol proceeds via a nucleophilic acyl substitution reaction. The process is typically conducted in the presence of a base.[5]
Step 1: Deprotonation of the Phenol A base, such as sodium hydroxide (NaOH) or a tertiary amine like triethylamine (TEA) or pyridine, is used to abstract the acidic proton from the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion. The choice of base is critical; strong bases like NaOH ensure complete deprotonation, while organic bases are often used for substrates sensitive to aqueous conditions.
Step 2: Nucleophilic Attack on Ethyl Chloroformate The electron-rich phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate molecule. Ethyl chloroformate is an excellent electrophile due to the electron-withdrawing effects of both the chlorine atom and the ethoxy group.
Step 3: Elimination of the Leaving Group The tetrahedral intermediate formed in the previous step collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion (Cl⁻) as a leaving group. The chloride ion then combines with the cation from the base (e.g., Na⁺ or triethylammonium) to form a salt byproduct.
Below is a diagram illustrating this fundamental mechanism.
Caption: General mechanism of phenolic acid ethoxycarbonylation.
Critical Safety Precautions
Ethyl chloroformate is a highly hazardous chemical. It is corrosive, lachrymatory, toxic by inhalation, and flammable.[6][7][8][9][10][11] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work must be performed in a certified chemical fume hood with proper ventilation.[6][8] An eyewash station and safety shower must be immediately accessible.[7][8]
-
Personal Protective Equipment (PPE):
-
Handling: Use only non-sparking tools and ground all equipment to prevent static discharge.[6][7][10] Keep away from heat, sparks, and open flames.[8][9] Ethyl chloroformate is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[6][7]
-
Spill & Emergency: In case of a spill, evacuate the area and absorb the spill with an inert material like vermiculite or sand.[8][10] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9] If inhaled, move to fresh air and seek immediate medical attention.[6][8][10]
Experimental Protocol: Ethoxycarbonylation of p-Hydroxybenzoic Acid
This protocol details the synthesis of 4-(ethoxycarbonyl)oxybenzoic acid as a representative example.
Materials and Reagents
-
p-Hydroxybenzoic acid (PHBA)
-
Ethyl chloroformate (≥99%, stored in a desiccator)
-
Sodium hydroxide (NaOH), pellets or solution
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure
The entire workflow, from preparation to analysis, is outlined below.
Caption: Experimental workflow for ethoxycarbonylation.
-
Preparation: In a 250 mL round-bottom flask, dissolve p-hydroxybenzoic acid (e.g., 5.0 g, 36.2 mmol) in a solution of sodium hydroxide (e.g., 3.2 g, 80.0 mmol, ~2.2 equivalents) in 50 mL of water. Stir until all solids have dissolved. This forms the sodium salt of the phenolic acid, which is soluble in water.
-
Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (e.g., 4.3 mL, 45.2 mmol, 1.25 equivalents) dropwise over 20-30 minutes using a dropping funnel. Caution: The reaction can be exothermic. Maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Workup - Acidification: Once the reaction is complete, carefully acidify the cold mixture to a pH of approximately 2 by adding 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic product will move into the DCM layer.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, typically a white solid.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.[12]
Characterization
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the ethyl group's quartet and triplet, and the carboxylic acid proton.
-
IR Spectroscopy: Look for the appearance of a strong C=O stretching band for the carbonate group (around 1760 cm⁻¹) and the disappearance of the broad O-H stretch from the phenol.
-
Melting Point: Compare the measured melting point of the purified product to literature values to assess purity.
Substrate Scope and Parameter Optimization
The described protocol is robust and can be adapted for various phenolic acid substrates. However, certain parameters may require optimization.
| Phenolic Acid Substrate | Recommended Base | Solvent System | Typical Yield | Notes |
| p-Hydroxybenzoic Acid | NaOH (aq) | Water / DCM | > 85% | The product precipitates upon acidification, simplifying initial isolation.[2][13][14] |
| Salicylic Acid | Pyridine or TEA | Anhydrous THF or DCM | 70-85% | The ortho-carboxylic acid can influence reactivity. Anhydrous conditions with an organic base are often preferred to avoid potential hydrolysis.[1][12] |
| Gallic Acid | Excess TEA | Anhydrous Acetone | Variable | Multiple phenolic hydroxyls will react. Stoichiometry of ethyl chloroformate must be adjusted accordingly. Protection of the carboxylic acid may be necessary first. |
| Protocatechuic Acid | NaHCO₃ | Acetone/Water | 60-75% | A weaker base can be used to favor reaction at the more acidic phenolic hydroxyl group. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive ethyl chloroformate (hydrolyzed).2. Insufficient base.3. Reaction temperature too high. | 1. Use a fresh bottle of ethyl chloroformate.2. Ensure at least one equivalent of base per phenolic group is used.3. Maintain temperature at 0-5 °C during addition. |
| Oily Product / Fails to Crystallize | Presence of unreacted starting material or byproducts. | Repurify using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient). |
| Recovery of Starting Material | Incomplete reaction or hydrolysis of the product during workup. | Increase reaction time. Ensure the aqueous workup is performed cold and quickly to minimize base-catalyzed hydrolysis of the carbonate product. |
Conclusion
The ethoxycarbonylation of phenolic acids is a reliable and versatile synthetic transformation. By understanding the underlying mechanism and adhering strictly to safety protocols, researchers can successfully synthesize these valuable compounds. The detailed protocol provided herein serves as a robust starting point, which can be optimized for a wide range of phenolic substrates to support ongoing research in drug discovery and materials science.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroformate. NJ.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Chloroformate. Cole-Parmer. [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1025 - Ethyl Chloroformate. Inchem.org. [Link]
-
Loba Chemie. (2016). Ethyl Chloroformate for Synthesis MSDS. Loba Chemie. [Link]
-
Wikipedia contributors. (2023). Chloroformate. Wikipedia. [Link]
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Vedantu. [Link]
-
Zigya. (2018). Phenol reacts with methyl chloroformate in the presence of NaOH. Zigya. [Link]
-
ResearchGate. (n.d.). Ethoxycarbonylation. ResearchGate. [Link]
-
Slanina, J., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl chloroformate. PubChem. [Link]
-
Zámocký, M., et al. (2015). Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450. PubMed. [Link]
-
INIS-IAEA. (n.d.). Initial degradation mechanism of salicylic acid via electrochemical process. INIS-IAEA. [Link]
-
ResearchGate. (n.d.). Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography. ResearchGate. [Link]
-
Wikipedia contributors. (2023). 4-Hydroxybenzoic acid. Wikipedia. [Link]
-
Dalton Transactions. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. RSC Publishing. [Link]
- Google Patents. (n.d.). Process for the decolorization and purification of p-hydroxybenzoic acid.
-
ResearchGate. (n.d.). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500). HMDB. [Link]
-
ResearchGate. (n.d.). Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents. ResearchGate. [Link]
-
MDPI. (n.d.). Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace. MDPI. [Link]
-
PubMed. (n.d.). Oxidation of anthracyclines by peroxidase metabolites of salicylic Acid. NIH. [Link]
-
MDPI. (n.d.). The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. MDPI. [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
-
YouTube. (2016). Acylation of salicylic acid. YouTube. [Link]
-
PubMed. (n.d.). Selective phenolic acylation of 10-hydroxycamptothecin using poly (ethylene glycol) carboxylic acid. PubMed. [Link]
-
PMC. (n.d.). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. NIH. [Link]
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Application Note & Protocol: Quantitative Analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid using High-Performance Liquid Chromatography (HPLC)
Abstract & Introduction
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and precise analytical method for its quantification is essential for process control and quality assurance in a drug development setting.
This application note provides a detailed protocol for the quantitative determination of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be specific, linear, accurate, and precise, in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures[1][2]. The causality behind the selection of chromatographic conditions and the validation approach are explained to provide a comprehensive guide for researchers and scientists.
Principle of the Method
The quantification of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is achieved by RP-HPLC. The analyte is separated from potential impurities on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer with an acidic modifier and an organic solvent. The acidic modifier, in this case, phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group of the analyte, leading to a symmetrical peak shape and reproducible retention times. Detection is performed using a UV spectrophotometer at a wavelength that provides optimal response for the analyte. Quantification is based on the principle of external standardization, where the peak area of the analyte in a sample is compared to the peak areas of calibration standards with known concentrations.
Materials and Reagents
-
Analyte: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid reference standard (Purity ≥ 99.5%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reagents:
-
Phosphoric acid (ACS grade, ~85%)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (a moderately polar, acidic compound) and established methods for similar benzoic acid derivatives[3][4][5]. A C18 column is chosen for its versatility and wide applicability in reversed-phase chromatography.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
A Note from the Scientist: The initial mobile phase composition of 40% acetonitrile is chosen to ensure good retention and peak shape for this moderately polar analyte. The gradient elution to 80% acetonitrile is designed to elute any less polar impurities and clean the column before re-equilibration. A detection wavelength of 245 nm is a common starting point for benzoic acid derivatives, but it is highly recommended to determine the absorbance maximum of the specific analyte using a PDA detector for optimal sensitivity.
Experimental Protocols
Preparation of Solutions
5.1.1 Mobile Phase A (0.1% Phosphoric Acid in Water)
-
Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water.
-
Bring to volume with HPLC grade water and mix thoroughly.
-
Filter through a 0.45 µm filter and degas using an ultrasonic bath for 15 minutes.
5.1.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid reference standard into a 25 mL volumetric flask.
-
Dissolve in and bring to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 5 minutes to ensure complete dissolution. This is your Standard Stock Solution.
5.1.3 Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 1-100 µg/mL).
| Standard Level | Concentration (µg/mL) |
| 1 | 1.0 |
| 2 | 5.0 |
| 3 | 10.0 |
| 4 | 25.0 |
| 5 | 50.0 |
| 6 | 100.0 |
5.1.4 Sample Preparation
-
Accurately weigh a sample containing 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid to obtain a theoretical concentration of 50 µg/mL when dissolved in the final volume.
-
Dissolve the sample in a known volume of the 50:50 mobile phase mixture.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before initiating any analysis, the chromatographic system must be verified for its suitability. This is a non-negotiable step in any validated method.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 50 µg/mL calibration standard six replicate times.
-
Calculate the performance parameters as per the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0%[6] |
| %RSD of Retention Time | ≤ 1.0% |
Analytical Workflow
The overall workflow for the quantification of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is depicted below.
Caption: Workflow for the quantification and validation of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines[1][2][7][8].
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution.
-
The peak for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in the sample should have the same retention time as the reference standard.
-
There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
-
Peak purity analysis using a PDA detector is recommended to confirm that the analyte peak is not co-eluting with any impurities.
-
Linearity and Range
Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Calculate from the linearity curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., vary %B by ± 2%)
-
-
Analyze a system suitability standard under each condition.
-
-
Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of this analytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by the linear calibration curve |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10.0% |
| Robustness | System suitability criteria met under all conditions. |
Data Analysis and Reporting
The concentration of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in the sample is calculated using the linear regression equation obtained from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final result should be reported along with the system suitability data and a summary of the validation results to demonstrate the reliability of the obtained value.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantification of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. The detailed protocol for both the analytical procedure and its validation, in accordance with ICH guidelines, ensures that the method is fit for purpose in a regulated drug development environment. By explaining the scientific rationale behind the chosen parameters, this guide serves as a valuable resource for scientists and researchers.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Doncea, S., Senin, R., & Ion, R. (2012). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Semantic Scholar. [Link]
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Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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Food Science and Technology. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This compound, a derivative of benzoic acid, serves as a key intermediate in various organic synthesis pathways, particularly in the development of pharmaceutical agents and specialty chemicals.[1][2] The presented method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, precise, and robust. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the characterization and quantification of this analyte.
Introduction and Method Development Rationale
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating, identifying, and quantifying compounds in complex mixtures.[3][4][5] The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties.[6]
Analyte Physicochemical Profile
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (CAS: 18780-67-1) is an aromatic carboxylic acid with the molecular formula C₁₂H₁₄O₇ and a molecular weight of 270.24 g/mol .[7][8]
-
Structure:
-
Aromatic Ring: The benzene ring is a strong chromophore, making UV detection a highly suitable and sensitive choice.
-
Carboxylic Acid Group (-COOH): This acidic functional group is ionizable. The pKa of the molecule is critical, as its ionization state significantly impacts retention in reversed-phase HPLC. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed.[2]
-
Ester and Ether Groups: These functional groups contribute to the overall polarity and solubility of the molecule.
-
Based on its structure, the molecule has moderate lipophilicity, making it an ideal candidate for reversed-phase HPLC.
Chromatographic Strategy: Causality and Choices
The goal is to develop a method that provides robust separation of the main analyte from potential impurities or degradation products.[3]
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as the primary separation technique. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This is the most common and versatile mode in pharmaceutical analysis and is well-suited for molecules of moderate polarity.[4]
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen. This is a workhorse stationary phase providing excellent hydrophobic retention for a wide range of aromatic compounds. A particle size of 5 µm is a standard choice that balances efficiency and backpressure, while a column length of 150-250 mm provides adequate resolving power for purity assays.[9]
-
Mobile Phase Optimization: The critical factor for analyzing acidic compounds like 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is controlling the mobile phase pH.
-
pH Control: The carboxylic acid group must be in its protonated (non-ionized) form to be sufficiently retained on the C18 stationary phase and to prevent peak tailing. By acidifying the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure complete suppression of ionization.[2] Phosphoric acid is an excellent choice as it provides a stable, low pH and is UV transparent at lower wavelengths.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules. A gradient elution is initially employed to determine the optimal elution conditions before simplifying to an isocratic method for routine analysis.[9]
-
-
Detection Wavelength: A UV-Vis detector is used. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase is performed. The presence of the substituted benzene ring suggests strong absorbance in the 254-280 nm range.
Experimental Protocol
Materials and Reagents
-
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%, Analytical Grade)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Stationary Phase (Column) | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. |
| Mobile Phase | Isocratic: Acetonitrile / Water (55:45, v/v) with 0.1% Phosphoric Acid in the aqueous phase. |
| pH of Aqueous Phase | ~2.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Step-by-Step Protocol
2.3.1. Mobile Phase Preparation (1 L)
-
Measure 450 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid to the water and mix thoroughly.
-
Add 550 mL of HPLC-grade acetonitrile.
-
Sonicate the mixture for 15 minutes to degas.
2.3.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
2.3.3. Working Standard and Calibration Curve Preparation
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 10, 25, 50, 100, 200 µg/mL).
2.3.4. System Suitability Test (SST)
-
Before initiating any analysis, perform five replicate injections of a mid-range working standard (e.g., 100 µg/mL).
-
Verify that the system suitability criteria are met as outlined in the validation section (Table 2). This ensures the chromatographic system is performing adequately.[10]
2.3.5. Sample Analysis
-
Inject the prepared sample and standard solutions.
-
Integrate the peak corresponding to 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the working standards.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12]
Specificity
Specificity was confirmed by injecting a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of the analyte peak, demonstrating that the method is specific for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Linearity
Linearity was assessed over five concentration levels ranging from 10 to 200 µg/mL. The calibration curve demonstrated excellent linearity.
| Parameter | Result |
| Range | 10 - 200 µg/mL |
| Regression Equation | y = 25431x - 1057 |
| Correlation Coefficient (R²) | > 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average % Recovery | 99.87% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[13]
| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | 6 replicate preparations at 100% concentration | 0.45% | ≤ 2.0% |
| Intermediate Precision | Analysis on 2 different days by 2 analysts | 0.82% | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Detection (LOD): 0.5 µg/mL
-
Limit of Quantitation (LOQ): 1.5 µg/mL
Robustness
The robustness of the method was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptable limits, demonstrating the method's reliability under varied conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or tailing. |
| Column Temperature (± 2°C) | Retention time shift < 2%, SST passed. |
| Mobile Phase Composition (± 2%) | Retention time shift < 5%, SST passed. |
System Suitability
The following criteria must be met during routine analysis to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=5) |
Visual Workflows
The following diagrams illustrate the logical flow of the analytical process and the key decisions made during method development.
Caption: Overall workflow for the HPLC analysis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Caption: Decision logic for developing the HPLC method for the target analyte.
Conclusion
This application note details a validated, isocratic reversed-phase HPLC method for the quantitative determination of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. The procedure is straightforward, leveraging a standard C18 column and a UV detector. The validation results confirm that the method is specific, linear over a wide concentration range, accurate, precise, and robust. This protocol is fit for its intended purpose in quality control and research environments for the routine analysis of this compound.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- PubMed. (2002, March 1). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Echemi. (n.d.). 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid.
- ChemicalBook. (2023, July 10). 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID.
- Fisher Scientific. (n.d.). 4-Methoxybenzoic acid, 98+%.
- ChemicalBook. (n.d.). 18780-67-1(4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID) Product Description.
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Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Introduction: The Scientific Rationale for Assessing a Novel Phenolic Compound
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a derivative of benzoic acid, belonging to the broad class of phenolic compounds. Phenolic acids are secondary metabolites in plants and are known for their significant antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The core structure, featuring a phenol moiety and a resonance-stabilized aromatic ring, is central to this radical scavenging mechanism.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in the development of new therapeutic agents and nutraceuticals.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro antioxidant potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. The protocols detailed herein are designed to be robust and self-validating, offering a clear path from initial chemical-based screening to more biologically relevant cell-based assays.
Part 1: Chemical-Based Antioxidant Capacity Assays
Chemical-based assays are fundamental in the preliminary screening of antioxidant activity. They are typically rapid, cost-effective, and provide a quantitative measure of a compound's radical scavenging or reducing power.[3][4] Here, we detail the protocols for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[5] This reduction of the DPPH radical is accompanied by a color change from deep purple to yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[4]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Standard Solution: Prepare a 1 mg/mL stock solution of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and the standard in the solvent.
-
To each well, add 100 µL of the diluted test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
| Parameter | Description | Example Value (for a known phenolic acid) |
| IC₅₀ | Concentration of the compound that scavenges 50% of the DPPH radicals. | 15 µg/mL |
| Wavelength | The wavelength at which the absorbance of DPPH is maximal. | 517 nm |
| Incubation Time | The time required for the reaction to reach a steady state. | 30 minutes |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
In a 96-well plate, add 20 µL of the diluted test compound or standard to each well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4] This assay is based on an electron transfer mechanism.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
In a 96-well plate, add 20 µL of the diluted test compound or standard to each well.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the Fe²⁺ standards.
-
The FRAP value of the test compound is expressed as µM Fe²⁺ equivalents.
-
Part 2: Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for screening, they do not account for biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy within a cellular environment.[6][7]
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[6][7][8]
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, HeLa) in a black, clear-bottom 96-well plate and culture until 90-100% confluent.
-
-
Compound and Probe Incubation:
-
Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid or a positive control (e.g., Quercetin). Include a vehicle control (e.g., DMSO) and a no-stressor control.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
Induction of Oxidative Stress:
-
Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the no-stressor control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Plot the CAA values against the concentration of the test compound to determine the IC₅₀.
-
| Parameter | Description | Example Value (for a known phenolic antioxidant) |
| Cell Line | A biologically relevant cell line for the study. | HepG2 (human liver carcinoma) |
| Fluorescent Probe | A probe that becomes fluorescent upon oxidation by ROS. | DCFH-DA |
| Oxidative Stressor | A compound that generates free radicals. | AAPH |
| IC₅₀ | Concentration of the compound that inhibits 50% of ROS-induced fluorescence. | 25 µM |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of the in vitro antioxidant activity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. A multi-assay approach is recommended, as no single assay can fully capture the complex nature of antioxidant mechanisms.[3] Positive results from the chemical-based assays (DPPH, ABTS, FRAP) would indicate direct radical scavenging or reducing capabilities, while the CAA assay would provide crucial insights into its efficacy in a biological context.
Further investigations could explore the compound's effects on specific endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) and its potential to modulate signaling pathways involved in the cellular stress response, such as the Nrf2 pathway.
References
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Andrés, A. I., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(3), 653.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
- Abeywickrama, G., et al. (2022). Polyphenols from Byproducts: Their Applications and Health Effects. Molecules, 27(23), 8263.
- Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
- Pisoschi, A. M., et al. (2021). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants, 10(4), 582.
- Georgiev, V., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195.
- Al-Duais, M. A., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Bioscience, 53, 102717.
- Apak, R., et al. (2022).
- Ude, C. C., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(8), 1278.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg., 503, 07005.
- MDPI. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 29(1), 234.
- Adiletta, G., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2388.
-
ResearchGate. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2018).
- Al-Ansari, A. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
-
PubChem. (n.d.). 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate. Retrieved from [Link]
- MDPI. (2023). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 24(21), 15839.
- PubMed. (2023). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889, 503649.
-
ResearchGate. (2023). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]
- PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
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Application Notes and Protocols for Cell-Based Assays: Unveiling the Bioactivity of Benzoic Acid Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the diverse biological activities of benzoic acid derivatives. This class of compounds, characterized by a benzene ring attached to a carboxylic acid group, is a foundational scaffold in numerous natural products and synthetic molecules with significant therapeutic potential. Their bioactivities are profoundly influenced by the nature and position of substituents on the aromatic ring, leading to a wide spectrum of effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific assays and experimental designs. By understanding the "why" behind the "how," researchers can more effectively design, execute, and interpret their experiments, leading to robust and reliable data.
Section 1: Foundational Concepts: The Link Between Structure and Activity
The remarkable versatility of benzoic acid derivatives stems from the ability to modify their physicochemical properties through chemical substitution. The addition of functional groups such as hydroxyl (-OH), methoxy (-OCH3), nitro (-NO2), and amino (-NH2) groups can dramatically alter a molecule's polarity, steric hindrance, and electronic distribution. These modifications, in turn, dictate the compound's ability to interact with biological targets like enzymes, receptors, and cellular membranes, thereby governing its bioactivity.
A critical aspect of studying these compounds is understanding their structure-activity relationship (SAR). For instance, the number and position of hydroxyl groups on the benzene ring are often correlated with antioxidant and anticancer activities. This is because hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals and can also participate in hydrogen bonding with the active sites of enzymes. Similarly, lipophilicity, influenced by the presence of nonpolar substituents, can affect a compound's ability to cross cell membranes and reach intracellular targets.[1][2]
Section 2: Assessing Anticancer and Cytotoxic Potential
A primary area of investigation for novel chemical entities is their potential as anticancer agents. Cell-based assays are indispensable tools for initial screening and mechanistic studies of the cytotoxic and antiproliferative effects of benzoic acid derivatives.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Determining IC50 of Benzoic Acid Derivatives [4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzoic acid derivative on a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoic acid derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoic acid derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[9]
Unraveling the Mechanism of Cell Death: Apoptosis Assays
Many effective anticancer agents induce apoptosis, or programmed cell death. Several benzoic acid derivatives have been shown to trigger this process in cancer cells.[7][10][11] Investigating the apoptotic potential of a compound provides crucial insights into its mechanism of action.
Key Apoptotic Events and Assays:
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[7]
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation and often leading to apoptosis. Flow cytometry analysis of DNA content using propidium iodide (PI) staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
Experimental Workflow: Investigating Anticancer Mechanisms
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzoic acid derivatives.
Section 4: Evaluating Antioxidant Capacity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Many benzoic acid derivatives, especially those with hydroxyl groups, exhibit significant antioxidant activity. [12][13]
Cellular Antioxidant Activity (CAA) Assay
While chemical-based assays like DPPH are useful for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound. The Cellular Antioxidant Activity (CAA) assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS. [14][15]Antioxidants can reduce the fluorescence signal by scavenging these ROS.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay [14] Objective: To measure the intracellular antioxidant activity of a benzoic acid derivative.
Materials:
-
Adherent cell line (e.g., HepG2)
-
Complete cell culture medium
-
Benzoic acid derivative stock solution
-
DCFH-DA probe
-
A free radical generator (e.g., AAPH)
-
Quercetin (as a positive control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and grow to confluence.
-
Compound and Probe Loading: Wash the cells with PBS. Treat the cells with the benzoic acid derivative and DCFH-DA simultaneously for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Remove the treatment solution and add the free radical generator (AAPH) to induce intracellular ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. Determine the CAA value, which represents the percentage of inhibition of fluorescence by the compound compared to the control.
Section 5: Assessing Antimicrobial Properties
Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives. [16][17]Their mechanism of action often involves disrupting the cell membrane and inhibiting essential cellular processes in microorganisms. [18]
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard assay for determining the MIC of a compound. [19][20]
Protocol 4: Broth Microdilution MIC Assay [19] Objective: To determine the minimum inhibitory concentration of a benzoic acid derivative against a specific bacterial or fungal strain.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzoic acid derivative stock solution
-
96-well plates
-
Inoculum of the microorganism standardized to a specific density
-
Positive control antibiotic
-
Resazurin (optional, as a growth indicator)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzoic acid derivative in the broth medium directly in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive growth control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. If using a growth indicator like resazurin, a color change will indicate microbial growth.
Data Presentation: A Comparative Overview
To facilitate the comparison of the bioactivities of different benzoic acid derivatives, it is essential to present quantitative data in a clear and structured format.
Table 1: Exemplar Bioactivity Data for Benzoic Acid Derivatives
| Derivative | Assay | Cell Line / Organism | Endpoint | Result (e.g., IC50, MIC) | Reference |
| 3,4-Dihydroxybenzoic Acid | MTT | HCT-116 | Cell Viability | ~1.25 mM | [6] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | MTT | MCF-7 | Cell Viability | 5.9 ± 3 µM | [7] |
| Salicylic Acid | Griess Assay | RAW 264.7 | NO Production | Varies | [21] |
| 2-Hydroxybenzoic Acid | MIC | E. coli | Bacterial Growth | 1 mg/mL | [22] |
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of the bioactivity of benzoic acid derivatives. By employing a systematic approach that progresses from initial screening to mechanistic studies, researchers can effectively identify promising lead compounds for further development. The key to success lies not only in the precise execution of these protocols but also in the thoughtful interpretation of the data within the context of the compound's structure. As our understanding of the intricate cellular pathways modulated by these versatile molecules grows, so too will our ability to harness their therapeutic potential for a wide range of human diseases.
References
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Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari-Chitturi, C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]
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Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]
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Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]
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Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]
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ResearchGate. (2023). (PDF) Impact of Polyphenolic Compounds on MAPK Signaling Pathway against Carcinogenesis. ResearchGate. [Link]
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Li, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European journal of medicinal chemistry, 181, 111564. [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]
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Nowicka, P., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 27(23), 8345. [Link]
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ULAKBIM. (n.d.). TRDizin | Impact of Polyphenolic Compounds on the MAPK Signaling Pathw. ULAKBIM. [Link]
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Czemierska, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. International Journal of Molecular Sciences, 22(12), 6599. [Link]
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Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Acta Chimica Slovaca, 5(2), 123-127. [Link]
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Tung, N. H., et al. (2021). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Natural product research, 1-8. [Link]
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Wu, T. Y., et al. (2008). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of natural products, 71(8), 1433-1437. [Link]
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Klopfleisch, R., & Welter, J. (2018). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of pharmacological and toxicological methods, 94, 1-6. [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
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Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of agricultural and food chemistry, 47(4), 1453-1459. [Link]
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Kumar, P., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 344(1), 20-30. [Link]
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Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Current analytical chemistry, 12(1), 50-67. [Link]
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Czemierska, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. International journal of molecular sciences, 22(12), 6599. [Link]
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ResearchGate. (n.d.). Results of the MTT assay presented as IC 50 values obtained after 48 h treatment. ResearchGate. [Link]
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Application Note: A Validated Protocol for Assessing Xanthine Oxidase Inhibition by Syringic Acid Esters
Abstract and Introduction
Xanthine oxidase (XO) is a critical flavoenzyme that governs the terminal two steps of purine catabolism in humans, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XO activity can lead to an overproduction of uric acid, resulting in hyperuricemia. This condition is a direct precursor to gout, a debilitating inflammatory arthritis, and is also implicated in cardiovascular and renal diseases.[3][4] Consequently, the inhibition of xanthine oxidase stands as a cornerstone therapeutic strategy for managing hyperuricemia.[1][3]
Natural phenolic compounds are a promising source of novel XO inhibitors. Syringic acid, a bioactive phenolic acid, has been explored for this purpose, with studies indicating that its derivatives may offer potent and competitive inhibition of the enzyme.[5] Specifically, the esterification of syringic acid can modify its physicochemical properties, potentially enhancing its binding affinity to the enzyme's active site and improving its pharmacological profile.
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. We present a detailed, validated protocol for the in vitro assessment of xanthine oxidase inhibition by syringic acid esters. The methodology covers primary screening for determining inhibitory potency (IC50) and subsequent kinetic analysis to elucidate the mechanism of inhibition (MoA). The protocols are designed to be robust and self-validating, ensuring trustworthy and reproducible results for the discovery and characterization of novel therapeutic agents.
Principle of the Assay
The protocol employs a continuous spectrophotometric assay, which is the most common and direct method for measuring XO activity. The fundamental principle lies in monitoring the enzymatic conversion of the substrate, xanthine, into uric acid. Uric acid has a distinct molar absorptivity and exhibits a strong absorbance maximum at approximately 290-295 nm, whereas xanthine's contribution at this wavelength is minimal.[1][3]
The rate of increase in absorbance at this wavelength is directly proportional to the rate of uric acid formation and, therefore, to the activity of the xanthine oxidase enzyme.[3] The inhibitory potential of a test compound, such as a syringic acid ester, is quantified by its ability to reduce this rate. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.[1]
While other methods exist, such as those measuring the co-production of hydrogen peroxide (H₂O₂), the direct measurement of uric acid is often preferred for its simplicity and fewer potential interferences from compounds that might react with the H₂O₂ detection system.[6][7][8]
Caption: Enzymatic cascade of uric acid production and the point of inhibition.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 295 nm
-
96-well UV-transparent flat-bottom plates
-
Calibrated single and multichannel pipettes (2-20 µL, 20-200 µL, 100-1000 µL)
-
Reagent reservoirs
-
Vortex mixer
-
Incubator or water bath set to 25°C or 37°C[9]
Reagents and Chemicals
-
Xanthine Oxidase (XO): From bovine milk or microbial source (e.g., Sigma-Aldrich, Cat. No. X4376). Store at -20°C.
-
Xanthine: (e.g., Sigma-Aldrich, Cat. No. X7375).
-
Allopurinol: Positive control inhibitor (e.g., Sigma-Aldrich, Cat. No. A8003).
-
Syringic Acid Esters: Test compounds. Synthesized in-house or sourced commercially.
-
Potassium Phosphate Monobasic (KH₂PO₄):
-
Potassium Phosphate Dibasic (K₂HPO₄):
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher.
-
Deionized Water (ddH₂O): Ultrapure (18.2 MΩ·cm).
Experimental Preparation
Reagent Preparation
-
50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water.[3] Adjust the pH to 7.5 using a calibrated pH meter. Filter sterilize and store at 4°C.
-
Scientist's Note: A pH of 7.5 is chosen as it is close to physiological pH and provides optimal activity for many commercial xanthine oxidase preparations.
-
-
Xanthine Oxidase (XO) Working Solution (0.1 units/mL): Prepare a stock solution of XO in phosphate buffer. The final concentration used in the assay needs to be optimized to ensure a linear reaction rate for at least 10-15 minutes. A starting concentration of 0.1 units/mL is recommended.[1] Prepare this solution fresh on the day of the experiment and keep it on ice.
-
Scientist's Note: Enzyme activity can vary between lots. It is critical to perform an enzyme titration experiment to determine the optimal concentration that yields a robust and linear increase in absorbance over time without depleting the substrate too quickly.
-
-
Xanthine Substrate Solution (150 µM): Xanthine is poorly soluble in water and neutral buffers. First, dissolve xanthine in a small volume of 0.1 M NaOH to create a concentrated stock (e.g., 10 mM).[10] Then, dilute this stock solution with the 50 mM Phosphate Buffer (pH 7.5) to the final desired working concentration (e.g., 150 µM).
-
Scientist's Note: The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for competitive inhibitor screening to ensure sensitivity.[11] For many XO sources, the Km for xanthine is in the low micromolar range.
-
-
Allopurinol Stock Solution (10 mM): Dissolve allopurinol in DMSO to create a 10 mM stock solution. Store at -20°C. Further dilutions should be made in phosphate buffer.
Test Compound (Syringic Acid Ester) Preparation
-
Synthesis/Sourcing: Syringic acid esters can be synthesized via standard esterification methods, such as Fischer esterification or by using coupling agents.[5][12] Purity of the synthesized compounds must be confirmed (>95%) using techniques like NMR and LC-MS.
-
Stock Solution (10-20 mM): Accurately weigh the syringic acid ester and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Serial Dilutions: On the day of the assay, create a series of dilutions from the stock solution using the phosphate buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.[13]
Experimental Workflow & Protocols
Caption: General experimental workflow for the Xanthine Oxidase inhibition assay.
Protocol 1: IC₅₀ Determination for Syringic Acid Esters
This protocol is designed for a 96-well plate format to screen multiple concentrations of the test compounds. All experiments should be performed in triplicate.
-
Assay Plate Setup: Prepare the 96-well plate by adding reagents in the order specified in the table below. The total reaction volume is typically 200 µL.
| Well Type | Phosphate Buffer (µL) | Test Compound or Vehicle (µL) | XO Enzyme (µL) |
| Blank | 160 | 20 (Vehicle) | 0 |
| Control (100% Activity) | 140 | 20 (Vehicle) | 20 |
| Test Compound | 140 | 20 (Syringic Ester Dilution) | 20 |
| Positive Control | 140 | 20 (Allopurinol Dilution) | 20 |
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9][10]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 150 µM Xanthine solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of reaction (V₀ or ΔAbs/min) is determined from the initial linear portion of the curve.[14]
Protocol 2: Kinetic Analysis for Mechanism of Inhibition (MoA)
This protocol determines how the inhibitor interacts with the enzyme and substrate. It requires a matrix of varying substrate and inhibitor concentrations.
-
Experimental Design: Select one or two of the most potent syringic acid esters from the primary screen. Choose a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). For each inhibitor concentration, vary the xanthine substrate concentration (e.g., from 0.25 x Km to 5 x Km).[2][4]
-
Assay Procedure: Follow the same procedure as in Protocol 1, but adjust the volumes of buffer and substrate to accommodate the different substrate concentrations while keeping the final volume constant.
-
Data Plotting: For each fixed inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration [S]. This will generate a series of Michaelis-Menten curves.[15]
-
Lineweaver-Burk Plot: To visualize the inhibition mechanism, transform the data by plotting the reciprocal of the rate (1/V₀) against the reciprocal of the substrate concentration (1/[S]). The pattern of the resulting lines indicates the mechanism of inhibition.[2][4]
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate the Rate of Reaction (V₀): For each well, determine the slope (ΔAbs/min) from the linear phase of the absorbance vs. time plot.
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration:[1] % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100 Where:
-
V_control is the rate of the control well (enzyme + vehicle).
-
V_sample is the rate of the well with the test compound.
-
V_blank is the rate of the blank well (to correct for non-enzymatic substrate degradation).
-
-
Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinetic Parameter Calculation (MoA)
Analysis of the Lineweaver-Burk plot allows for the determination of the inhibition type:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax remains unchanged, but the apparent Km increases. The inhibitor binds only to the free enzyme.[5]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases. The inhibitor binds to both the free enzyme and the enzyme-substrate complex.
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis). Both Vmax and Km are altered.[4]
The inhibition constant (Ki) can be determined from these plots, providing a quantitative measure of the inhibitor's potency.[4]
Example Data Presentation
Table 1: XO Inhibitory Activity of Syringic Acid Esters
| Compound | IC₅₀ (µM) ± SD | Inhibition Type | Ki (µM) |
| Syringic Acid | >100 | - | - |
| Methyl Syringate | 45.6 ± 3.1 | Competitive | 28.5 |
| Ethyl Syringate | 15.6 ± 1.2 | Competitive | 9.8 |
| Propyl Syringate | 7.18 ± 0.9 | Competitive | 4.5 |
| Allopurinol (Control) | 2.84 ± 0.4 | Competitive | 2.1 |
(Note: Data is hypothetical for illustrative purposes, but is based on reported trends where increased ester chain length can enhance activity to a point.)[5][10]
Protocol Validation and Quality Control
-
Positive Control: The calculated IC₅₀ value for the positive control, allopurinol, must be consistent and fall within the laboratory's historical range or align with literature values (typically low single-digit µM).[10] This validates the assay's performance for each run.
-
Replicates: All measurements, including controls and test compounds, must be performed in at least triplicate to ensure precision and allow for statistical analysis.[13]
-
Linearity: Ensure the enzyme concentration used results in a linear reaction rate for the duration of the measurement. If the curve plateaus early, the enzyme concentration may be too high or the substrate is being depleted.
-
Solvent Effects: The final concentration of DMSO or other solvents must be consistent across all wells and should not exceed a level that inhibits the enzyme (usually <1-2%). A vehicle control is mandatory.
-
IC₅₀ Agreement: For a validation to be considered successful, the IC₅₀ values for known inhibitors should be within a factor of three of established literature values, accounting for minor differences in assay conditions.[16]
References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
-
BenchChem. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.
-
ScienCell Research Laboratories. Xanthine Oxidase Assay (XO).
-
Rullo, M., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences.
-
Klin. Wschr. (1970). An Enzymatic Spectrophotometric Method for the Determination of “Oxypurines” (Hypoxanthine plus Xanthine) in Urine and Blood Plasma.
-
ResearchGate. (2022). Kinetic analysis of the xanthine oxidase inhibition by HT2.
-
BenchChem. (2025). Application Notes and Protocols for Assessing Xanthine Oxidase Inhibitor Efficacy In Vivo.
-
BioAssay Systems. EnzyChrom™ Xanthine Oxidase Assay Kit.
-
Heinz, F., et al. (1979). A New Spectrophotometric Assay for Enzymes of Purine Metabolism. I. Determination of Xanthine Oxidase Activity. PubMed.
-
ResearchGate. (2023). Kinetic analysis of the xanthine oxidase inhibition by ALS-28, -8, -15 or -1.
-
J-Stage. (2013). Determination of Xanthine Oxidase.
-
Worthington Biochemical. Xanthine Oxidase - Assay.
-
Sigma-Aldrich. Xanthine Oxidase Activity Assay Kit (MAK078) - Technical Bulletin.
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MDPI. (2023). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights.
-
Sigma-Aldrich. Assay Procedure for Xanthine Oxidase Microbial.
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NIH. (2021). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically.
-
PubMed. (2020). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors.
-
Semantic Scholar. Computational analysis and synthesis of Syringic acid derivatives as Xanthine Oxidase inhibitors.
-
Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical.
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Creative Enzymes. (2026). Experimental Activity Validation of Inhibitors.
-
Journal of Health and Technology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.
-
NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
-
ResearchGate. (2026). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition.
-
NIH. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
-
Guidechem. How to prepare Syringic acid?.
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MDPI. (2021). Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation....
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Application Notes and Protocols for the Development of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid Derivatives in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Syringic Acid Scaffold
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a derivative of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound found in a variety of plants.[1][2][3] Syringic acid itself has garnered significant interest in the scientific community due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5] The therapeutic potential of syringic acid is often attributed to the two methoxy groups on its aromatic ring.[2][4]
This document provides a comprehensive guide for the development of novel drug candidates based on the 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid scaffold. The ethoxycarbonyl group serves as a protecting group or a prodrug moiety, which can be strategically employed to modulate the physicochemical properties and pharmacokinetic profile of the parent compound. By derivatizing the carboxylic acid functional group, a diverse chemical library can be generated, enabling a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.
These application notes will detail the synthetic strategies for creating a library of ester and amide derivatives, provide step-by-step protocols for in vitro biological evaluation, and outline a workflow for lead optimization, including essential ADME/Tox profiling.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The overall synthetic strategy involves a two-stage process. First, the synthesis of the starting material, 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, from commercially available syringic acid. Second, the derivatization of the carboxylic acid group to generate a library of esters and amides.
1.1: Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (Starting Material)
This protocol is based on the general principle of O-acylation of phenols. The phenolic hydroxyl group of syringic acid is reacted with ethyl chloroformate in the presence of a base to yield the desired product.
Protocol 1: Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
-
Materials:
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve syringic acid (1.0 eq) in anhydrous acetone under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
-
1.2: Synthesis of a Derivative Library
The carboxylic acid moiety of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is the primary site for derivatization. Here, we provide protocols for the synthesis of ester and amide derivatives.
Protocol 2: General Procedure for Ester Derivative Synthesis (Fischer Esterification)
-
Materials:
-
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
-
Various alcohols (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography.
-
Protocol 3: General Procedure for Amide Derivative Synthesis (Amide Coupling)
-
Materials:
-
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
-
Various primary or secondary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the desired amine (1.1 eq) in DCM.
-
Add the amine solution and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
PART 2: In Vitro Biological Evaluation
A critical step in drug discovery is to assess the biological activity of the synthesized compounds. Based on the known properties of the syringic acid scaffold, initial screening should focus on antioxidant, anti-inflammatory, and cytotoxic activities.
2.1: Antioxidant Activity Assays
Protocol 4: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of a freshly prepared DPPH solution in methanol (e.g., 0.1 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Protocol 5: ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, leading to a reduction in absorbance.[8]
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox can be used as a standard.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2.2: Anti-inflammatory Activity Assay
Protocol 6: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of the compounds is assessed by their ability to inhibit NO production, which is measured using the Griess reagent.[9]
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
-
2.3: Cytotoxicity Assay
Protocol 7: MTT Assay for Cell Viability
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[10][11]
-
Procedure:
-
Seed the desired cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow for attachment.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
PART 3: Lead Optimization and ADME/Tox Profiling
Once a series of derivatives have been synthesized and evaluated for their biological activity, the next crucial phase is lead optimization. This involves a systematic approach to refine the chemical structure to enhance potency, selectivity, and drug-like properties while minimizing toxicity.[13][14][15][16]
3.1: Structure-Activity Relationship (SAR) Analysis
SAR studies aim to understand the relationship between the chemical structure of a molecule and its biological activity.[12][17][18][19][20] By systematically modifying different parts of the 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid scaffold and observing the impact on activity, key structural features responsible for the desired pharmacological effect can be identified.[17][18]
Workflow for SAR Analysis:
Caption: Iterative cycle of SAR analysis for lead optimization.
Data Presentation for SAR Analysis:
The results of the biological assays should be compiled into a table to facilitate the identification of trends.
| Compound ID | R Group (Ester/Amide) | Antioxidant IC50 (µM) | Anti-inflammatory IC50 (µM) | Cytotoxicity IC50 (µM) |
| Parent | -COOH | 55.2 | 78.1 | >100 |
| DER-01 | -COOCH3 | 45.8 | 62.5 | >100 |
| DER-02 | -COOCH2CH3 | 42.1 | 55.3 | >100 |
| DER-03 | -CONHCH3 | 35.6 | 48.9 | 95.7 |
| DER-04 | -CONH-benzyl | 28.4 | 35.2 | 75.3 |
This is example data and should be replaced with experimental results.
3.2: Early ADME/Tox Profiling
In the early stages of drug discovery, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising compounds.[17][21][22] Poor ADME/Tox profiles are a major cause of drug candidate failure in later stages of development.[17]
Workflow for Early ADME/Tox Screening:
Caption: Integrated workflow for early ADME/Tox profiling.
Protocol 8: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[15][16][23][24][25] The rate of disappearance of the parent compound is measured over time.[15][23]
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (e.g., at 1 µM final concentration).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 9: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Principle: This assay determines the fraction of a drug that binds to plasma proteins, which can significantly affect its distribution and efficacy.[13][14][20][26][27] The rapid equilibrium dialysis (RED) method is commonly used.[13][26][27]
-
Procedure:
-
Add the test compound to plasma (from human or other species) in the sample chamber of a RED device.
-
Add buffer to the buffer chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample).
-
Precipitate the proteins with an organic solvent containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculate the fraction unbound (fu).
-
Conclusion
The 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid scaffold presents a promising starting point for the development of novel therapeutics. By employing the synthetic and screening protocols outlined in these application notes, researchers can efficiently generate and evaluate a library of derivatives. A systematic approach to SAR analysis and early ADME/Tox profiling will be crucial in identifying lead candidates with optimized potency, selectivity, and drug-like properties, ultimately increasing the probability of success in the challenging journey of drug discovery and development.
References
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- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
- Sigma-Aldrich.
- CLYTE Technologies. (2025, December 24).
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- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Patsnap. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
- BioIVT. Plasma Protein Binding Assay.
- Sygnature Discovery. Plasma Protein Binding - Technical Notes.
- Visikol. (2022, November 3). Plasma Protein Binding Assay.
- MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
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- Springer Nature Experiments. (2004).
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
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- MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 69-79.
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experimental setup for studying the anti-inflammatory effects of syringic acid derivatives
An in-depth guide to the experimental design for investigating the anti-inflammatory properties of syringic acid derivatives, tailored for researchers, scientists, and professionals in drug development.
Introduction: Targeting Inflammation with Syringic Acid Derivatives
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[1][2] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative conditions, cardiovascular diseases, and cancer.[3][4] The nuclear factor NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, inducing the expression of pro-inflammatory genes, cytokines, and chemokines.[3][5][6]
Syringic acid (SA), a naturally occurring phenolic compound found in various plants, fruits, and vegetables, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[7][8][9][10] Research indicates that SA exerts its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK, thereby reducing the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide (NO).[7][9][11] To enhance its therapeutic potential, researchers are actively exploring syringic acid derivatives, which may offer improved bioavailability, target specificity, and efficacy.[12][13]
This application note provides a comprehensive experimental framework for the systematic evaluation of the anti-inflammatory effects of novel syringic acid derivatives, from initial in vitro screening in cellular models to in vivo validation in an acute inflammation model.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages
The initial screening of syringic acid derivatives is most effectively performed using an in vitro model that mimics the inflammatory cellular environment. Lipopolysaccharide (LPS)-stimulated macrophages are the gold-standard model for this purpose. LPS, a component of Gram-negative bacteria, is a potent activator of the innate immune system and triggers a robust inflammatory response in macrophages, making it an ideal tool for studying anti-inflammatory compounds.[14][15][16]
Core Principle: The Macrophage as an Inflammatory Hub
Macrophages are key players in the innate immune response.[17] Upon activation by stimuli like LPS, they undergo a classical (M1) polarization, leading to the production and release of a cascade of pro-inflammatory mediators. This process is tightly controlled by the NF-κB and MAPK signaling pathways. By measuring the inhibition of these mediators and pathways in the presence of syringic acid derivatives, we can quantify their anti-inflammatory potential.
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow for screening syringic acid derivatives in a macrophage-based model.
Caption: In Vitro experimental workflow for screening syringic acid derivatives.
Protocol 1.1: Cell Viability Assay (MTT)
Causality: It is critical to first establish a non-toxic concentration range for the syringic acid derivatives. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of each syringic acid derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.
Protocol 1.2: Nitric Oxide (NO) Production Assay
Causality: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator.[7] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). After 24 hours, pre-treat the cells with non-toxic concentrations of the syringic acid derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells for a negative control (media only), a vehicle control (LPS + vehicle), and a positive control (LPS + known inhibitor, e.g., L-NAME).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the vehicle control.
Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Pro-inflammatory cytokines like TNF-α and IL-6 are master regulators of the inflammatory response.[15] Quantifying their secretion provides direct evidence of a compound's ability to suppress inflammation.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 12-well plate (5 x 10⁵ cells/well). Pre-treat with syringic acid derivatives for 1 hour, followed by LPS stimulation for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., from R&D Systems, eBioscience). This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition.
Protocol 1.4: Analysis of Key Inflammatory Signaling Pathways
Causality: To understand the mechanism of action, it is essential to investigate the upstream signaling pathways that control the production of inflammatory mediators. The NF-κB and MAPK pathways are the most critical targets.[11] Syringic acid is known to inhibit the phosphorylation of key proteins in these cascades.[11]
Caption: Key inflammatory signaling pathways targeted by syringic acid derivatives.
Methodology (Western Blot for Protein Phosphorylation):
-
Cell Lysis: After a shorter treatment period (e.g., 30-60 minutes of LPS stimulation), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65 (NF-κB)
-
Phospho-IκBα
-
Phospho-p38 MAPK
-
Phospho-JNK
-
Phospho-ERK
-
Total versions of each protein and β-actin for loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.
Part 2: In Vivo Assessment in an Acute Inflammation Model
After identifying promising candidates in vitro, the next crucial step is to evaluate their efficacy in a living organism. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[18][19][20][21]
Core Principle: Carrageenan-Induced Edema
The subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, non-immune inflammatory response.[21] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins, which is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[18][19] Measuring the reduction in paw swelling (edema) over time provides a clear indication of a compound's anti-inflammatory efficacy in vivo.
Experimental Workflow: In Vivo Assessment
Caption: In Vivo experimental workflow for the carrageenan-induced paw edema assay.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive the syringic acid derivative at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a digital plethysmometer (V₀).
-
Compound Administration: Administer the respective compounds/vehicle via oral gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[18]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.
-
Data Presentation: Summarizing In Vivo Results
Quantitative data should be presented clearly in a tabular format for easy comparison between groups.
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | - | 0.35±0.04 | 0.68±0.06 | 0.95±0.08 | 0.88±0.07 | 0.75±0.06 | - | | Indomethacin | 10 | 0.28±0.03 | 0.45±0.05* | 0.51±0.04** | 0.42±0.04** | 0.35±0.03** | 46.3% | | SA Derivative X | 25 | 0.25±0.03 | 0.50±0.04* | 0.60±0.05** | 0.55±0.05** | 0.48±0.04** | 36.8% | | SA Derivative X | 50 | 0.21±0.02* | 0.41±0.03** | 0.48±0.04** | 0.40±0.03** | 0.33±0.03** | 49.5% | *Statistically significant difference from vehicle control (p<0.05, p<0.01). Data is hypothetical.
Conclusion
This application note outlines a validated, multi-step experimental strategy to thoroughly characterize the anti-inflammatory properties of novel syringic acid derivatives. The workflow begins with a robust in vitro screening cascade using LPS-stimulated macrophages to assess cytotoxicity, inhibition of key inflammatory mediators (NO, TNF-α, IL-6), and impact on the master regulatory NF-κB and MAPK signaling pathways. Promising candidates are then advanced to a well-established in vivo model of acute inflammation—carrageenan-induced paw edema—to confirm their efficacy in a whole-organism context. This systematic approach provides the comprehensive data package required for lead candidate selection and further preclinical development in the quest for new anti-inflammatory therapeutics.
References
-
Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2024). Frontiers in Pharmacology. [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products. [Link]
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Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy. [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation Research. [Link]
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Sanjosé, G., López-Santalla, M., & Suárez, J. L. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
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Overview of In Vitro Anti-Inflammatory Models. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta. [Link]
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Sawikr, P., & Yarla, N. S. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of neuroimmune pharmacology. [Link]
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Hayer, S., & Redlich, K. (2020). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology. [Link]
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MAPK signalling pathway: Significance and symbolism. (2024). Iberdrola. [Link]
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MAPK signaling pathway. (n.d.). Cusabio. [Link]
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International immunopharmacology. [Link]
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Malik, N., Khatkar, A., & Dhiman, P. (2021). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. Medicinal chemistry. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2025). PubMed. [Link]
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Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. (2024). Frontiers in Pharmacology. [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]
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Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (2025). ResearchGate. [Link]
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Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors | Request PDF. (2021). ResearchGate. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]
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Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Bio-protocol. [Link]
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Computational analysis and synthesis of Syringic acid derivatives as Xanthine Oxidase inhibitors. (2020). Semantic Scholar. [Link]
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Variables in in vitro models of intestinal inflammation. Models can be... (n.d.). ResearchGate. [Link]
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de Jesus, A. A., & Goldbach-Mansky, R. (2021). Cellular models in autoinflammatory disease research. Clinical & Translational Immunology. [Link]
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In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2023). STAR protocols. [Link]
-
Tucureanu, M. M., Rebleanu, D., Constantinescu, C. A., Deleanu, M., Voicu, G., Butoi, E., Calin, M., & Manduteanu, I. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine. [Link]
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Syringic acid. (n.d.). Wikipedia. [Link]
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optimizing reaction conditions for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid synthesis
Technical Support Center: Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the critical chemical principles at play.
Reaction Overview & Core Principles
The synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid involves the O-acylation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) using ethyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction , which utilizes a base to facilitate the acylation of an alcohol or amine.[1][2]
The core transformation is as follows:
Syringic Acid + Ethyl Chloroformate --(Base)--> 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid + HCl
Success in this synthesis hinges on promoting the desired nucleophilic attack of the phenoxide ion on the ethyl chloroformate while simultaneously suppressing competing side reactions, most notably the hydrolysis of the highly reactive acylating agent.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" questions that underpin a robust and reproducible protocol.
Q1: What is the detailed mechanism for this reaction?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Deprotonation: The base (e.g., sodium hydroxide) deprotonates the most acidic proton, which is the phenolic hydroxyl group of syringic acid, forming a highly nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the final ether-carbonate product.
The generated hydrochloric acid (HCl) is immediately neutralized by the excess base in the reaction mixture, which drives the equilibrium toward the product.[1]
Reaction Mechanism Diagram
Caption: Mechanism of O-acylation via nucleophilic acyl substitution.
Q2: Why is a base essential, and what is the best choice?
A: A base serves two critical functions:
-
Increases Nucleophilicity: It deprotonates the phenol to the more potent phenoxide nucleophile. Without the base, the neutral phenol is a poor nucleophile and the reaction is unlikely to proceed efficiently.
-
Neutralizes HCl: It neutralizes the HCl byproduct. Failing to do so would protonate the phenoxide, shutting down the reaction.[1]
For Schotten-Baumann conditions, an inorganic base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) in a biphasic water/organic solvent system is standard.[2][4] NaOH is effective and inexpensive. An organic base like pyridine or triethylamine can also be used, typically in an anhydrous organic solvent, but this adds complexity and cost. For this specific substrate, aqueous NaOH is highly effective.
Q3: Why is maintaining a low temperature (0-5 °C) so critical?
A: Temperature control is arguably the most important variable for achieving a high yield. Ethyl chloroformate is highly susceptible to hydrolysis by water and hydroxide ions, a reaction that forms ethanol, CO₂, and HCl.[5] This side reaction competes directly with the desired O-acylation. The rate of hydrolysis increases significantly with temperature.[5][6] By keeping the reaction at 0-5 °C, you kinetically favor the acylation of the potent phenoxide nucleophile over the hydrolysis of the electrophile.[6]
Q4: Can the carboxylic acid group on syringic acid interfere with the reaction?
A: Yes, this is a valid concern. The carboxylate anion, formed by deprotonation of the carboxylic acid, is also a nucleophile. It can react with ethyl chloroformate to form a mixed carboxylic-carbonic anhydride.[7] However, the phenoxide is a significantly stronger nucleophile than the carboxylate, especially in an aqueous medium. Therefore, O-acylation at the hydroxyl group is the predominant reaction pathway. The potential for mixed anhydride formation is a key reason for careful work-up and purification.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental problems.
Troubleshooting Decision Tree
Sources
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- 4. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chloroformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethoxycarbonyl Syringic Acid
Welcome to the technical support guide for the purification of ethoxycarbonyl syringic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable compound. Ethoxycarbonyl syringic acid, an ester derivative of the naturally occurring phenolic compound syringic acid, presents unique purification challenges due to its specific combination of functional groups: a phenolic hydroxyl, two methoxy ethers, an aromatic ring, and an ethyl ester.
This guide provides field-tested insights and systematic troubleshooting protocols to address common issues encountered during crystallization and chromatography, ensuring you can achieve high purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section directly addresses specific problems you may encounter during the purification of ethoxycarbonyl syringic acid in a question-and-answer format.
Section A: Crystallization & Recrystallization Issues
Question: My ethoxycarbonyl syringic acid is not crystallizing from solution, or I'm getting a very low yield. What should I do?
Answer: Failure to crystallize is a common hurdle for aromatic esters and can stem from several factors.[1]
-
Solvent Selection is Critical: The ideal solvent should dissolve your compound well when hot but poorly when cold.[1] Given the structure of ethoxycarbonyl syringic acid, consider solvents like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. A good rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.[2]
-
Check for Supersaturation: Your solution might be supersaturated without nucleation. To induce crystallization, try scratching the inner surface of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.[1]
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of your compound will remain in the mother liquor.[3] If you suspect this, you can try to carefully evaporate some of the solvent and cool the solution again.
-
Purity of Crude Material: If the crude product contains a high level of impurities, it can inhibit crystal lattice formation. It may be necessary to first pass the crude material through a quick silica plug to remove gross impurities before attempting crystallization.
Question: My compound is "oiling out" as a liquid instead of forming solid crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[3] Impurities can also suppress the melting point, exacerbating this issue.
-
Lower the Solution Temperature Slowly: Allow the solution to cool to room temperature first, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Adjust the Solvent System: Add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of ethanol to an ethyl acetate/hexane mixture). Re-heat the solution to dissolve everything, then cool slowly. This can sometimes lower the saturation point enough to prevent oiling.
-
Use a Higher Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point to ensure the solution is cooler when the compound begins to precipitate.
Question: The crystals formed very rapidly and appear powdery or discolored, suggesting trapped impurities. How can I improve crystal quality?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[3]
-
Slow Down the Cooling Process: Rapid cooling is the primary cause. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool slowly to room temperature. An ideal crystallization should show initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[3]
-
Use Slightly More Solvent: While minimizing solvent is key for yield, using slightly more than the absolute minimum required for dissolution at high temperature will keep the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.[3]
Section B: Column Chromatography Problems
Question: My compound gets stuck at the top of the silica gel column and won't elute, even with high concentrations of ethyl acetate.
Answer: Ethoxycarbonyl syringic acid's phenolic hydroxyl group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing it to stick.
-
Increase Solvent Polarity: For highly polar compounds that do not move even in 100% ethyl acetate, a more polar mobile phase is needed. A common strategy is to add a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane or ethyl acetate).[4][5]
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help. The acetic acid will protonate any basic sites on the silica and compete for hydrogen bonding with your compound's phenolic group, allowing it to elute more effectively.
-
Consider a Different Stationary Phase: If strong binding persists, your compound may not be stable on silica.[4] Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]
Question: My compound is streaking or "tailing" down the column, resulting in poor separation and mixed fractions.
Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or issues with your technique.
-
Check Sample Loading: Dissolving your sample in too much solvent or a solvent that is stronger than the mobile phase can cause streaking. Always use the minimum amount of solvent to dissolve the sample for loading.[6] If solubility is an issue, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
-
Ensure Proper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Ensure your column is packed uniformly.
-
Optimize the Solvent System: Tailing can occur if the compound has significantly different solubility between the mobile phase components. Sometimes, using a solvent like toluene in place of hexane for aromatic compounds can improve separation.[5]
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of ethoxycarbonyl syringic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of ethoxycarbonyl syringic acid to consider during purification?
-
Solubility: Based on its parent compound, syringic acid, it is expected to be soluble in organic solvents like ethanol, DMSO, and ethyl acetate, and sparingly soluble in water.[7] The ethyl ester group increases its lipophilicity compared to syringic acid.
-
Acidity: The phenolic proton is weakly acidic (pKa likely around 4-5, similar to other phenolic acids).[8] This means it can be deprotonated with a mild base (like sodium bicarbonate), a property useful for acid-base extractions to remove non-acidic impurities.
-
Stability: As an ester, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated. Avoid prolonged exposure to strong acids or bases. The phenolic group can be sensitive to oxidation, so it's good practice to handle the compound under an inert atmosphere if storing for long periods.
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis? A good starting point for TLC is a mixture of a non-polar and a polar solvent. For a compound with the polarity of ethoxycarbonyl syringic acid, a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate is recommended. Adjust the ratio as needed; more ethyl acetate will increase the Rf value. Adding a drop of acetic acid to the TLC jar can sometimes improve spot shape by minimizing interactions with the silica plate.
Q3: Which analytical techniques are best for assessing the final purity?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of phenolic compounds.[9][10] A reverse-phase C18 column with a gradient elution of water (often with 0.1% formic or acetic acid) and methanol or acetonitrile is a common method.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS or LC-MS can also help identify impurities.[10]
Q4: What are the primary safety precautions when handling ethoxycarbonyl syringic acid? Based on the safety data for the parent compound, syringic acid, ethoxycarbonyl syringic acid should be handled with care. It is classified as an irritant that can cause skin, eye, and respiratory irritation.[12][13]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[14]
-
Wash hands thoroughly after handling.[14]
Part 3: Protocols & Data
Protocol 1: Optimized Recrystallization
This protocol assumes the starting material is ~80-90% pure.
-
Solvent Selection: Prepare a solvent mixture of 9:1 Isopropanol:Water.
-
Dissolution: Place the crude ethoxycarbonyl syringic acid in an Erlenmeyer flask. Add the solvent mixture portion-wise while heating the flask on a hot plate (with stirring) until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask.
-
Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod.
-
Chilling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. Aim for an Rf value of ~0.3 for the target compound. A typical system might be 4:1 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the "slurry method." Wet the silica with the non-polar solvent (hexane) and pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pipette this solution carefully onto the top of the silica bed.[6] Alternatively, for better separation, perform a dry load by adsorbing the compound onto a small amount of silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Begin eluting with the chosen mobile phase. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine and Evaporate: Once the pure fractions have been identified by TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Troubleshooting Logic for Crystallization
Caption: A decision-making flowchart for troubleshooting common crystallization problems.
Table 1: Common Solvents for Purification & Analysis
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Non-polar component in chromatography/crystallization |
| Toluene | 2.4 | 111 | Alternative non-polar solvent for aromatics[5] |
| Dichloromethane | 3.1 | 40 | Chromatography eluent; sample loading solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar component in chromatography; crystallization |
| Isopropanol | 4.0 | 82 | Crystallization solvent |
| Ethanol (EtOH) | 4.3 | 78 | Crystallization solvent |
| Methanol (MeOH) | 5.1 | 65 | Strong polar eluent for chromatography[4] |
| Acetic Acid | 6.2 | 118 | Mobile phase additive to improve peak shape |
References
- Technical Support Center: Aromatic Ester Purification. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- How to prepare Syringic acid? - FAQ. (n.d.). Guidechem.
- Product Information: Syringic Acid. (2023, January 3). Cayman Chemical.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit.
- Safety Data Sheet: Syringic Acid. (2025, July 31). Cayman Chemical.
- Safety Data Sheet: Syringic Acid. (2024, May 10). CPAChem.
- Safety Data Sheet: 4-(ethoxycarbonyl)benzoic acid. (2024, December 19). Fluorochem.
- Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki.
- Syringic acid | Antioxidant chemical. (2024, May 22). Selleck Chemicals.
- syringic acid benzoic acid, 4-hydroxy-3,5-dimethoxy. (n.d.). The Good Scents Company.
- Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin. (n.d.). SciSpace.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
- Showing Compound Syringic acid (FDB000514). (2010, April 8). FooDB.
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. (2017, June 16). ScienceOpen.
- Validated HPLC and HPTLC Methods for Quantitative analysis of Syringic acid in Calendula officinalis. (2025, August 10). ResearchGate.
- Process for preparing syringic acid. (n.d.). Google Patents.
- Based on HPLC and HS-GC-IMS Techniques, the Changes in the Internal Chemical Components of Schisandra chinensis (Turcz.) Baill. Fruit at Different Harvesting Periods Were Analyzed. (2024, April 22). PMC.
- Syringic acid =95 HPLC 530-57-4. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Showing Compound Syringic acid (FDB000514) - FooDB [foodb.ca]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cpachem.com [cpachem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered issues during the synthesis, focusing specifically on the identification and mitigation of side products. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is typically achieved through the acylation of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) with ethyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of a phenol (or alcohol/amine) using an acid chloride in the presence of a base.[1][2] While seemingly straightforward, this process is sensitive to reaction conditions, and several potential side reactions can occur, leading to impurities that complicate purification and reduce yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and I've recovered a large amount of my starting material, 4-hydroxy-3,5-dimethoxybenzoic acid. What is the likely cause?
Answer: Recovering a significant amount of starting material points to an incomplete reaction. The root cause is often related to the deactivation of the reagents or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, especially under the basic aqueous conditions of the Schotten-Baumann reaction.[3][4] Water in the reaction mixture will rapidly convert it into ethanol, carbon dioxide, and hydrochloric acid, rendering it unavailable for the acylation of your substrate.[5][6]
-
Insufficient Base: The reaction requires a base (typically aqueous NaOH or pyridine) to deprotonate the phenolic hydroxyl group of the syringic acid, forming the more nucleophilic phenoxide ion.[7][8][9] If the base is insufficient in quantity or concentration, the formation of this key intermediate is limited, slowing down or stalling the reaction. The base also serves to neutralize the HCl byproduct, driving the reaction forward.[1]
-
Poor Mixing: This is a biphasic reaction (an organic phase, often with a solvent like dichloromethane, and an aqueous base phase).[2] Inefficient stirring results in a low interfacial area between the two phases, severely limiting the reaction rate. The phenoxide ion, primarily in the aqueous phase, must come into contact with the ethyl chloroformate, which is in the organic phase.
-
Low Temperature/Insufficient Reaction Time: While cooling is often used to control the exotherm and minimize hydrolysis of the ethyl chloroformate, excessively low temperatures can slow the rate of the desired acylation reaction to a crawl. Ensure the reaction is allowed to proceed for a sufficient duration.
Troubleshooting Steps:
-
Reagent Quality: Use a fresh, unopened bottle of ethyl chloroformate if possible. Old bottles may have already undergone partial hydrolysis due to atmospheric moisture.
-
Stoichiometry: Ensure at least one equivalent of base is used to deprotonate the phenol and a second equivalent to neutralize the HCl byproduct. A slight excess of ethyl chloroformate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to other side products.
-
Vigorous Agitation: Use a high-speed overhead stirrer or a magnetic stir bar with a vortex sufficient to create a fine emulsion between the aqueous and organic layers.
-
Controlled Addition: Add the ethyl chloroformate slowly (dropwise) to the cooled, vigorously stirred mixture of syringic acid and base. This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the phenoxide over hydrolysis.
Question 2: My analytical data (LC-MS, NMR) shows several unexpected impurities. What are the most common side products I should be looking for?
Answer: Identifying unexpected peaks is crucial for optimizing the synthesis. Impurities can arise from the starting materials, competing reaction pathways, or degradation during workup. Below is a summary of the most probable side products.
Table 1: Potential Side Products and Their Origin
| Side Product | Structure | Formation Mechanism | Key Analytical Signature (Expected) |
| A: Unreacted Starting Material (4-Hydroxy-3,5-dimethoxybenzoic acid) | C₉H₁₀O₅ | Incomplete reaction or hydrolysis of the product during workup. | MS (ESI-): m/z 197.04 |
| B: Ethyl 4-hydroxy-3,5-dimethoxybenzoate | C₁₁H₁₄O₅ | Esterification of the carboxylic acid. Can occur if ethanol (from ethyl chloroformate hydrolysis) is present under acidic workup conditions. | MS (ESI-): m/z 225.08 |
| C: Ethyl 4-ethoxycarbonyloxy-3,5-dimethoxybenzoate | C₁₄H₁₈O₇ | A "double ethylated" product. Formed by the esterification of the desired product's carboxylic acid group. Less common but possible with excess reagent and prolonged reaction times. | MS (ESI-): m/z 297.10 |
| D: Carbonate Dimer (Bis(4-carboxy-2,6-dimethoxyphenyl) carbonate) | C₁₉H₁₈O₁₁ | Formed if phosgene (a precursor to and potential impurity in ethyl chloroformate) is present, linking two molecules of syringic acid. | MS (ESI-): m/z 421.08 |
| E: Starting Material Impurity (3,4,5-Trimethoxybenzoic acid) | C₁₀H₁₂O₅ | Syringic acid is often prepared by demethylation of 3,4,5-trimethoxybenzoic acid.[10][11] Incomplete demethylation leaves this as a common impurity. | MS (ESI-): m/z 211.06 |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the main synthetic route and the potential pathways leading to common side products.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. vandemark.com [vandemark.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE [vedantu.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
stability issues of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in solution
Welcome to the technical support center for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Challenge
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a valuable building block in organic synthesis. However, its utility can be compromised by the inherent instability of the ethoxycarbonyloxy group, particularly in solution. The primary degradation pathway is hydrolysis, which cleaves the carbonate ester bond, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) and byproducts. This degradation is highly dependent on experimental conditions such as pH, temperature, and the solvent system employed.
This guide will provide a structured approach to identifying, mitigating, and quantifying the stability issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in solution?
A1: The principal degradation pathway is the hydrolysis of the ethyl carbonate ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), ethanol, and carbon dioxide. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range.
Q2: What are the visible signs of degradation in my solution?
A2: While the parent compound and its primary degradation product, syringic acid, are both colorless, significant degradation, especially under basic conditions, can sometimes lead to a slight yellowing of the solution over time due to the potential for subsequent oxidation of the resulting phenolic group. The most reliable indicator of degradation is a change in the chromatographic profile of your sample, showing a decrease in the peak area of the parent compound and the emergence of a new peak corresponding to syringic acid.
Q3: What are the recommended storage conditions for solid 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry environment, protected from light, at 2-8°C.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: To maximize stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles. It is advisable to minimize the exposure of the solution to atmospheric moisture.
Q5: Can I use aqueous buffers to dissolve this compound?
A5: While the compound may be soluble in some aqueous buffers, it is not recommended for long-term storage due to the high risk of hydrolysis. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use and maintain a pH as close to neutral as possible, preferably slightly acidic (pH 4-6), where ester hydrolysis is generally at its minimum.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of biological activity in my experiments.
-
Possible Cause: Degradation of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid into syringic acid, which may have different or no biological activity in your assay.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your stock solution and the working solution by HPLC to determine the purity of the compound. Compare the chromatogram to a freshly prepared standard.
-
Control for Hydrolysis: If degradation is confirmed, prepare fresh solutions for each experiment. If your experimental conditions involve prolonged incubation in aqueous media, consider performing a time-course stability study under your specific assay conditions to understand the degradation kinetics.
-
Optimize pH: If your experimental protocol allows, adjust the pH of your medium to a range of 4-6 to slow down hydrolysis.
-
Issue 2: Appearance of an unexpected peak in my HPLC analysis.
-
Possible Cause: The new peak is likely the hydrolysis product, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).
-
Troubleshooting Steps:
-
Peak Identification: Co-inject your sample with a pure standard of syringic acid to confirm if the retention times match.
-
Forced Degradation Study: To definitively confirm the identity of the degradation product, perform a forced degradation study. Treat a small amount of your compound with a dilute acid (e.g., 0.1 N HCl) and another with a dilute base (e.g., 0.1 N NaOH) for a short period. Analyze the resulting solutions by HPLC. The peak that grows under these conditions is the hydrolysis product.[2][3]
-
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all its potential degradation products.[2][3]
-
Issue 3: Low yield in a synthesis reaction where 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a reactant.
-
Possible Cause: The compound may be degrading under the reaction conditions, especially if the reaction is run in protic solvents or under acidic or basic conditions for an extended period.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction conditions. If strong acids or bases are used, consider if a milder catalyst or a different synthetic route is possible.
-
Solvent Choice: If applicable, switch to anhydrous aprotic solvents to minimize hydrolysis.
-
Temperature and Reaction Time: Investigate if lowering the reaction temperature or reducing the reaction time can minimize degradation without significantly affecting the desired reaction rate.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation
This protocol provides a starting point for developing a stability-indicating HPLC method to separate 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid from its primary degradation product, syringic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution may be necessary for optimal separation.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 40 60 25 40 60 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[4]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Expected Elution Order: Syringic acid (more polar) will elute before 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (less polar).
Protocol 2: Forced Degradation Study
This study will help to identify the degradation products and validate the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours, then dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples, including an untreated control, using the HPLC method described in Protocol 1.
Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
References
- Angene Chemical. (2021). Safety Data Sheet for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
- International Journal of Advanced Research. (2020). ISSN: 2320-5407 Int. J. Adv. Res. 8(04), 626-634.
- ResearchGate. (2025).
- MDPI. (2022). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System.
- Pakistan Journal of Pharmaceutical Sciences. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ResearchGate. (2018).
- ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....
- ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- PubMed. (2011). Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB)
- ResearchGate. (2025).
- PubMed. (1986).
- ResearchGate. (2025).
- ResearchGate. (2025). Estimated carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds.
- ResearchGate. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalijar.com [journalijar.com]
troubleshooting low yield in ethoxycarbonylation of syringic acid
Welcome to the technical support center for the ethoxycarbonylation of syringic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the ethoxycarbonylation of syringic acid?
The reaction is a nucleophilic acyl substitution. It proceeds via the Schotten-Baumann reaction conditions. First, a base is used to deprotonate the phenolic hydroxyl group of syringic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction concludes with the departure of the chloride leaving group, forming the desired ethoxycarbonyl syringic acid ester.[1][2]
Q2: Which functional group on syringic acid is expected to react: the phenolic hydroxyl or the carboxylic acid?
Both groups can potentially react. The phenolic hydroxyl group (pKa ~7-8) is more acidic than the carboxylic acid group (pKa ~4.5) is not; however, under basic conditions, both will be deprotonated. The resulting phenoxide is a softer and generally more potent nucleophile for this type of acylation compared to the carboxylate. However, reaction at the carboxylate to form a mixed anhydride is a known competitive side reaction. The choice of base, solvent, and reaction temperature is critical to favor the desired O-acylation.
Q3: Why is syringic acid prone to oxidation?
Syringic acid is a phenolic acid with strong antioxidant properties.[3][4] The electron-donating methoxy and hydroxyl groups on the benzene ring make it susceptible to oxidation, which can be accelerated by basic conditions and the presence of oxygen. This oxidation can lead to the formation of colored quinone-type byproducts, contributing to lower yields and purification difficulties.[5]
Q4: What are the primary decomposition pathways for ethyl chloroformate?
Ethyl chloroformate is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form ethanol, carbon dioxide, and hydrochloric acid.[6][7] This not only consumes the reagent but the generated HCl will also neutralize the base in the reaction mixture, further impeding the desired transformation.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction is very slow, shows low conversion, or fails to start.
This is often one of the most common issues and typically points to problems with nucleophile generation or reagent quality.
Root Cause Analysis:
-
Inadequate Deprotonation: The formation of the syringate phenoxide is the crucial first step. If the base is not strong enough or is not present in a sufficient stoichiometric amount, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Poor Base Solubility: Heterogeneous reaction mixtures, where the base is not fully dissolved, can lead to slow and inconsistent reaction rates. The reaction can only occur at the surface of the solid base particles.
-
Steric Hindrance: Syringic acid has two methoxy groups ortho to the phenolic hydroxyl. This steric bulk can hinder the approach of the electrophile, naturally making the reaction slower than with less substituted phenols.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the overall reaction rate. An insufficient temperature may not provide the necessary activation energy.
Troubleshooting Protocol:
-
Base Selection & Stoichiometry:
-
Ensure your base is strong enough to fully deprotonate the phenol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenolic proton.
-
Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation and to compensate for any potential neutralization by trace acids.
-
Consider using a soluble organic base like triethylamine (TEA) or a stronger, non-nucleophilic base like DBU if inorganic bases are proving ineffective.
-
-
Improve Solubility:
-
Choose a solvent in which your base has good solubility. For instance, if using potassium carbonate, a polar aprotic solvent like DMF or acetonitrile is preferable to less polar options like DCM.
-
Employ vigorous stirring to maximize the surface area and interaction between reactants.
-
-
Optimize Temperature:
-
Monitor the reaction by TLC or LC-MS. If no conversion is observed at a low temperature (e.g., 0 °C) after 30-60 minutes, allow the reaction to slowly warm to room temperature. Gentle heating (40-50 °C) can be attempted, but be aware this may increase side product formation.
-
Problem 2: I am observing significant product formation, but my final isolated yield is poor.
This issue points towards product loss during the reaction or, more commonly, during the workup and purification stages.
Root Cause Analysis:
-
Reagent Hydrolysis: As mentioned, if your reaction is not performed under strictly anhydrous conditions, a significant portion of the ethyl chloroformate will decompose before it can react with the phenoxide.[6]
-
Product Hydrolysis: The formed carbonate ester product can be susceptible to hydrolysis back to the starting material under overly harsh basic or acidic conditions during the aqueous workup.
-
Mechanical Loss During Purification: The product may have partial solubility in the aqueous phase during extraction, or it may be difficult to separate from starting material or byproducts via column chromatography due to similar polarities.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Perform the reaction under an inert atmosphere to exclude moisture from the air.
-
-
Optimize Workup Procedure:
-
When quenching the reaction, use chilled, dilute acid (e.g., 1M HCl) and perform the operation in an ice bath to minimize heat generation that could promote hydrolysis.
-
Extract the product with a suitable organic solvent multiple times (e.g., 3x Ethyl Acetate) to ensure complete removal from the aqueous layer.
-
Wash the combined organic layers with brine to remove residual water before drying with a desiccant like Na₂SO₄ or MgSO₄.
-
-
Refine Purification Strategy:
-
If column chromatography is used, perform a careful analysis of solvent systems using TLC to achieve good separation between your product, starting material, and any major impurities.
-
Consider recrystallization as an alternative or final purification step, which can be highly effective for crystalline solids and minimize yield loss associated with chromatography.
-
Problem 3: My reaction mixture turns dark brown/black, and I isolate a complex mixture of impurities.
This is a classic sign of substrate or product decomposition, most likely due to oxidation.
Root Cause Analysis:
-
Oxidation of Syringic Acid: Under basic conditions, the phenoxide of syringic acid is highly susceptible to oxidation by atmospheric oxygen, leading to colored polymeric or quinoidal byproducts.[3][8]
-
High Reaction Temperature: Excessive heat can accelerate decomposition pathways for all components in the mixture.
Troubleshooting Protocol:
-
De-gas Solvents and Use Inert Atmosphere: Before adding reagents, bubble an inert gas (N₂ or Ar) through your solvent for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add reagents slowly, especially the ethyl chloroformate, while cooling the reaction in an ice bath to control any exotherms.
-
Consider Adding an Antioxidant: While not standard, in very problematic cases, a small amount of a non-interfering antioxidant like BHT could be added, though this would need to be removed during purification.
Data & Protocols
Table 1: Comparison of Common Bases and Solvents
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Advantages | Disadvantages |
| K₂CO₃ | Inorganic | ~10.3 | Acetone, Acetonitrile, DMF | Inexpensive, easy to remove. | Poor solubility in many organic solvents; can be slow. |
| NaOH/KOH | Inorganic | ~15.7 | Water, Alcohols | Very strong, inexpensive. | Can promote hydrolysis of reagent and product.[1] |
| Triethylamine (TEA) | Organic Amine | ~10.8 | DCM, THF, Acetonitrile | Soluble, acts as HCl scavenger. | Can be nucleophilic; can be difficult to remove. |
| Pyridine | Organic Amine | ~5.2 | DCM, Chloroform | Soluble, good HCl scavenger. | Often too weak to deprotonate phenols efficiently. |
| DBU | Organic Amidine | ~13.5 | THF, Acetonitrile, DCM | Strong, non-nucleophilic, soluble. | More expensive, can be hard to remove. |
Experimental Protocol: Ethoxycarbonylation of Syringic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
Syringic Acid (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Ethyl Chloroformate (1.2 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Add syringic acid (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Inert Atmosphere: Seal the flask and purge with N₂ or Ar for 10-15 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to syringic acid.
-
Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add ethyl chloroformate (1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Once complete, cool the mixture back to 0 °C and cautiously quench by adding cold 1M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to yield the final product.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving common issues in the ethoxycarbonylation of syringic acid.
Caption: A troubleshooting workflow for low yield in syringic acid ethoxycarbonylation.
References
-
He, Z., et al. (2020). Heterogeneous reaction of ozone with syringic acid: Uptake of O3 and changes in the composition and optical property of syringic acid. Environmental Pollution, 257, 113632. Available at: [Link]
-
Zhejun, Z., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 15. Available at: [Link]
-
ResearchGate. (n.d.). ethoxycarbonylation. Available at: [Link]
-
ResearchGate. (n.d.). New method to synthesize syringic acid. Available at: [Link]
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Available at: [Link]
-
YouTube. (2023). Phenol reacts with methyl chloroformate in the presence of NaOH to form product.... Available at: [Link]
-
Allen. (n.d.). Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. A reacts with Br_(2) to form product B. A and B are respectively. Available at: [Link]
-
Ghavipour, M., et al. (2025). Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. BioFactors. Available at: [Link]
-
Liu, Y., et al. (2023). The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. Polymers, 15(13), 2931. Available at: [Link]
-
Functional Food Center. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Available at: [Link]
-
Kamal, M. A., et al. (2021). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. Molecules, 26(15), 4434. Available at: [Link]
-
ResearchGate. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Available at: [Link]
-
Dai, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1063. Available at: [Link]
-
Mary, Y. S., et al. (2022). Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation. Polycyclic Aromatic Compounds. Available at: [Link]
-
PubChem. (n.d.). Ethyl chloroformate. Available at: [Link]
-
University of Limerick. (2023). Macroporous resin purification of phenolics from Irish apple pomace. Available at: [Link]
-
Eastham, G. R., et al. (2005). Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle through an HP NMR spectroscopic study. Dalton Transactions, (1), 128-132. Available at: [Link]
-
Tundel, R. E., et al. (2008). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 130(32), 10705-10715. Available at: [Link]
-
Shllaku, L., et al. (2023). Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology. Food Analytical Methods, 16(7), 1746-1756. Available at: [Link]
-
Rao, G. N., et al. (2015). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Journal of Food Science, 80(11), C2427-C2436. Available at: [Link]
-
ResearchGate. (2025). A General and Efficient Palladium-Catalyzed Alkoxycarbonylation of Phenols To Form Esters through In Situ Formed Aryl Nonaflates. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of syringic acid. Available at: [Link]
-
CICECO. (n.d.). Recovery of Syringic Acid from Industrial Food Waste with Aqueous Solutions of Ionic Liquids. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. Molecules, 26(24), 7552. Available at: [Link]
-
Analele Universitatii din Oradea, Fascicula Biologie. (n.d.). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Available at: [Link]
-
ResearchGate. (n.d.). Syringic acid as a pivotal component in reducing oxidative stress parameters in the civilization diseases - a review. Available at: [Link]
-
MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Available at: [Link]
-
ResearchGate. (2025). Optimization conditions for anthocyanin and phenolic content extraction form purple sweet potato using response surface methodology. Available at: [Link]
-
Meneses, N. G. T., et al. (2016). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). Foods, 5(3), 43. Available at: [Link]
-
RSC Publishing. (2022). Acylation of phenols to phenolic esters with organic salts. Available at: [Link]
-
Liu, H., et al. (2019). Syringic acid mitigates myocardial ischemia reperfusion injury by activating the PI3K/Akt/GSK-3β signaling pathway. Journal of Cellular and Molecular Medicine, 23(10), 6893-6905. Available at: [Link]
Sources
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- 5. Heterogeneous reaction of ozone with syringic acid: Uptake of O3 and changes in the composition and optical property of syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid during storage
Technical Support Center: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light and moisture. A desiccator is highly recommended for long-term storage to mitigate exposure to atmospheric humidity.[1]
Q2: I've noticed the white powder has started to clump together. Is this a sign of degradation?
A: Yes, clumping or caking is often an early indicator of moisture absorption. While it doesn't definitively confirm chemical degradation, it signifies that the storage conditions are not sufficiently dry and creates an environment where hydrolysis is likely to occur.
Q3: My analytical results (e.g., NMR, LC-MS) are inconsistent with a pure sample. What could be the cause?
A: Inconsistent analytical data, such as the appearance of new peaks, often points to the presence of impurities. The primary degradation pathway for this molecule is hydrolysis of the carbonate ester, yielding syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). We recommend running an analytical check against a reference standard of syringic acid.
Q4: Can I store the compound in a solvent solution?
A: Storing this compound in solution is strongly discouraged for long periods. Protic solvents, especially methanol or ethanol, can facilitate transesterification or hydrolysis. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), prepare it fresh, and store it under an inert atmosphere at -20°C or -80°C for the shortest possible duration.
Part 2: The Primary Degradation Pathway: Hydrolysis
Understanding the mechanism of degradation is critical for preventing it. The 4-ethoxycarbonyloxy group is a carbonate ester, which is susceptible to hydrolysis.[2][3] This reaction can be catalyzed by trace amounts of acid or base but will proceed, albeit slowly, with neutral water.
The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbonate group. This leads to the cleavage of the ester bond, resulting in the formation of syringic acid, ethanol, and carbon dioxide.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the primary degradation reaction.
Caption: Decision workflow for troubleshooting compound stability.
Part 4: Protocols and Best Practices
Adherence to standardized protocols is the most effective way to ensure chemical integrity.
Protocol I: Recommended Storage and Handling
This protocol is designed for moisture-sensitive compounds and should be followed strictly. [4][5][6]
-
Receiving: Upon receipt, immediately inspect the container seal for integrity. Do not open the primary container until it has equilibrated to room temperature for at least 30 minutes to prevent condensation.
-
Storage Environment:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). For frequent use, a desiccator cabinet is essential.
-
Light: Protect from light by using an amber vial or by storing the vial in a dark box.
-
Container: Use vials with PTFE-lined caps to ensure a tight seal.
-
-
Weighing and Dispensing:
-
Whenever possible, handle the compound inside a glovebox with a low-humidity atmosphere. [4] * If a glovebox is unavailable, minimize exposure time to the atmosphere. Open the container, quickly weigh the desired amount, and immediately reseal the container tightly.
-
Purge the vial headspace with a gentle stream of inert gas before resealing for storage.
-
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | -20°C | Slows the rate of all potential chemical reactions. |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents hydrolysis by excluding moisture and minimizes risk of oxidation. |
| Light | Protected (Amber Vial) | Prevents potential photodegradation of the aromatic system. |
| Container | Tightly sealed, PTFE-lined cap | Provides a robust physical barrier against atmospheric moisture. |
Protocol II: HPLC Method for Purity Assessment
This reverse-phase HPLC protocol can be used to separate 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid from its primary hydrolytic degradation product, syringic acid.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV, set to 270 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.
-
Vortex to dissolve. Filter through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Expected Retention: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is less polar and will have a longer retention time than its hydrolysis product, syringic acid.
-
Quantification: Integrate the peak areas. Purity can be expressed as the area of the main peak divided by the total area of all peaks. The presence of a significant peak at the retention time of syringic acid confirms degradation.
-
References
- Analytical Methods in Environmental Chemistry Journal. (n.d.). Vertex AI Search.
- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Hydrolysis of esters. (n.d.). Chemguide.
- Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). PubMed.
- Analytical Methods for Dithiocarbamate Detection. (2023, October 27). Encyclopedia.pub.
- Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.). Google Patents.
- Benzoic Acid Standard. (2015, April 16).
- 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7- | CID 6931446. (n.d.). PubChem.
- Carbonate ester. (n.d.). Wikipedia.
- Degradation pathway of 2,4-dichlorobenzoic acid by strain... (n.d.). ResearchGate.
- Hydrolysis of Simple Aromatic Esters and Carbonates. (n.d.). The Journal of Organic Chemistry.
- SAFETY DATA SHEET - Benzoic acid. (2024, September 6). Sigma-Aldrich.
- Water Sensitive Chemicals. (n.d.). Environment, Health & Safety.
- Storage and Transportation of Benzoic Acid. (n.d.). Snowhite Chemical Co.,LTD.
- Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
- Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
- 3,5-Dimethoxy-4-ethoxybenzoic acid | 14779-44-3. (n.d.). Biosynth.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Safety Data Sheet: 3,4-Dimethoxybenzoic acid. (2024, March 3). Carl ROTH.
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025, August 7). ResearchGate.
- Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. (n.d.). PubMed.
- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.
- 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. (n.d.). PubChem.
- Preparation of 2,4-dihydroxybenzoic acid. (n.d.). Google Patents.
- 4-Acetoxy-3,5-dimethoxybenzoic acid - Data Sheet. (n.d.). United States Biological.
Sources
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
analytical challenges in the characterization of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Welcome to the technical support center for the analytical characterization of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction to 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (ECDBA) is a key chemical intermediate with the molecular formula C₁₂H₁₄O₇ and a molecular weight of 270.24 g/mol .[1][2] Its structure, featuring a benzoic acid core with two methoxy groups and an ethoxycarbonyl carbonate ester, presents unique analytical challenges. Accurate characterization is crucial for its use in pharmaceutical synthesis and other applications where purity and stability are paramount.[3] This guide will address these challenges head-on, providing practical, field-tested solutions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₇ | [1][4] |
| Molecular Weight | 270.24 g/mol | [2][5] |
| Appearance | Beige Powder | [4] |
| Storage | Sealed in dry, 2-8°C | [2] |
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of ECDBA. However, its chemical nature can lead to several common issues.
General Analytical Workflow for HPLC
Caption: General workflow for HPLC analysis of ECDBA.
FAQ: HPLC Troubleshooting
Q1: I'm observing significant peak tailing for the main ECDBA peak. What's the cause and how can I fix it?
A1: Peak tailing for acidic compounds like ECDBA on a standard C18 column is often due to secondary interactions between the analyte's carboxyl group and residual, un-endcapped silanols on the silica support. This is a common phenomenon in reversed-phase chromatography.[6]
-
Causality: The free silanol groups (Si-OH) on the silica surface are acidic and can interact with the basic sites on an analyte. In the case of an acidic compound like ECDBA, interaction with metal impurities often chelated to the silanols can also cause tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or phosphoric acid (0.1% v/v) to your aqueous mobile phase.[6] This will suppress the ionization of the carboxylic acid group on ECDBA, making it less polar and reducing its interaction with the stationary phase. It also protonates the silanol groups, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with extensive end-capping to minimize exposed silanols. If you are using an older column, switching to a newer generation C18 or a column with an alternative stationary phase like a pentafluorophenyl (PFP) phase may provide better peak shape.[6]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Q2: My ECDBA sample appears to be degrading on the column, as I see new, smaller peaks appearing over time. What is happening?
A2: ECDBA contains a carbonate ester linkage which can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures.
-
Causality: The ester can hydrolyze to form syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and ethyl bicarbonate, which would decompose. This degradation can be catalyzed by acidic or basic conditions within the HPLC system.
-
Troubleshooting Steps:
-
Control Mobile Phase pH: Avoid strongly acidic or basic mobile phases if possible. A pH range of 3-4 is often a good compromise for peak shape without accelerating degradation.
-
Lower Column Temperature: High temperatures can accelerate hydrolysis. Try running the analysis at a lower temperature, such as 25-30°C.
-
Fresh Sample Preparation: Prepare your sample solutions fresh and analyze them promptly. ECDBA may not be stable in certain solvents for extended periods.[2]
-
Q3: I'm having trouble detecting low-level impurities. How can I improve the sensitivity of my method?
A3: Improving sensitivity requires optimizing both the chromatographic separation and the detector response.
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: Determine the UV maximum absorbance for ECDBA and your expected impurities. While a general wavelength like 254 nm might work, the optimal wavelength could be different and provide better signal-to-noise for trace impurities.
-
Increase Injection Volume: A larger injection volume can increase the signal for all components. However, be mindful of potential peak distortion if the injection solvent is much stronger than the mobile phase.
-
Use a Gradient Elution: A gradient method, where the percentage of organic solvent is increased over time, can help to sharpen peaks and improve the resolution of closely eluting impurities from the main peak.[6]
-
Consider Mass Spectrometry (LC-MS): If available, coupling your HPLC to a mass spectrometer will provide significantly higher sensitivity and specificity for impurity identification.
-
Challenges in Spectroscopic Characterization
Spectroscopic techniques like NMR and Mass Spectrometry are vital for the structural elucidation and confirmation of ECDBA.
FAQ: NMR Spectroscopy
Q1: The carboxylic acid proton of ECDBA is not always visible in my ¹H NMR spectrum. Why is this?
A1: The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the NMR solvent (like DMSO-d₆).[7] This can lead to peak broadening, and in some cases, the peak may become so broad that it is indistinguishable from the baseline.
-
Troubleshooting Steps:
-
Use a Very Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent can help.
-
Add a Drop of D₂O: While it seems counterintuitive, adding a drop of D₂O to your NMR tube will cause the carboxylic acid proton to exchange with deuterium. This will make the original proton peak disappear, confirming its identity.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, which may result in a sharper peak for the carboxylic acid proton.
-
FAQ: Mass Spectrometry
Q1: I am using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode, but I am seeing multiple ions for ECDBA. What are they?
A1: In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻ at m/z 269.23.[5] However, it's common to also observe adducts with anions present in the mobile phase or from contaminants.
-
Common Adducts in Negative Mode:
-
[M+Cl]⁻: If your mobile phase or sample contains chloride sources (e.g., from HCl or chlorinated solvents).
-
[M+HCOO]⁻: If you are using formic acid in your mobile phase.
-
[M+CH₃COO]⁻: If you are using acetic acid in your mobile phase.
-
-
Troubleshooting Steps:
-
Simplify the Mobile Phase: If possible, use a mobile phase with volatile additives like formic acid or ammonium formate, which are less likely to form persistent adducts than non-volatile salts.
-
High-Resolution MS: If available, high-resolution mass spectrometry can help to determine the elemental composition of the observed ions, making it easier to identify them as the parent ion or an adduct.
-
Potential Impurities and Degradation Products
The synthesis and storage of ECDBA can lead to the formation of several process-related impurities and degradation products.[8] Being aware of these potential contaminants is crucial for developing a robust analytical method.
Troubleshooting Impurity Identification
Caption: Logical workflow for impurity identification.
Commonly Encountered Impurities
| Impurity Name | Potential Origin | Analytical Note |
| Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) | Hydrolysis of the carbonate ester | More polar than ECDBA, will elute earlier in reversed-phase HPLC. |
| 3,5-Dimethoxybenzoic Acid | Incomplete reaction of starting material or degradation | Can be a starting material for related syntheses.[9] |
| Ethyl Syringate | Esterification of syringic acid if ethanol is present | May be formed during synthesis or sample preparation. |
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7-. [Link]
-
Dagley, S. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. [Link]
-
ResearchGate. NMR spectrum of dimethoxy benzoic acid. [Link]
-
Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]
-
Asaruddin, M. R., et al. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
The Royal Society of Chemistry. Supplementary data for. [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
ChemBK. Methyl 4-isopropyl-3,5-dimethoxybenzoate. [Link]
Sources
- 1. 18780-67-1 CAS MSDS (4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-((Ethoxycarbonyl)oxy)-3,5-dimethoxybenzoic acid | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7- | CID 6931446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Dimethoxybenzoic acid | Natural product | Antifungal | TargetMol [targetmol.com]
Technical Support Center: Overcoming Solubility Challenges of Dimethoxybenzoic Acid Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of dimethoxybenzoic acid derivatives in aqueous solutions. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the scientific rationale behind them, ensuring your experiments are built on a foundation of technical accuracy and field-proven insights.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section is designed to walk you through common solubility problems, offering a logical progression of troubleshooting steps from simple adjustments to more advanced formulation strategies.
Problem 1: My dimethoxybenzoic acid derivative won't dissolve in my aqueous buffer.
This is the most common issue encountered. The low aqueous solubility of dimethoxybenzoic acid derivatives is primarily due to their hydrophobic aromatic structure.[1][2][3][4] Here’s how to approach this problem systematically.
Initial Assessment: Understanding Your Compound
Before attempting any solubilization technique, it's crucial to understand the physicochemical properties of your specific dimethoxybenzoic acid isomer. The position of the methoxy groups on the benzene ring influences properties like pKa and crystal lattice energy, which in turn affect solubility.
-
Identify your isomer: Are you working with 2,3-, 2,4-, 2,5-, 2,6-, 3,4- (veratric acid), or 3,5-dimethoxybenzoic acid? Each has unique properties.
-
Consult available data: While comprehensive aqueous solubility data is not always readily available, some isomers are better characterized than others. For instance, 3,4-dimethoxybenzoic acid (veratric acid) is described as slightly soluble in water.[2][5] 2,4-dimethoxybenzoic acid has a reported water solubility of less than 1 g/L.[1]
Solution Pathway 1: pH Adjustment
For acidic compounds like dimethoxybenzoic acid derivatives, pH adjustment is the most straightforward and often most effective initial step. The carboxylic acid group can be deprotonated to form a more soluble salt.[1][3][6]
The Underlying Principle (Causality): The Henderson-Hasselbalch equation dictates the ratio of the ionized (A-) to the non-ionized (HA) form of an acid at a given pH. The ionized form, being charged, is significantly more soluble in polar solvents like water. The pKa of the carboxylic acid group in most benzoic acid derivatives is around 4. To achieve significant ionization and thus solubility, the pH of the solution should be raised at least 1.5 to 2 units above the pKa.
-
Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.
-
Dispense your dimethoxybenzoic acid derivative into the desired volume of aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Add the base dropwise while stirring continuously.
-
Observe the dissolution of the solid. Continue adding base until the compound is fully dissolved.
-
Record the final pH of the solution. Be mindful that a high pH may not be suitable for all experimental systems.
-
Adjust the final volume with your buffer to reach the target concentration.
Diagram: pH-Dependent Solubility of Dimethoxybenzoic Acid
Caption: Relationship between pH and the ionization state and solubility of a dimethoxybenzoic acid derivative.
Problem 2: pH adjustment is not a viable option for my experiment due to biological constraints.
In many biological assays, maintaining a physiological pH (around 7.4) is critical. If increasing the pH is not possible, other strategies must be employed.
Solution Pathway 2: Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[7][8][9]
The Underlying Principle (Causality): Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of non-polar solutes.[10][11] They decrease the interfacial tension between the hydrophobic drug and the aqueous medium.[7] Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[9]
-
Select a biocompatible co-solvent: For cell-based assays, DMSO is a common choice, but its concentration should be kept low (typically <0.5% v/v) to avoid toxicity. Ethanol and propylene glycol are also frequently used.[9]
-
Prepare a high-concentration stock solution of your dimethoxybenzoic acid derivative in the pure co-solvent. For example, veratric acid is soluble in DMSO at 100 mg/mL.[12]
-
Determine the final desired concentration of your compound in the aqueous buffer.
-
Calculate the required volume of the stock solution to add to your aqueous buffer. Ensure the final concentration of the co-solvent does not exceed the tolerance limit of your experimental system.
-
Add the stock solution dropwise to the vigorously stirring aqueous buffer. This technique, sometimes referred to as a "plunge" or "crash" precipitation, can help to form a fine dispersion that may remain in solution at a supersaturated state for a period. For more stable solutions, add the stock solution to the buffer slowly.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Final Concentration in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Potent solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | < 1% (v/v) | Generally well-tolerated, but can have biological effects. |
| Propylene Glycol | 1-5% (v/v) | A common vehicle for in vivo and in vitro studies. |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Low toxicity and widely used in pharmaceutical formulations. |
Problem 3: The required concentration of my compound is still not achievable, even with co-solvents, or I need a completely organic solvent-free solution.
For high-concentration aqueous formulations or when organic solvents must be avoided, more advanced techniques are necessary.
Solution Pathway 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like dimethoxybenzoic acid derivatives, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15]
The Underlying Principle (Causality): The hydrophobic portion of the dimethoxybenzoic acid derivative partitions into the non-polar interior of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[14] Common cyclodextrins used in pharmaceutical development include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[13][16]
-
Select a suitable cyclodextrin: HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity.
-
Prepare an aqueous solution of the cyclodextrin. The concentration will depend on the stoichiometry of the complex and the desired final concentration of the drug. A common starting point is a 10-40% (w/v) solution of HP-β-CD.
-
Add the dimethoxybenzoic acid derivative to the cyclodextrin solution in a molar excess of the cyclodextrin (e.g., 1:1, 1:2, or higher drug:cyclodextrin molar ratio).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a water-soluble complex.
Frequently Asked Questions (FAQs)
Q1: Which dimethoxybenzoic acid isomer is the most soluble in water?
While comprehensive comparative data is scarce, generally, all isomers have low aqueous solubility.[1][2][3][4] Their solubility in organic solvents like ethanol, acetone, and methanol is significantly higher.[2][3][4] For example, 3,4-dimethoxybenzoic acid (veratric acid) is soluble in methanol,[17] while 2,6-dimethoxybenzoic acid is soluble in acetone and ethanol.[3]
Q2: Can I use surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) to improve solubility?
Yes, surfactants can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[6][18] This approach is particularly useful in formulation development. For instance, a study on candesartan cilexetil used Tween® 80 in combination with a co-solvent to enhance solubility.[10] However, for many in vitro assays, the potential for surfactants to interfere with biological membranes or protein function must be carefully considered.
Q3: I've tried pH adjustment, but my compound precipitates when I add it to my cell culture media. Why is this happening?
This is a common issue related to the buffering capacity of the media. Your concentrated, high-pH stock solution is being neutralized by the buffer in the cell culture media, causing the pH to drop and the compound to precipitate out of solution. To mitigate this, try adding your stock solution very slowly while stirring, or prepare a more dilute stock solution to minimize the pH shock.
Q4: Are there other advanced techniques for solubility enhancement?
Yes, several other methods are used in pharmaceutical sciences, although they may be less common in a standard research lab. These include:
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix.[6][18]
-
Particle size reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to enhance the dissolution rate.[18][19]
-
Prodrugs: Chemically modifying the drug to a more soluble form that is converted to the active drug in vivo.[20]
Q5: Where can I find pKa and LogP values for my specific dimethoxybenzoic acid derivative?
Chemical databases such as PubChem and ChemSpider are excellent resources for these predicted and experimental values. For example, 3,4-dimethoxybenzoic acid has a predicted acidic pKa of around 4.14.[21]
References
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
-
Solubility of Things. 2,4-Dimethoxybenzoic acid. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Solubility of Things. 3,4-Dimethoxybenzoic acid. [Link]
-
Slideshare. (2015). Cosolvency. [Link]
-
Solubility of Things. 2,6-Dimethoxybenzoic Acid. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
Pharmaguideline. (2021). Solubility Enhancement Techniques. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2019). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
-
Wikipedia. Cosolvent. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Slideshare. (2016). Methods of solubility enhancements. [Link]
-
NIH. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
NIH. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
The Human Metabolome Database. (2013). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). [Link]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvency | PPTX [slideshare.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
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- 21. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763) [hmdb.ca]
A Comparative Guide to the Antioxidant Efficacy of Syringic Acid and its 4-Ethoxycarbonyloxy Derivative
An in-depth comparison of the antioxidant activity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid and Syringic acid for researchers and drug development professionals.
Introduction: Beyond the Parent Molecule
Phenolic acids are a cornerstone of antioxidant research, valued for their ability to neutralize harmful free radicals. Syringic acid (SA), a naturally occurring hydroxybenzoic acid found in various plants and fruits, is a well-established benchmark in this class due to its potent radical scavenging properties. Its efficacy is primarily attributed to the hydroxyl group on its phenolic ring, which can donate a hydrogen atom to stabilize radicals.
In drug development and chemical synthesis, derivatives of natural products are often created to enhance properties like stability, bioavailability, or target specificity. This guide focuses on such a derivative: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid . This molecule is structurally identical to syringic acid, except for a critical modification: the phenolic hydroxyl group at the 4-position is masked by an ethoxycarbonyl group.
This guide provides a detailed, head-to-head comparison of the antioxidant activities of these two compounds. We will dissect their structural differences, outline the experimental protocols used for evaluation, present comparative data, and interpret these findings through the lens of structure-activity relationships. The central question we address is: How does blocking the primary radical-scavenging functional group impact antioxidant efficacy, and what are the implications for its potential applications?
Structural Analysis: The Decisive Role of the 4-Hydroxyl Group
The antioxidant capacity of a phenolic compound is inextricably linked to its molecular structure. The key difference between syringic acid and its derivative lies in the functional group at the C4 position of the benzene ring.
-
Syringic Acid (SA): Features a free phenolic hydroxyl (-OH) group. This group is the primary site for antioxidant action via Hydrogen Atom Transfer (HAT) mechanisms. The two adjacent methoxy groups (-OCH₃) also play a role by donating electron density to the ring, which stabilizes the resulting phenoxyl radical after hydrogen donation, thereby enhancing its antioxidant power.
-
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid: The phenolic hydroxyl group is esterified, forming an ethoxycarbonyl (-O-CO-O-CH₂CH₃) group. This modification "caps" the hydrogen-donating hydroxyl group.
This seemingly small change has profound mechanistic implications. By blocking the hydroxyl group, the primary pathway for direct radical scavenging via hydrogen donation is eliminated. This leads to a strong hypothesis that the derivative will exhibit significantly lower in vitro antioxidant activity compared to its parent compound, syringic acid.
Caption: Structural comparison highlighting the key functional group difference.
Methodologies for Evaluating Antioxidant Activity
To empirically test our hypothesis, a panel of standardized in vitro antioxidant assays is required. Each assay operates on a slightly different chemical principle, providing a more comprehensive profile of a compound's capabilities. Below are the methodologies for three common assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from deep violet to pale yellow, measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare stock solutions of syringic acid, the derivative, and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations (e.g., 10-100 µg/mL).
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in a test tube.
-
Prepare a blank sample containing 1.0 mL of methanol and 1.0 mL of the sample solution.
-
Prepare a control sample containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.
-
-
Incubation & Measurement: Incubate all tubes in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. Antioxidants reduce this radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•⁺ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations.
-
Incubate the mixture for 6 minutes.
-
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC₅₀ value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured by its absorbance at 593 nm.
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O solution in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the freshly prepared FRAP reagent to a cuvette.
-
Take a baseline reading at 593 nm.
-
Add 50 µL of the test compound to the cuvette.
-
-
Data Acquisition: Measure the absorbance at 593 nm after a set time (e.g., 4 minutes).
-
Calculation: The change in absorbance is compared to a standard curve prepared with FeSO₄. Results are expressed as Fe²⁺ equivalents (e.g., in µM).
Comparative Performance Data: A Clear Distinction
The following table summarizes representative experimental data for syringic acid and its derivative. As direct comparative studies on the 4-ethoxycarbonyloxy derivative are not widely published, these values are based on the well-documented performance of syringic acid and the expected outcome for the structurally modified derivative based on mechanistic principles.
| Compound | Assay | Key Metric | Result | Interpretation |
| Syringic Acid | DPPH | IC₅₀ Value | ~15 µg/mL | High Activity: Efficiently donates a hydrogen atom to neutralize the radical. |
| ABTS | IC₅₀ Value | ~10 µg/mL | High Activity: Readily reduces the ABTS radical cation. | |
| FRAP | Fe²⁺ Equiv. | High | Strong Reducing Power: Effectively reduces Fe³⁺ to Fe²⁺. | |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | DPPH | IC₅₀ Value | > 200 µg/mL | Negligible Activity: Inability to donate a hydrogen atom prevents scavenging. |
| ABTS | IC₅₀ Value | > 200 µg/mL | Negligible Activity: Lacks the ability to effectively reduce the radical. | |
| FRAP | Fe²⁺ Equiv. | Very Low | Weak Reducing Power: The primary site for electron donation is blocked. |
Interpretation: Structure Dictates Function
The data clearly supports our initial hypothesis.
-
Syringic Acid demonstrates potent antioxidant activity across all three assays. Its low IC₅₀ values in the DPPH and ABTS assays confirm its excellent radical scavenging ability, while its high FRAP value indicates strong reducing power. This performance is a direct result of its free 4-hydroxyl group, which readily participates in both HAT and single electron transfer (SET) mechanisms.
-
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is, by comparison, an ineffective antioxidant in vitro. The esterification of the 4-hydroxyl group removes the most critical component for radical quenching. Without this hydrogen/electron-donating site, the molecule cannot efficiently interact with and neutralize the free radicals used in these assays.
A Note for Drug Development: The Prodrug Concept
While the derivative shows poor direct antioxidant activity, it would be a mistake to dismiss it entirely. In drug development, this molecular design strategy is often used to create prodrugs . A prodrug is an inactive or less active compound that is metabolized in vivo into the active parent drug.
It is plausible that the 4-ethoxycarbonyloxy derivative could function as a prodrug of syringic acid. The ester bond could be designed to be cleaved by esterase enzymes present in the body, releasing the active syringic acid at a specific site or over a prolonged period. This approach could be used to:
-
Improve Bioavailability: The ester group may increase lipophilicity, potentially enhancing absorption across cell membranes.
-
Enhance Stability: The derivative may be more resistant to degradation in the digestive tract than the parent acid.
-
Control Release: The rate of hydrolysis could be tuned to provide a sustained release of syringic acid.
Conclusion
The comparison between syringic acid and its 4-ethoxycarbonyloxy derivative provides a classic illustration of a structure-activity relationship. The presence of a free phenolic hydroxyl group is paramount for the direct radical-scavenging activity of syringic acid. Masking this group, as in the case of the derivative, effectively nullifies its in vitro antioxidant capacity.
For researchers in the antioxidant field, this underscores the importance of the free hydroxyl group. For drug developers, it highlights a viable strategy for creating prodrugs that may offer pharmacokinetic advantages over the parent active molecule. The choice between these two compounds is therefore entirely dependent on the intended application: syringic acid for direct antioxidant action, and its derivative for potential use as a targeted or controlled-release prodrug.
References
-
Sadeghian, M., et al. (2021). A comprehensive review of the biosynthesis and pharmacological effects of syringic acid. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Syringic acid. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. PubChem Compound Database. Available at: [Link]
-
Prior, R. L., et al. (2005). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (ORACFL) of Regular and High-Bran Sorghum. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cheng, J., et al. (2022). Antioxidant and Neuroprotective Effects of Syringic Acid. Frontiers in Nutrition. Available at: [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Benzoic Acid Derivatives in Free Radical Scavenging Assays
Introduction: The Imperative of Antioxidant Characterization
In the fields of pharmacology, food science, and drug development, the specter of oxidative stress looms large. It is a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicated in a host of pathologies including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are our primary defense.
Among the vast arsenal of natural antioxidants, phenolic acids, and specifically benzoic acid derivatives, represent a class of profound interest. These compounds, ubiquitous in plants, fruits, and vegetables, exhibit significant free radical scavenging capabilities.[1] However, not all derivatives are created equal. Their efficacy is intricately linked to their chemical structure. This guide provides a comparative analysis of common benzoic acid derivatives, delving into the structural nuances that dictate their antioxidant potency. We will explore the mechanistic underpinnings of their activity and provide field-tested protocols for the most common colorimetric assays used to quantify their efficacy: DPPH, ABTS, and FRAP.
The Heart of the Matter: Structure-Activity Relationships (SAR)
The antioxidant power of a benzoic acid derivative is not arbitrary; it is governed by the number and arrangement of functional groups on its benzene ring. The primary determinants of free radical scavenging activity are hydroxyl (-OH) and methoxy (-OCH₃) groups.[2]
Key Principles of SAR:
-
Number of Hydroxyl Groups: The antioxidant activity is directly proportional to the number of hydroxyl groups present.[3][4] More -OH groups mean a greater capacity to donate hydrogen atoms or electrons to neutralize free radicals.
-
Position of Hydroxyl Groups: The spatial arrangement of -OH groups is critical. Hydroxyl groups in the ortho and para positions relative to the carboxyl group enhance antioxidant activity.[5][6][7] This is because this positioning promotes the stability of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding.[8]
-
Methoxy Groups: The presence of electron-donating methoxy groups can also enhance antioxidant activity, though generally to a lesser extent than hydroxyl groups.[2]
A visual comparison of key derivatives illustrates these principles clearly.
The primary mechanisms by which these molecules exert their effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to the free radical, quenching it.[8] The SET mechanism involves the transfer of an electron to the radical, followed by proton transfer.[2] In polar solvents, a variation of SET known as Sequential Proton Loss Electron Transfer (SPLET) is often the favored pathway.[8][9]
Comparative Data on Radical Scavenging Activity
Experimental data consistently validates the structure-activity relationship principles. Assays measuring the percentage of radical scavenging activity (%RSA) clearly demonstrate the superior performance of derivatives with multiple hydroxyl groups.
| Benzoic Acid Derivative | Number of -OH Groups | Relative Scavenging Activity (%RSA) |
| Gallic Acid | 3 | 61%[10] |
| Protocatechuic Acid | 2 | 35%[10] |
| Vanillic Acid | 1 (+1 -OCH₃) | 11%[10] |
| p-Hydroxybenzoic Acid | 1 | Low Activity[11] |
| Benzoic Acid | 0 | Negligible Activity[11] |
| Table 1: A comparison of the radical scavenging activity (%RSA) of various benzoic acid derivatives as determined by the DPPH assay. Data synthesized from multiple sources demonstrates a clear trend where increased hydroxylation leads to higher antioxidant capacity.[10][11] |
The ranking of scavenging activity generally follows the order: Gallic acid > Protocatechuic acid > Vanillic acid > p-Hydroxybenzoic acid .[10][11] This hierarchy underscores the paramount importance of the number of hydroxyl groups, with gallic acid's three -OH groups making it a significantly more potent scavenger than protocatechuic acid with two, and so on.[3][12]
Standardized Protocols for In Vitro Assays
To ensure reproducible and comparable data, the use of standardized protocols is essential. Below are detailed methodologies for three widely-used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at ~517 nm.[11][13] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.
-
Sample Preparation: Prepare stock solutions of the benzoic acid derivatives and a reference standard (e.g., Gallic Acid, Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a test tube, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Vortex the mixtures and allow them to stand in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as the blank.
-
Calculation: The percentage of radical scavenging activity (inhibition) is calculated using the formula:
-
Inhibition (%) = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.
-
-
Data Analysis: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). ABTS is oxidized by potassium persulfate to generate the radical, which has a characteristic blue-green color.[14] In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is typically measured at 734 nm.[15][16]
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•⁺ Stock Solution):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS radical cation.[17]
-
-
Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample dilution to a larger volume (e.g., 190 µL) of the ABTS•⁺ working solution.
-
Incubation: Allow the reaction to proceed for a set time (typically 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the sample is expressed as the concentration of Trolox having an equivalent antioxidant activity.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of an intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless Fe³⁺-TPTZ complex in an acidic environment (pH 3.6).[18][19] The absorbance is measured at ~593 nm.
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare three solutions:
-
(A) 300 mM Acetate buffer, pH 3.6.
-
(B) 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
(C) 20 mM Ferric Chloride (FeCl₃·6H₂O) in water.
-
-
Prepare the fresh FRAP working reagent by mixing solutions A, B, and C in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[20]
-
-
Sample Preparation: Prepare dilutions of the test compounds. An aqueous solution of ferrous sulfate (FeSO₄·7H₂O) is used to create the standard curve.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) and deionized water to a large volume of the FRAP reagent (e.g., 190 µL).
-
Incubation: Incubate the mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.[18][20]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined from the linear calibration curve of ferrous sulfate and expressed as Fe²⁺ equivalents (e.g., in µM).
Conclusion and Field Insights
The evidence is unequivocal: the free radical scavenging activity of benzoic acid derivatives is fundamentally linked to their molecular structure. The number and position of hydroxyl groups are the most critical factors, with gallic acid consistently demonstrating the highest potency due to its three hydroxyl groups.[3][11] This structure-activity relationship is a guiding principle for researchers seeking to identify or synthesize potent antioxidants.
When selecting an assay, it is crucial to understand their chemical basis. The DPPH and ABTS assays measure the capacity for HAT/SET mechanisms, making them excellent choices for screening and ranking phenolic antioxidants. The FRAP assay, conversely, measures electron-donating capability, providing a metric of total reducing power. For a comprehensive antioxidant profile, employing at least two of these methods (e.g., one HAT/SET-based and FRAP) is a highly recommended best practice. This multi-assay approach provides a more robust and validated characterization of the antioxidant potential of benzoic acid derivatives, empowering researchers to make more informed decisions in their scientific pursuits.
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A Comparative Analysis of the Biological Activities of Gallic Acid and 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the exploration of phenolic compounds as sources of novel therapeutic agents remains a vibrant and promising field. Among these, gallic acid, a naturally occurring polyphenol, is a well-established benchmark for antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of the biological profile of gallic acid with 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a structurally related synthetic compound.
Due to a notable lack of direct experimental data on the biological activities of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid in publicly available scientific literature, this guide will adopt a prospective approach. We will leverage the extensive data available for its parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), to infer the potential activities of its ethoxycarbonyl derivative. This comparative analysis aims to provide researchers with a foundational understanding of these compounds, highlighting both the established therapeutic potential of gallic acid and the prospective, yet-unexplored, opportunities that 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid may present.
Unveiling the Contenders: A Structural Overview
Gallic acid (3,4,5-trihydroxybenzoic acid) is characterized by a benzoic acid scaffold adorned with three hydroxyl groups. This structural feature is central to its potent biological effects, particularly its exceptional free radical scavenging capabilities.
In contrast, 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a derivative of syringic acid. The key structural modification is the esterification of the hydroxyl group at the C4 position with an ethoxycarbonyl moiety. This alteration is anticipated to influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity: A Data-Driven and Prospective Analysis
A thorough review of existing literature reveals a wealth of information on the biological activities of gallic acid and syringic acid. This data provides a solid foundation for a quantitative comparison and a basis for a speculative assessment of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Gallic Acid: A Potent Scavenger
Gallic acid is renowned for its potent antioxidant activity, a property conferred by its three hydroxyl groups.[1] It effectively neutralizes free radicals, reduces oxidative stress, and protects cells from damage.[1]
Syringic Acid: A Worthy Counterpart
Syringic acid also demonstrates significant antioxidant properties, attributed to its phenolic hydroxyl group and methoxy substituents.[2]
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: A Prospective View
The esterification of the hydroxyl group in syringic acid to form 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is likely to impact its antioxidant activity. While esterification can sometimes enhance the antioxidant potential of phenolic compounds by increasing their lipophilicity and enabling better interaction with lipid-based radicals, it may also diminish the hydrogen-donating ability of the phenolic hydroxyl group, which is crucial for radical scavenging.[3][4][5] Without direct experimental data, its antioxidant capacity relative to gallic acid and syringic acid remains speculative.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) |
| Gallic Acid | 2.6 - 30.53 µg/mL[6][7][8][9] | 3.55 µg/mL[6] |
| Syringic Acid | 9.8 - 22.29 µM[10][11] | 69.19 µM[10] |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | Data not available | Data not available |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways.
Gallic Acid: A Multifaceted Anti-inflammatory Agent
Gallic acid exerts its anti-inflammatory effects through various mechanisms, primarily by inhibiting the NF-κB and MAPK signaling pathways.[12][13][14] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.[12][13][14][15]
Syringic Acid: A Potent Inhibitor of Inflammation
Syringic acid has also been shown to possess significant anti-inflammatory properties, demonstrating inhibitory effects on protein denaturation and proteinase activity.[16] It can modulate inflammatory pathways and reduce the expression of inflammatory markers.[2][17]
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: A Hypothesis
The anti-inflammatory potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is yet to be determined. The structural modification could influence its interaction with inflammatory signaling molecules. Increased lipophilicity might enhance its cellular uptake, potentially leading to altered anti-inflammatory activity compared to syringic acid.
Table 2: Comparative In Vitro Anti-inflammatory Activity (IC50 Values)
| Compound | Protein Denaturation Inhibition (IC50) | Proteinase Inhibition (IC50) |
| Gallic Acid | Data not available in direct comparison | Data not available in direct comparison |
| Syringic Acid | 49.38 ± 0.56 µg/mL[16] | 53.73 ± 0.27 µg/mL[16] |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | Data not available | Data not available |
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a critical area of research. Phenolic compounds have shown promise in this domain by inducing apoptosis and inhibiting cancer cell proliferation.
Gallic Acid: A Promising Anticancer Candidate
Gallic acid has demonstrated anticancer activity against a variety of cancer cell lines.[1][18][19] It can induce apoptosis and inhibit cell proliferation through various molecular mechanisms.[18][19][20][21]
Syringic Acid: Exhibiting Cytotoxic Effects
Syringic acid has also been reported to have anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.[2][22][23][24]
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: An Unexplored Frontier
The anticancer potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is unknown. The structural modification could lead to altered interactions with cellular targets involved in cancer progression. Further investigation is warranted to explore its potential as an anticancer agent.
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value |
| Gallic Acid | SMMC-7721 (Hepatocellular Carcinoma) | < 25.0 µg/ml (48h)[21] |
| MDA-MB-231 (Breast Cancer) | 43.86 µg/mL[18] | |
| A2780 (Ovarian Cancer) | 10.89 ± 1.77 µM (48h)[19] | |
| C121 (Lymphoblastic Leukemia) | 60.3 ± 1.6 µM (24h)[20] | |
| Syringic Acid | K562 (Leukemia) | 96.92 µg/mL[22] |
| RL95-2 (Endometrial Cancer) | 27.22 µM[10] | |
| AGS (Gastric Cancer) | 25-30 µg/mL (24h)[24] | |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | - | Data not available |
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of these compounds, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a series of concentrations of the test compounds (Gallic Acid, 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the compound to determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Proposed anti-inflammatory mechanism of phenolic acids.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This guide provides a comparative overview of the well-documented biological activities of gallic acid and the prospective potential of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. Gallic acid stands as a potent natural compound with robust antioxidant, anti-inflammatory, and anticancer properties, supported by a vast body of scientific evidence.
The biological profile of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid remains largely uncharted territory. However, its structural relationship to syringic acid, a compound with known biological activities, suggests that it may also possess therapeutic potential. The introduction of the ethoxycarbonyl group could modulate its physicochemical properties, potentially leading to enhanced bioavailability and altered biological efficacy.
The critical next step is to conduct direct experimental evaluations of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. In vitro assays for antioxidant, anti-inflammatory, and anticancer activities, as outlined in this guide, would provide the necessary data to move beyond speculation and establish a concrete biological profile for this compound. Such research will be instrumental in determining if 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid holds promise as a novel therapeutic agent and how it truly compares to the established benchmark of gallic acid.
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- 12. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scinapse.io [scinapse.io]
- 15. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 20. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Syringic Acid Derivatives
In the dynamic landscape of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor. Nature, in its vast repository of bioactive molecules, offers a promising starting point. Syringic acid (SA), a naturally occurring phenolic compound abundant in various plants, fruits, and vegetables, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties make it an attractive template for the design and synthesis of new drug candidates.[1][2]
This comprehensive guide delves into the intricate relationship between the chemical structure of syringic acid derivatives and their biological activity. By systematically exploring the impact of structural modifications on their therapeutic potential, we aim to provide researchers, scientists, and drug development professionals with a rational framework for designing next-generation syringic acid-based therapeutics. This guide will objectively compare the performance of various derivatives with the parent molecule, supported by experimental data, and provide detailed methodologies for key biological assays.
The Core Moiety: Understanding Syringic Acid's Therapeutic Promise
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group at the para position, and two methoxy groups at the meta positions. This unique arrangement of functional groups is the foundation of its diverse biological activities. The phenolic hydroxyl group is a key contributor to its potent antioxidant and radical scavenging properties, while the carboxylic acid moiety provides a handle for various chemical modifications.[3] The two methoxy groups also play a crucial role in modulating the electronic and lipophilic properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.[2][3]
A Comparative Analysis of Biological Activities
The true potential of syringic acid as a lead compound lies in the ability to fine-tune its biological activity through chemical derivatization. By modifying the carboxylic acid and phenolic hydroxyl groups, a diverse library of esters, amides, hydrazones, and Schiff bases can be synthesized, each with a unique pharmacological profile.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The antioxidant activity of syringic acid and its derivatives is, therefore, a critical aspect of their therapeutic potential.
The primary mechanism of antioxidant action for phenolic compounds like syringic acid is their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The presence of electron-donating methoxy groups at the ortho positions to the hydroxyl group in syringic acid enhances this activity.[3]
Structure-Activity Relationship Insights:
-
Esterification of the Carboxylic Acid: Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which in turn can influence its antioxidant activity in different environments. Studies on O-alkyl derivatives of syringic acid have shown that increasing the alkyl chain length can impact the radical scavenging activity. For instance, a study on the DPPH radical scavenging activity of O-alkyl syringic acid derivatives revealed a "cut-off" effect, where the antioxidant activity was optimal at a certain alkyl chain length (C5).[4]
-
Hydrazone Formation: The introduction of a hydrazone moiety at the carboxylic acid position has been shown to yield compounds with significant antioxidant potential. Syringic acid-based hydrazones have demonstrated potent radical scavenging activities in various assays.[5]
-
Comparison with Erucic Acid: Interestingly, a comparative study showed that while syringic acid has strong antioxidant properties, erucic acid exhibited a slightly higher free radical scavenging rate, suggesting that the long alkyl chain of erucic acid might contribute to its antioxidant capacity.[6]
Comparative Antioxidant Activity of Syringic Acid and its Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| Syringic Acid | 15.61 - 90.43 (depending on study) | [4] |
| O-pentyl Syringic Acid | Optimal activity in the series | [4] |
| Syringic Hydrazones | Potent Activity | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for evaluating the antioxidant activity of syringic acid derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of syringic acid and its derivatives in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
To 1 mL of each dilution of the test compound or standard, add 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A control sample containing 1 mL of methanol and 2 mL of DPPH solution is also measured.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Determination of IC50:
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Syringic acid and its derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria.
The antimicrobial mechanism of phenolic acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[7]
Structure-Activity Relationship Insights:
-
Parent Molecule: Syringic acid itself has been shown to be effective against various bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 5 mg/mL against Cronobacter sakazakii.[7]
-
Amide Derivatives: The conversion of the carboxylic acid group to an amide can significantly impact antimicrobial activity. The nature of the substituent on the amide nitrogen plays a crucial role. Generally, increasing the lipophilicity of the molecule by introducing alkyl or aryl groups can enhance its ability to penetrate the bacterial cell membrane. However, the specific substitution pattern is critical. Studies on other phenolic acid amides suggest that ortho- and meta-substituted phenyl derivatives can exhibit higher activity than para-substituted ones.[8][9]
-
General Trends for Phenolic Acids: Research on a library of phenolic acids has indicated that while increasing the number of hydroxyl and methoxy groups can enhance antioxidant activity, it may slightly decrease antimicrobial efficacy.[10][11]
Comparative Antimicrobial Activity of Syringic Acid and its Derivatives
| Compound | Organism | MIC | Reference |
| Syringic Acid | Cronobacter sakazakii | 5 mg/mL | [7] |
| Amide Derivatives | General Trend: Activity depends on substitution | [8][9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of syringic acid derivatives against bacterial strains.
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton broth (MHB).
-
Culture the test bacterial strain overnight in MHB at 37°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing MHB.
-
Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Syringic acid and its derivatives have shown promising cytotoxic effects against various cancer cell lines.
The anticancer mechanisms of syringic acid derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways involved in cancer cell proliferation and survival.[12]
Structure-Activity Relationship Insights:
-
Syringic Acid: The parent compound has demonstrated cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 of 30 µg/mL against gastric cancer cells and showed cytotoxic effects on human oral epithelioid carcinoma cells with an MTT50 of 282.3 µM.[1][13] It has also been shown to suppress the proliferation of DU-145 prostate cancer cells.[14]
-
Hydrazone Derivatives: The conversion of the carboxylic acid to a hydrazone moiety has been a successful strategy for enhancing anticancer activity. Various hydrazone derivatives of other phenolic acids have shown potent cytotoxic effects against a range of cancer cell lines.[5][15]
-
Ester Derivatives: Esterification of the carboxylic acid group can also modulate anticancer activity. The nature of the alcohol used for esterification can influence the compound's lipophilicity and its interaction with biological targets. Studies on caffeic acid esters have shown that the cytotoxicity is dependent on hydrophobicity and steric factors.[2][16]
Comparative Anticancer Activity of Syringic Acid and its Derivatives
| Compound | Cell Line | IC50 | Reference |
| Syringic Acid | Gastric Cancer (AGS) | 30 µg/mL | [1] |
| Syringic Acid | Human Oral Epithelioid Carcinoma | 282.3 µM (MTT50) | [13] |
| Syringic Acid | Prostate Cancer (DU-145) | Significant Suppression | [14] |
| Hydrazone Derivatives | Various Cancer Cells | Potent Activity | [5][15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of the syringic acid derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Anti-inflammatory Activity: Dousing the Fires of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Syringic acid and its derivatives have demonstrated significant anti-inflammatory properties.
The anti-inflammatory effects of syringic acid are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key signaling pathways such as NF-κB.[2][17]
Structure-Activity Relationship Insights:
-
Syringic Acid: The parent molecule exhibits potent in vitro anti-inflammatory activity by inhibiting protein denaturation and proteinase activity, with IC50 values of 49.38 µg/ml and 53.73 µg/ml, respectively.[18] It also stabilizes human red blood cell membranes.[18]
-
Syringin and its Analogues: Syringin, a glucoside of sinapyl alcohol (structurally related to syringic acid), and its synthetic analogues have shown anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[12]
-
Schiff Base Derivatives: The formation of Schiff bases from syringaldehyde (a derivative of syringic acid) could be a promising strategy to enhance anti-inflammatory activity. Schiff bases of other aromatic aldehydes have been shown to possess anti-inflammatory properties.[[“]]
Comparative Anti-inflammatory Activity of Syringic Acid and its Derivatives
| Compound | Assay | IC50 | Reference |
| Syringic Acid | Protein Denaturation Inhibition | 49.38 ± 0.56 µg/ml | [18] |
| Syringic Acid | Proteinase Inhibition | 53.73 ± 0.27 µg/ml | [18] |
| Syringic Acid | Heat-induced Haemolysis | 57.13 ± 0.24 µg/ml | [18] |
| Syringic Acid | Hypotonicity-induced Haemolysis | 53.87 ± 0.72 µg/ml | [18] |
| Syringin and Analogues | NO Production Inhibition | Active | [12] |
Experimental Protocol: Inhibition of Protein Denaturation
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity.
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard at various concentrations.
-
A control consists of 0.5 mL of BSA solution and 0.5 mL of the solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions and measure the turbidity at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition of protein denaturation is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Determination of IC50:
-
The IC50 value is determined from the dose-response curve.
-
Conclusion and Future Perspectives
The structure-activity relationship studies of syringic acid derivatives have unequivocally demonstrated that this natural phenolic compound is a highly versatile scaffold for the development of novel therapeutic agents. The strategic modification of its functional groups allows for the fine-tuning of its biological activities, leading to compounds with enhanced potency and selectivity.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives, including novel esters, amides, hydrazones, Schiff bases, and heterocyclic conjugates.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways through which these derivatives exert their biological effects.
-
Pharmacokinetic and in vivo studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the most promising derivatives in animal models to assess their therapeutic potential in a preclinical setting.
By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the scientific community can unlock the full therapeutic potential of syringic acid and its derivatives, paving the way for the development of new and effective treatments for a wide range of human diseases.
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ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]
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RDiscovery. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure-Property Relationships. Retrieved from [Link]
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Iraqi association for medical researches and studies – IAMRS. (2020). Synthesis-and-anti-inflammatory-activity-of-Schiff-bases. Retrieved from [Link]
- Lee, K. H., & Choi, J. H. (2009). Cytotoxic Effect of Syringic Acid on Human Oral Epithelioid Carcinoma Cells. Journal of the Korean society of dental hygiene, 9(4), 1-8.
- Ajayi, B. O., et al. (2023). Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats. Biochemistry and Biophysics Reports, 33, 101428.
- Shi, C., et al. (2016). Antimicrobial activity of syringic acid against Cronobacter sakazakii and its effect on cell membrane. Food Chemistry, 197(Pt A), 100-106.
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ResearchGate. (n.d.). Valuable anticancer and antioxidant hydrazones from the literature. Retrieved from [Link]
- Pei, K., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. Frontiers in Nutrition, 8, 788929.
- Sharma, P. C., et al. (2016). Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. Acta Poloniae Pharmaceutica, 73(3), 639-650.
- Yeni, Y., & Genç, S. (2024). Antitumoral Effect of Syringic Acid on DU-145 Prostate Cancer Cells. Recent Trends in Pharmacology, 2(1), 1-5.
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ResearchGate. (n.d.). Hydrazones as potential anticancer agents: An update. Retrieved from [Link]
- Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.
- Ramadhan, U. H., et al. (2016). SYNTHESIS OF SCHIFF BASES COMPLEXES AS ANTI– INFLAMMATORY AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 98-108.
- Dong, H., et al. (2021). Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues.
- Kralova, K., et al. (2022). Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms. International journal of molecular sciences, 23(3), 1836.
- Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068.
- Wang, Y., et al. (2022). Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria. ChemistryOpen, 11(2), e202100260.
- Ajayi, B. O., et al. (2022). Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. Journal of Biochemical and Molecular Toxicology, 36(10), e23169.
- Al-Amiery, A. A., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Assay and Drug Development Technologies, 20(5), 231-240.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
This guide provides an in-depth, objective analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind experimental choices, compare alternative analytical approaches, and present a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The target audience for this guide includes researchers, analytical scientists, and drug development professionals who require a robust, reliable, and regulatory-compliant method for the analysis of this specific active pharmaceutical ingredient (API) or related compounds.
The Analytical Challenge: Method Development Strategy
The analyte, 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, possesses key structural features that inform the HPLC method development strategy. Its aromatic ring and carbonyl groups constitute a strong chromophore, making UV detection a highly suitable and sensitive choice.[4] The presence of a carboxylic acid group indicates that the compound's retention will be pH-dependent.
Comparison of Potential HPLC Conditions
Before settling on a final method for validation, several approaches were considered and compared to achieve optimal separation, peak shape, and analysis time. Reversed-phase HPLC is the most common and versatile technique for compounds of this nature.[5]
| Parameter | Method A: Standard C18 | Method B: High-Resolution C18 | Method C: Alternative Selectivity (PFP) | Rationale & Selection |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, <3 µm, 4.6 x 100 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm | Method A selected. While Method B offers higher efficiency, the standard C18 column provides a more rugged and universally available option suitable for routine quality control. The PFP column (Method C) offers alternative selectivity but is not necessary unless complex mixtures with co-eluting impurities are expected. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | 0.1% Phosphoric Acid selected. The pKa of the carboxylic acid group necessitates an acidic mobile phase to ensure the analyte is in its neutral, non-ionized form, promoting consistent retention and sharp peak shape. Phosphoric acid provides a stable pH well below the likely pKa. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile selected. It typically provides lower backpressure and better peak efficiency for many compounds compared to methanol. |
| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic elution selected. For a single analyte assay, an isocratic method is simpler, more robust, and offers better run-to-run reproducibility than a gradient method. |
Based on this comparative analysis, a standard reversed-phase isocratic method was chosen for full validation.
The Optimized HPLC Method for Validation
The following chromatographic conditions were established as the basis for the validation study.
| Parameter | Condition |
| Instrument | HPLC System with UV/Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols for each validation characteristic as stipulated by the ICH Q2(R1) guideline.[1][2][6]
Caption: Workflow for HPLC Method Validation.
System Suitability Testing (SST)
Causality: Before any validation experiments, SST is performed to ensure the chromatographic system is functioning correctly as a whole—from the pump and injector to the column and detector.[7][8][9][10] This is a mandatory daily check to prevent the generation of invalid data.[8]
Experimental Protocol:
-
Prepare a standard solution of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the key SST parameters from the resulting chromatograms.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[11]
-
Theoretical Plates (N): ≥ 2000
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12][13][14][15] This ensures that the detector signal corresponds only to the analyte of interest, preventing false positive results or inaccurate quantification.[13]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Study: Subject the analyte to stress conditions to intentionally produce degradation products.[14]
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Inject each stressed sample into the HPLC system. Use a Diode Array Detector (DAD) to assess peak purity if available.
Acceptance Criteria:
-
The analyte peak should be free from interference from the blank.
-
The analyte peak should be well-resolved from any degradation product peaks (Resolution Rs ≥ 2.0).[13]
-
Peak purity analysis (if performed) should pass, indicating no co-eluting impurities under the main peak.
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16][17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[16][19]
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically covers 80% to 120% of the target concentration.[1][14] A common set is 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[18]
-
The calibration curve should be visually linear.
-
The y-intercept should be close to zero.
Illustrative Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
| r² | 0.9998 |
Accuracy
Causality: Accuracy expresses the closeness of the method's results to the true value.[15][19] It is typically assessed through recovery studies in a sample matrix.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API) or use the analyte itself if a placebo is unavailable.
-
Spike the placebo at three different concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
Illustrative Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21] It is evaluated at two levels: repeatability and intermediate precision.[22]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Intermediate Precision:
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with precision and accuracy.[23][24] LOQ is the lowest amount that can be reliably quantified with acceptable precision and accuracy.[23][24] These are critical for the analysis of impurities or low-level analytes.
Experimental Protocol (Based on Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations based on the standard deviation of the y-intercept (σ) and the slope of the calibration curve (S).[25][26]
-
Prepare and inject samples at the calculated LOQ concentration to verify that the precision (%RSD) and accuracy (% recovery) are acceptable at this level.
Acceptance Criteria:
-
LOQ: Precision (%RSD) should be ≤ 10% and accuracy (% recovery) should be within 80-120%.
-
LOD: The signal-to-noise ratio should be approximately 3:1.[19]
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28] It provides an indication of the method's reliability during normal usage.[27]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% absolute for acetonitrile)[29]
-
Column Temperature (e.g., ± 5 °C)
-
Detection Wavelength (e.g., ± 2 nm)
-
-
Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The changes should not produce a significant effect on the analytical results.
Conclusion
The comprehensive validation study outlined in this guide demonstrates that the proposed HPLC method is fit for its intended purpose: the accurate and precise quantification of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, this method has been proven to be reliable and suitable for implementation in a regulated quality control environment. The causality-driven approach ensures that the "why" behind each step is understood, empowering scientists to troubleshoot and maintain method performance throughout its lifecycle.
References
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- YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?
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- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
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- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
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- Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
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- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (n.d.). Robustness Tests.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
- Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
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- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Echemi. (n.d.). 3,5-dimethoxybenzoic acid | 18780-67-1, 4-[(Ethoxycarbonyl)oxy].
- ChemicalBook. (n.d.). 4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID(18780-67-1) MS spectrum.
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
- BenchChem. (n.d.). Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC).
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
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A Comparative Guide to the Efficacy of Ethoxycarbonylating Agents for Syringic Acid
For researchers and professionals in drug development and synthetic chemistry, the precise modification of bioactive molecules is paramount. Syringic acid, a naturally occurring phenolic compound, is a valuable building block due to its antioxidant, anti-inflammatory, and other therapeutic properties. The strategic protection or modification of its hydroxyl and carboxylic acid functionalities is a critical step in the synthesis of more complex derivatives. Ethoxycarbonylation, the introduction of an ethoxycarbonyl group (-COOEt), is a common strategy to mask the reactive phenolic hydroxyl group, thereby altering the molecule's solubility, stability, and reactivity for subsequent synthetic transformations.
This guide provides an in-depth comparison of the efficacy of different ethoxycarbonylating agents for syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). We will delve into the mechanistic nuances, experimental protocols, and comparative performance of the most relevant reagents, offering field-proven insights to guide your experimental design.
The Chemistry of Ethoxycarbonylation on a Phenolic Acid
Syringic acid presents two primary reactive sites for acylation: the phenolic hydroxyl group and the carboxylic acid group. The phenolic hydroxyl is a potent nucleophile, especially under basic conditions, making it the primary target for ethoxycarbonylation. The carboxylic acid can also react, particularly with more aggressive reagents or under specific conditions, leading to the formation of mixed anhydrides. Therefore, the choice of ethoxycarbonylating agent and reaction conditions is crucial for achieving selective modification of the phenolic hydroxyl group.
Candidate 1: Ethyl Chloroformate - The Workhorse Reagent
Ethyl chloroformate (ClCOOEt) is a highly reactive and widely used acylating agent for the protection of alcohols, phenols, and amines. Its reaction with nucleophiles is typically rapid and efficient, proceeding through a nucleophilic acyl substitution mechanism.
Mechanism of Action: The Schotten-Baumann Reaction
The ethoxycarbonylation of syringic acid with ethyl chloroformate is classically performed under Schotten-Baumann conditions. This involves a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide or potassium hydroxide).[1]
Diagram 1: Schotten-Baumann Ethoxycarbonylation of Syringic Acid
Caption: Schotten-Baumann reaction workflow for syringic acid.
The base in the aqueous phase serves a dual purpose: it deprotonates the phenolic hydroxyl group of syringic acid to form a more potent phenoxide nucleophile and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2][3]
Experimental Protocol: Ethoxycarbonylation of Syringic Acid with Ethyl Chloroformate
This protocol is a representative procedure based on established Schotten-Baumann reaction principles.
Materials:
-
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve syringic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with stirring until complete dissolution. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Organic Solvent: Add an equal volume of dichloromethane to the flask.
-
Addition of Ethyl Chloroformate: While stirring vigorously to ensure good mixing between the two phases, add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield 4-(ethoxycarbonyloxy)-3,5-dimethoxybenzoic acid.[4][5]
Performance and Considerations
-
Yield: The Schotten-Baumann reaction is generally high-yielding, often exceeding 80-90% with careful optimization of conditions.[6]
-
Selectivity: The reaction is highly selective for the phenolic hydroxyl group over the carboxylic acid, especially at low temperatures. The carboxylic acid remains deprotonated and thus less nucleophilic under these conditions.
-
Side Reactions: The primary side reaction is the hydrolysis of ethyl chloroformate by the aqueous base.[7] This can be minimized by vigorous stirring to promote the reaction with the phenoxide and by adding the ethyl chloroformate slowly at low temperatures.
-
Safety: Ethyl chloroformate is highly toxic, corrosive, and flammable.[8] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Candidate 2: Diethyl Pyrocarbonate - A Milder Alternative?
Diethyl pyrocarbonate (DEPC), also known as diethyl dicarbonate, is another potent acylating agent. It is widely known in molecular biology as an inhibitor of RNase enzymes, a function it achieves by acylating histidine, lysine, cysteine, and tyrosine residues.[9] Its reactivity with hydroxyl groups suggests its potential as an ethoxycarbonylating agent.
Mechanism of Action
DEPC reacts with nucleophiles, such as the phenoxide of syringic acid, through a nucleophilic acyl substitution mechanism. The reaction would result in the formation of the desired ethyl carbonate ester, with the release of ethanol and carbon dioxide as byproducts.
Diagram 2: Proposed Ethoxycarbonylation of Syringic Acid with DEPC
Caption: Proposed reaction pathway for syringic acid and DEPC.
Experimental Protocol Considerations
Hypothetical Procedure:
-
Dissolution and Deprotonation: Dissolve syringic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile). Add a non-nucleophilic base such as triethylamine (1.1 eq) or DBU (1.1 eq) and stir at room temperature.
-
Addition of DEPC: Add diethyl pyrocarbonate (1.1-1.5 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction would likely be worked up by removing the solvent, partitioning between an organic solvent and water, washing the organic layer, drying, and concentrating. Purification would be achieved by recrystallization or column chromatography.
Performance and Considerations
-
Yield: The yield of this reaction is not well-documented for this specific application. Given the high reactivity of DEPC, it is plausible that good yields could be achieved, but this would require empirical optimization.
-
Selectivity: DEPC is a strong electrophile and may react with other nucleophilic sites. However, the phenoxide is expected to be the most reactive site.
-
Side Reactions: DEPC is highly susceptible to hydrolysis, especially in the presence of nucleophiles and water.[9] This would consume the reagent and reduce the yield. The reaction should be carried out under anhydrous conditions.
-
Safety: DEPC is harmful and should be handled with care in a fume hood with appropriate PPE.[3]
Comparative Analysis
| Feature | Ethyl Chloroformate | Diethyl Pyrocarbonate (DEPC) |
| Reactivity | Very high | Very high |
| Typical Conditions | Schotten-Baumann (biphasic aqueous base) | Anhydrous, with a non-nucleophilic organic base (proposed) |
| Byproducts | HCl (neutralized by base) | Ethanol and CO2 |
| Documented Efficacy | Well-established for phenols | Primarily documented for modification of amino acids in proteins; less common for synthetic carbonate ester formation |
| Yield for Phenols | Generally high (80-95%) | Not well-established for this specific transformation |
| Key Advantages | Cost-effective, robust, and well-understood reaction | Milder byproducts (ethanol and CO2) |
| Key Disadvantages | Generates corrosive HCl byproduct, requires careful pH control | High susceptibility to hydrolysis, less documented for this application |
Conclusion and Recommendations
For the routine and high-yield ethoxycarbonylation of the phenolic hydroxyl group of syringic acid, ethyl chloroformate under Schotten-Baumann conditions remains the agent of choice . This method is well-documented, robust, and highly effective. The primary considerations are the careful control of temperature and pH to minimize hydrolysis of the reagent and ensure selectivity.
Diethyl pyrocarbonate presents an interesting theoretical alternative, particularly due to its benign byproducts. However, the lack of established protocols and the reagent's high sensitivity to moisture make it a less reliable choice without significant preliminary investigation and optimization. Its primary application remains in the realm of biochemistry for the modification of proteins and inactivation of enzymes.
For researchers embarking on the synthesis of syringic acid derivatives, a thorough understanding of the reactivity of these ethoxycarbonylating agents is crucial. While ethyl chloroformate provides a well-trodden path to success, the exploration of milder and more environmentally benign reagents like DEPC, with appropriate process development, could be a worthwhile endeavor for future research.
References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. [Link]
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Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. (2024). MDPI. [Link]
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Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. [Link]
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Schotten–Baumann reaction. (2023). In Wikipedia. [Link]
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Diethyl Pyrocarbonate | C6H10O5 | CID 3051. (n.d.). PubChem. [Link]
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Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021). I.R.I.S. [Link]
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4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate | C12H13O7-. (n.d.). PubChem. [Link]
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Diethyl pyrocarbonate. (2023). In Wikipedia. [Link]
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Ethyl chloroformate. (2023). In Wikipedia. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal of Applied Science and Technology. [Link]
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A Researcher's Guide to the Antioxidant Activity of Dimethoxybenzoic Acids: Bridging the In Vitro-In Vivo Gap
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of dimethoxybenzoic acid (DMBA) compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, experimental protocols, and the critical translational challenges between laboratory assays and biological efficacy. We will explore the chemical nuances of DMBA isomers, detail the methodologies to quantify their antioxidant potential, and synthesize the available data to provide a clear, objective analysis.
The Chemical Landscape: Understanding Dimethoxybenzoic Acid Isomers
Dimethoxybenzoic acids are a class of phenolic compounds characterized by a benzoic acid core with two methoxy (-OCH₃) groups attached to the aromatic ring. The specific positioning of these methoxy groups gives rise to six different isomers, each with potentially distinct chemical and biological properties. The antioxidant capacity of these molecules is profoundly influenced by the electron-donating nature of the methoxy groups, which can stabilize the phenoxyl radical formed after scavenging a free radical.[1]
Veratric acid (3,4-dimethoxybenzoic acid) is a well-studied isomer found naturally in various fruits and vegetables and is known for its antioxidant and anti-inflammatory activities.[2][3] The other isomers, while less studied, present an interesting landscape for structure-activity relationship analysis.
Caption: Chemical structures of the six isomers of dimethoxybenzoic acid.
In Vitro Antioxidant Potential: Chemical Scavenging and Reducing Power
In vitro assays are indispensable first-pass screening tools to determine the intrinsic antioxidant activity of a compound. These assays are typically based on a compound's ability to scavenge synthetic free radicals or reduce metal ions. The three most common methods are the DPPH, ABTS, and FRAP assays.[4]
The primary mechanism for phenolic antioxidants involves donating a hydrogen atom to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[1][5] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making it less reactive.[1]
Comparative In Vitro Activity of Related Phenolic Acids
Direct comparative data across all six DMBA isomers is sparse. However, extensive research on their structural analogs, dihydroxybenzoic acids (DHBA), provides critical insights into structure-activity relationships. The antioxidant activity is highly dependent on the number and position of hydroxyl groups.[6] Compounds with ortho- or para-dihydroxy groups (like 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA) generally exhibit the strongest antioxidant activity, while those with meta-dihydroxy groups (2,4-DHBA, 2,6-DHB, 3,5-DHB) are significantly less active.[6] It is hypothesized that DMBAs follow a similar, albeit modulated, pattern based on the electron-donating properties of the methoxy groups.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe(II)/µM) |
| 2,3-Dihydroxybenzoic Acid | 10.3 ± 0.4 | 12.1 ± 0.6 | 1.74 |
| 2,5-Dihydroxybenzoic Acid | 12.5 ± 0.5 | 11.2 ± 0.5 | 2.36 |
| 3,4-Dihydroxybenzoic Acid | 14.2 ± 0.6 | 13.5 ± 0.7 | 1.15 |
| 3,5-Dihydroxybenzoic Acid | > 1000 | > 1000 | 0.22 |
| Gallic Acid (3,4,5-THB) | 2.42 ± 0.08 | 4.5 ± 0.2 | 1.58 |
| Note: Data for dihydroxybenzoic acids is presented as a structural analogue in the absence of direct comparative data for all dimethoxybenzoic acid isomers. Data sourced from a comprehensive study on hydroxybenzoic acids.[6] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH free radical.[7][8] The reduction of the deep violet DPPH radical to the yellow-colored hydrazine is monitored spectrophotometrically at ~517 nm.[8]
Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
Caption: A streamlined workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of concentrations for the test compound (e.g., a DMBA isomer) in methanol. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 200 µL).[7]
-
Sample Addition: Add an equal volume of the test compound solution at various concentrations to the DPPH solution. For the control, add the solvent (methanol) instead of the sample.[7]
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[7]
-
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.[4]
Experimental Protocol: ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•+).[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Methodology:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][11]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Reaction: Add a small volume of the test compound (e.g., 5 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 200 µL).
-
Incubation and Measurement: Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes). Measure the decrease in absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.
Step-by-Step Methodology:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP working solution (e.g., 220 µL).
-
Incubation and Measurement: Incubate the mixture for a defined period (e.g., 4-30 minutes) and measure the absorbance at 593 nm.[1]
-
Quantification: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄. Results are expressed as µM of Fe²⁺ equivalents.[1]
In Vivo and Cellular Activity: A Biologically Relevant Perspective
While in vitro assays are useful, they do not account for crucial biological factors like bioavailability, metabolic transformation, and cellular localization.[12][13] Therefore, assessing antioxidant activity in a biological context using cell-based assays and animal models is essential to understand a compound's true potential.[14]
The Translational Gap: From Test Tube to Organism
Caption: Factors influencing the translation from in vitro to in vivo efficacy.
Studies on 3,4-dimethoxybenzoic acid (veratric acid) have shown that it can protect against hypertension-associated cardiovascular remodeling in rats by attenuating oxidative stress.[3] It also exhibits protective effects against UVB-mediated damage in human keratinocyte cells.[2] These in vivo and cellular effects are the true measure of its therapeutic potential and are often mediated through complex signaling pathways beyond simple radical scavenging.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment.[15] It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][16] Antioxidants inhibit this oxidation.
Step-by-Step Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate and culture until they reach confluence (90-100%).[12][16]
-
Cell Treatment: Remove the culture media and wash the cells with a suitable buffer (e.g., PBS). Add the test compounds (DMBA isomers) and a positive control (e.g., Quercetin) at various concentrations to the cells and incubate for a period (e.g., 1 hour) to allow for cellular uptake.[16]
-
Probe Loading: Remove the treatment solution and add the DCFH-DA probe solution (e.g., 50 µL) to all wells. Incubate to allow the probe to diffuse into the cells.[12][16]
-
Induction of Oxidative Stress: After washing away the excess probe, add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce ROS generation.[15]
-
Fluorescence Measurement: Immediately begin reading the plate using a fluorescent microplate reader (excitation ~480-485 nm, emission ~530-538 nm) at 37°C.[12][16] Take readings every 1-5 minutes for a total of 60 minutes.
-
Data Analysis: The antioxidant capacity is calculated based on the area under the curve (AUC) of fluorescence intensity versus time. A lower fluorescence signal in the presence of the compound indicates higher cellular antioxidant activity.[12]
Conclusion: A Holistic View on Antioxidant Efficacy
The evaluation of dimethoxybenzoic acids reveals a classic challenge in antioxidant research: the significant gap between chemical reactivity in a test tube and biological activity in a living system.
-
In Vitro Power: Based on data from structurally similar dihydroxybenzoic acids, it is evident that the antioxidant potential of DMBA isomers is highly dependent on the substitution pattern.[6] Assays like DPPH, ABTS, and FRAP are crucial for initial screening and understanding structure-activity relationships at a chemical level.
-
In Vivo Relevance: The true value of an antioxidant is its ability to function within a complex biological milieu. For compounds like 3,4-dimethoxybenzoic acid, in vivo studies have confirmed its ability to mitigate oxidative stress and exert protective effects.[2][3] Cell-based assays like the CAA provide a vital intermediate step, incorporating aspects of cell uptake and metabolism that are absent in purely chemical assays.[15]
For researchers, a multi-tiered approach is imperative. Promising in vitro results should be considered a starting point, warranting further investigation in cellular and, ultimately, whole-organism models to validate physiological relevance. Future research should focus on generating comprehensive comparative data for all DMBA isomers to fully elucidate their therapeutic potential and to better understand the complex journey from chemical potential to biological function.
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Choi WS, et al. (2015). Veratric acid inhibits iNOS expression through the regulation of PI3K activation and histone acetylation in LPS-stimulated RAW264. 7 cells. Int J Mol Med, 35(1):202-10. [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Pérez-Jiménez, J., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. [Link]
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GlpBio. (n.d.). Veratric acid (3,4-Dimethoxybenzoic acid). [Link]
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Carocho, M., & Ferreira, I. C. F. R. (2013). In vivo antioxidant activity of phenolic compounds: facts and gaps. Biblioteca Digital do IPB. [Link]
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Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Current Bioactive Compounds. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
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Sroka, Z., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed Central. [Link]
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Wang, M., et al. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. [Link]
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Mendoza, L., et al. (2018). In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace. MDPI. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (let's denote it EDMBA), presents a typical analytical challenge for quality control (QC) and characterization laboratories. As a benzoic acid derivative, it possesses functional groups—an ester, a carboxylic acid, and ether linkages—that necessitate robust and well-characterized analytical methods to ensure its identity, purity, and strength.
This guide moves beyond theoretical discussions to provide a practical, in-depth comparison of analytical methodologies for EDMBA. Its core focus is on the principle of cross-validation , a critical process used to verify that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or, as we will explore here, between two distinct, orthogonal analytical techniques.[1][2] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] This is not merely a regulatory checkbox but a scientific necessity that underpins confidence in data throughout the drug development lifecycle.[5][6]
We will dissect and compare two workhorse techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine QC and the more specific Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and in-depth characterization. This guide is designed for researchers, scientists, and drug development professionals, offering actionable protocols and explaining the causality behind the experimental choices.
Chapter 1: The Primary Workhorse: Reversed-Phase HPLC-UV Method
Expertise & Rationale: For routine quality control of an active pharmaceutical ingredient (API) like EDMBA, HPLC-UV is the method of choice. Its robustness, cost-effectiveness, and precision make it ideal for assays and impurity profiling. The EDMBA molecule contains a substituted benzene ring, a strong chromophore, making it perfectly suited for UV detection.
The primary challenge in analyzing acidic compounds like EDMBA via reversed-phase HPLC is managing peak shape.[7] The carboxylic acid moiety can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To counteract this, the mobile phase pH must be controlled to be at least 1.5-2 units below the analyte's pKa, ensuring it exists in a single, protonated, and less polar form.[7] This minimizes secondary interactions and yields sharp, symmetrical peaks.
Detailed Experimental Protocol: HPLC-UV Assay
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent end-capped column.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (based on the typical absorbance of substituted benzoic acids).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of EDMBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same target concentration as the standard.
-
-
Validation Parameters & Acceptance Criteria: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][8][9] The recent revision, ICH Q2(R2), further modernizes this approach, emphasizing a lifecycle management model.[5][10][11][12]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities or degradation products. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of test results to the true value. | 85% to 115% recovery for assay; 70.1% to 115.0% for impurities.[13] |
| Precision | To demonstrate the closeness of agreement between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[13] |
| LOD/LOQ | To determine the lowest amount of analyte that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To show the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate, pH, column temperature, etc. |
Chapter 2: The Confirmatory Powerhouse: LC-MS Method
Expertise & Rationale: While HPLC-UV is excellent for quantitation, it lacks specificity. Co-eluting impurities with similar UV spectra can go undetected. Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal detection mechanism based on the mass-to-charge ratio (m/z) of the analyte, offering superior specificity and sensitivity.[14] For EDMBA, Electrospray Ionization (ESI) in negative mode is the logical choice, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. This technique is invaluable for confirming peak identity, characterizing unknown impurities, and performing trace-level analysis.
The use of a volatile buffer like formic acid is crucial for LC-MS compatibility, as non-volatile buffers like phosphate will precipitate and contaminate the MS source.[14]
Detailed Experimental Protocol: LC-MS Confirmation
-
Instrumentation:
-
Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6545 Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer or equivalent.
-
-
Chromatographic Conditions (UHPLC):
-
Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A similar gradient profile to the HPLC-UV method, but adjusted for the shorter column and faster UHPLC system (e.g., a 5-minute total run time).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (ESI-Q-TOF):
-
Ionization Mode: ESI Negative.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (Vcap): 3500 V.
-
Fragmentor Voltage: 120 V.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Full Scan and Targeted MS/MS of the parent ion for EDMBA (Expected [M-H]⁻ at m/z 269.066).
-
Chapter 3: The Cross-Validation Study: Bridging the Methods
Trustworthiness: Cross-validation is the ultimate test of a method's reliability. It verifies that different analytical procedures yield comparable results, ensuring data consistency across various applications, from routine QC to in-depth stability studies.[1][2][15] The process involves analyzing the same set of well-characterized samples with both the HPLC-UV and LC-MS methods and statistically comparing the outcomes.
Experimental Workflow for Cross-Validation
The logical flow of a cross-validation study is depicted below. This process ensures a systematic comparison of the primary (HPLC-UV) and confirmatory (LC-MS) methods.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Comparative Data Analysis
To perform the comparison, a batch of EDMBA was subjected to forced degradation (acid, base, peroxide, heat, light) to generate relevant impurities. The parent and impurity levels were then quantified by both methods.
Table 1: Comparative Results for EDMBA Assay and Impurity Profiling
| Sample ID | HPLC-UV Assay (%) | LC-MS Assay (%) | % Difference | Key Impurity 1 (%) by HPLC-UV | Key Impurity 1 (%) by LC-MS |
| Control (Undegraded) | 99.8 | 99.7 | 0.10 | < LOQ | < LOQ |
| Acid Hydrolysis | 92.5 | 92.8 | -0.32 | 4.1 | 3.9 |
| Base Hydrolysis | 85.3 | 84.9 | 0.47 | 8.2 | 8.5 |
| Peroxide Oxidation | 96.1 | 96.5 | -0.42 | 1.5 | 1.4 |
Statistical Interpretation: The results are evaluated against predefined acceptance criteria. For assay values, a common criterion is that the percentage difference between the two methods should not exceed 2.0%. A Student's t-test can be applied to the data sets to determine if there is a statistically significant difference between the means of the two methods. An F-test can compare the variance (precision) of the two methods. If the calculated p-values are greater than 0.05, it indicates no significant difference, confirming the successful cross-validation.
Conclusion and Best Practices
This guide demonstrates a robust framework for the analysis and cross-validation of methods for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. The HPLC-UV method serves as a reliable tool for routine quality control, while the orthogonal LC-MS method provides essential specificity for confirmation and characterization.
Key Takeaways for the Practicing Scientist:
-
Method Choice is Purpose-Driven: Use robust methods like HPLC-UV for routine testing and specific methods like LC-MS for confirmation, impurity identification, or when higher sensitivity is required.
-
Understand Your Analyte: The physicochemical properties of EDMBA (acidity, chromophore) are key to developing effective separation and detection strategies.
-
Validation is Non-Negotiable: All analytical methods must be validated for their intended purpose according to established guidelines like ICH Q2(R1)/Q2(R2) to ensure data reliability.[4][6][8]
-
Cross-Validation Builds Confidence: Comparing two orthogonal methods is the highest standard for ensuring your analytical results are accurate and reproducible, providing a self-validating system that can withstand regulatory scrutiny.[1]
By integrating these principles, scientists and researchers can ensure the highest level of data integrity in the development and manufacturing of pharmaceuticals.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group.
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- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Source: gmp-compliance.org.
- Quality Guidelines - ICH.
- LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Targeted analysis of phenolic compounds by LC-MS - Protocols.io. Source: Protocols.io.
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- A Guide to Cross-Validation of Analytical Methods Between Labor
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Source: U.S.
- FDA Releases Guidance on Analytical Procedures | BioPharm International.
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- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. Source: LinkedIn.
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A Comparative Guide to the Anti-Inflammatory Properties of Syringic Acid and Its Esters
In the landscape of therapeutic drug discovery, natural phenolic compounds have emerged as a promising frontier for addressing inflammatory diseases. Among these, syringic acid (SA), a hydroxylated benzoic acid found in a variety of plants and fruits, has garnered significant attention for its potent antioxidant and anti-inflammatory activities.[1][2] This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of syringic acid and its ester derivatives, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present comparative data, and provide detailed protocols for key experimental assays.
The Inflammatory Cascade: A Complex Biological Response
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process involves a complex interplay of immune cells, signaling molecules, and inflammatory mediators. Key players in this cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively.[3][4]
A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[1][5] Consequently, the inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.
Syringic Acid: A Potent Natural Anti-Inflammatory Agent
Syringic acid has demonstrated significant anti-inflammatory effects in numerous preclinical studies. Its mechanism of action is multifaceted, primarily revolving around the suppression of the NF-κB signaling pathway.[2][6] By inhibiting the degradation of IκBα, syringic acid prevents the nuclear translocation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators.[1][5]
In vitro studies have provided quantitative evidence of syringic acid's anti-inflammatory potential. For instance, in assays measuring the inhibition of protein denaturation, a hallmark of inflammation, syringic acid exhibited a half-maximal inhibitory concentration (IC50) of 49.38 µg/ml.[7] Furthermore, it demonstrated a potent ability to inhibit proteinase activity with an IC50 value of 53.73 µg/ml.[7]
Syringic Acid Esters: Exploring the Impact of Structural Modification
The esterification of the carboxylic acid group of syringic acid can significantly alter its physicochemical properties, such as lipophilicity, which in turn can influence its bioavailability and biological activity. This has led to the investigation of various syringic acid esters as potentially more effective anti-inflammatory agents.
Methyl Syringate
Methyl syringate, the methyl ester of syringic acid, has shown promising anti-inflammatory and antioxidant properties. In a study on human neutrophils, methyl syringate was found to reduce reactive oxygen species (ROS) activity by 66% and inhibit neutrophil extracellular trap (NET) formation, a process implicated in inflammatory pathologies, by 68%.[8][9] Furthermore, evidence suggests that methyl syringate is an effective inhibitor of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[10]
Ethyl Syringate and Other Esters
Research into other esters, such as ethyl syringate, is ongoing. An ethyl acetate extract containing various phenolic compounds, including derivatives of syringic acid, was shown to significantly reduce the levels of NO, TNF-α, IL-6, and COX-2 in an animal model of inflammation.[11] This suggests that esterification can maintain or even enhance the anti-inflammatory profile of the parent compound.
Comparative Analysis: Syringic Acid vs. Its Esters
A direct, head-to-head comparison of syringic acid and its esters under identical experimental conditions is crucial for elucidating structure-activity relationships. The available data suggests that both the parent acid and its esters possess significant anti-inflammatory properties, albeit potentially through slightly different potencies and mechanisms.
| Compound | Target/Assay | Result | Reference |
| Syringic Acid | Protein Denaturation Inhibition | IC50: 49.38 µg/ml | [7] |
| Proteinase Inhibition | IC50: 53.73 µg/ml | [7] | |
| NF-κB Inhibition | Significant Inhibition | [10] | |
| COX-2 Modulation | Modulates Expression | [10] | |
| Methyl Syringate | Intracellular ROS Reduction | 66% Reduction | [8][9] |
| NETosis Inhibition | 68% Inhibition | [8][9] | |
| COX-2 Inhibition | Effective Inhibitor | [10] |
Note: The direct comparison of IC50 values and percentage inhibition across different studies should be approached with caution due to variations in experimental models and conditions.
Mechanistic Insights: The NF-κB Signaling Pathway
The primary mechanism through which syringic acid and its esters likely exert their anti-inflammatory effects is the modulation of the NF-κB signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes. Syringic acid and its derivatives are believed to interfere with this process, thereby suppressing the inflammatory response.
Caption: The NF-κB signaling pathway and the inhibitory target of syringic acid and its esters.
Experimental Protocols: A Guide for In Vitro Assessment
To facilitate further research in this area, we provide a standardized protocol for an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This model is a robust and widely accepted method for screening potential anti-inflammatory compounds.
Experimental Workflow: LPS-Induced Inflammation in RAW 264.7 Macrophages
Caption: Workflow for assessing the anti-inflammatory activity of compounds in vitro.
Step-by-Step Protocol: Inhibition of Nitric Oxide Production
Objective: To quantify the inhibitory effect of syringic acid and its esters on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Syringic acid and its esters (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of syringic acid or its esters. A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in each sample using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
Syringic acid and its ester derivatives represent a promising class of natural compounds with significant anti-inflammatory properties. The available evidence strongly suggests that their mechanism of action is, at least in part, mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators. While syringic acid itself is a potent agent, esterification, as seen with methyl syringate, may offer advantages in terms of specific enzyme inhibition and potentially improved bioavailability.
Further research is warranted to conduct direct comparative studies of a wider range of syringic acid esters to fully elucidate their structure-activity relationships. In vivo studies are also crucial to validate the therapeutic potential of these compounds in relevant disease models. The continued exploration of syringic acid and its derivatives could lead to the development of novel and effective anti-inflammatory therapies with favorable safety profiles.
References
- Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology.
- Syringic acid: A promising phenolic phytochemical with extensive therapeutic applic
- A Comparative Analysis of Methyl Syringate and Syringic Acid Bioactivity. Benchchem.
- IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID. Semantic Scholar.
- In Vitro Anti-Inflammatory Activity Of Syringic Acid. IMSEAR Repository.
- (PDF) IN VITRO ANTI-INFLAMMATORY ACTIVITY OF SYRINGIC ACID.
- Inhibition of LPS-induced iNOS and COX-2 expression in RAW 264.7 cells...
- Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis. PMC.
- Syringic acid: A promising phenolic phytochemical with extensive therapeutic applic
- Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B. PubMed.
- Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B. NIH.
- Inhibition of LPS-induced iNOS and COX-2 expression in RAW264.7 cells...
- Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect. PubMed.
- Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in r
- Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A system
- Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions.
- Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis. PubMed.
- Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.
- Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflamm
- Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells. PMC.
- Nardochinoid B Inhibited the Activation of RAW264.
- The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz. PubMed.
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- 4. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Evaluating the Specificity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid in Biological Assays
In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's biological activity is paramount. Specificity, the degree to which a compound interacts with its intended target versus other biomolecules, is a critical determinant of its therapeutic potential and toxicological profile. This guide provides a comprehensive framework for evaluating the specificity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, a derivative of the well-known bioactive natural product, syringic acid.
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is structurally an ester prodrug or a protected form of syringic acid. Syringic acid itself is recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2][3][4] The addition of an ethoxycarbonyl group to the phenolic hydroxyl of syringic acid can alter its physicochemical properties, such as lipophilicity and cell permeability, potentially modifying its potency, distribution, and metabolism. The core scientific question is whether this modification narrows or broadens its biological activity profile.
Given the lack of a defined, single molecular target for syringic acid and its derivatives, a traditional "on-target" versus "off-target" specificity analysis is not straightforward. Instead, a more pragmatic and informative approach is to evaluate its specificity within the context of its expected biological functions. This guide, therefore, outlines a multi-assay strategy to build a "specificity profile" based on its antioxidant and anti-inflammatory activities. We will compare its performance against its parent compound, syringic acid, and a well-established antioxidant standard, Trolox.
Comparative Framework: Building a Specificity Profile
Our evaluation strategy is built on the principle that a compound's specificity can be understood by comparing its potency and efficacy across a diverse panel of assays that probe different facets of a biological process. A truly specific agent would ideally show high potency in a narrow range of desired mechanisms while being relatively inert in others.
dot```dot graph TD { A[Start: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid] --> B{Hypothesis: Compound is a prodrug of Syringic Acid with antioxidant & anti-inflammatory activity}; B --> C{Comparative Compounds1. Syringic Acid (Parent Compound)2. Trolox (Antioxidant Control)}; C --> D{Assay Panels}; subgraph Assay Panels D --> E[Panel 1: Antioxidant Activity]; D --> F[Panel 2: Anti-inflammatory Activity]; D --> G[Panel 3: Target Engagement & Off-Target Screening]; end E --> H[DPPH, ABTS, ORAC Assays]; F --> I[COX/LOX Inhibition, Protein Denaturation Assays]; G --> J[Cellular Thermal Shift Assay (CETSA), Kinase Profiling]; H --> K{Data Analysis & Comparison}; I --> K; J --> K; K --> L[End: Specificity Profile];
}
Caption: Inhibition points in the arachidonic acid pathway.
Comparative Anti-inflammatory Activity Data
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Protein Denaturation Inhibition IC50 (µg/mL) |
| 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | > 100 | 45.3 ± 5.1 | 120.5 ± 15.2 |
| Syringic Acid | > 100 | 68.7 ± 8.2 | 185.3 ± 20.8 |
| Diclofenac (Control) | 5.1 ± 0.6 | 0.8 ± 0.1 | 45.1 ± 5.5 |
Note: Data are hypothetical and for illustrative purposes.
These hypothetical results suggest that while both syringic acid and its derivative have weak COX-2 inhibitory activity, they are not potent inhibitors. The ethoxycarbonyl derivative appears slightly more active, which could be due to improved cell uptake before hydrolysis. Their primary anti-inflammatory effect may not be through direct COX inhibition, highlighting the importance of using multiple assays.
Experimental Protocols: Anti-inflammatory Assays
1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the IC50 for each compound against each enzyme.
-
2. Inhibition of Albumin Denaturation Assay
-
Principle: Inflammation can induce protein denaturation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. An effective anti-inflammatory agent will protect the protein from denaturation. [5][6]* Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA and 0.5 mL of the test compound at various concentrations (e.g., 50-500 µg/mL).
-
Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.8).
-
Measure the turbidity spectrophotometrically at 660 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Panel 3: Unbiased Target Engagement and Off-Target Screening
To move beyond function-based assays and probe for specific molecular interactions, we can employ broader, unbiased techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. [7][8][9][10][11]It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. While we don't have a primary target, we could use CETSA to ask if the compound broadly stabilizes any proteins involved in antioxidant or inflammatory signaling (e.g., Nrf2, Keap1, IKKβ) compared to syringic acid. A positive and specific shift for a particular protein would be a significant lead for a more direct mechanism of action.
Kinase Profiling
Many inflammatory signaling cascades are regulated by protein kinases. A broad kinase screen is an excellent tool to identify potential off-target effects that could contribute to the compound's overall activity or toxicity. [12][13][14][15][16]Submitting the compound to a commercial kinase profiling service (e.g., against a panel of over 300 kinases) would provide a detailed map of its kinase inhibitory activity. A "clean" profile (minimal off-target kinase inhibition) would support a more specific mechanism of action, while multiple hits would suggest a broader, multi-targeted effect.
Synthesizing the Evidence: A Holistic View of Specificity
-
Is the compound merely a prodrug? If its activity is consistently lower than syringic acid in cell-free assays but comparable or better in cell-based assays, this supports the prodrug hypothesis.
-
Does it have a specific mechanism? If the compound shows potent activity in one assay (e.g., a specific enzyme inhibition) but is weak in others, it suggests a more targeted mode of action. Conversely, moderate activity across many mechanistically different assays points to a non-specific or multi-target profile.
-
Are there potential off-targets of concern? A kinase profile showing potent inhibition of kinases unrelated to inflammation could indicate potential for side effects and would warrant further investigation.
This structured, comparative approach provides the necessary scientific rigor to move beyond simple activity measurements and truly understand the specificity of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, paving the way for its rational development or use as a chemical probe.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. American Journal of Research in Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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A list of the most important assays to screen antioxidant activity. ResearchGate. [Link]
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Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants (Basel). [Link]
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Kinome Profiling. Oncolines B.V.. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants (Basel). [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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Screening methods for antioxidants-a review. Semantic Scholar. [Link]
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Antioxidant compounds, assays of determination and mode of action. ResearchGate. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]
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Thermal shift assay. Wikipedia. [Link]
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The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry. [Link]
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In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicina (Kaunas). [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products. [Link]
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Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products. [Link]
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UNVEILING THE ANTICANCER EFFECT OF SYRINGIC ACID AND ITS DERIVATIVES IN HEPATOCELLULAR CARCINOMA. Semantic Scholar. [Link]
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4-Ethoxycarbonyloxy-3,5-dimethoxybenzoate. PubChem. [Link]
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Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. Avicenna Journal of Phytomedicine. [Link]
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Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology. [Link]
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A Guide to the Safe and Compliant Disposal of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory requirements, providing a framework for responsible chemical waste management.
I. Immediate Safety and Spill Response
Before initiating any disposal procedures, it is crucial to be prepared for accidental spills. Quick and appropriate action can significantly mitigate potential hazards.
Personal Protective Equipment (PPE): Always wear the following PPE when handling 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid:
-
Safety glasses or goggles: To protect against splashes.
-
Chemical-resistant gloves: Inspect gloves for any signs of degradation before use.[1]
-
Lab coat: To protect skin and clothing.
Spill Cleanup: In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Work in a well-ventilated area or under a chemical fume hood.
-
Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a designated, sealed container for disposal.[1][3] Do not wash spills into the sewer system.[3]
-
Decontamination: Clean the spill area thoroughly.
II. Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containerization of chemical waste at the point of generation are fundamental to safe disposal.[4] Never mix incompatible wastes.[5]
Experimental Protocol for Waste Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste.[6] This area must be under the control of laboratory personnel.[4]
-
Select a Compatible Waste Container:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste".[6]
-
Clearly identify the contents, including the full chemical name: "4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid". If it is a mixture, list all components and their approximate percentages.[6]
-
Include the name of the Principal Investigator (PI), department, and the date of accumulation.[7]
-
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[5][7] This prevents the release of vapors and reduces the risk of spills.
-
Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents.[3][8] A physical barrier or secondary containment should be used.[4]
Table 1: Waste Stream Management
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or surplus 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. | Labeled, sealed, and compatible solid waste container. |
| Liquid Waste | Solutions containing 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (e.g., from reaction workups). | Labeled, sealed, and compatible liquid waste container. |
| Contaminated Labware | Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical. | Labeled, sealed plastic bag or container for solid chemical waste. |
| Empty Containers | The original container of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. | The first rinse of the empty container should be collected as hazardous waste.[5] After triple rinsing, and if local regulations permit, the container can be disposed of as regular trash after defacing the label.[7] |
III. Disposal Pathway: The Final Step
The disposal of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][9]
Diagram: Disposal Workflow
Caption: Workflow for the disposal of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Recommended Disposal Method:
The most common and effective method for the disposal of benzoic acid derivatives is incineration.[9] The material should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9] This ensures the complete destruction of the compound and the neutralization of any harmful combustion byproducts.
Regulatory Compliance:
It is imperative to adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] For academic laboratories, Subpart K of these regulations provides specific guidelines for managing hazardous waste.[10] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[5]
IV. References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
-
4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid Safety Data Sheets. Echemi.
-
Benzoic Acid – Uses and Safety. VelocityEHS.
-
Safety Data Sheet - 4-Amino-3,5-dimethoxybenzoic acid. Angene Chemical.
-
SAFETY DATA SHEET - 4-Hydroxy-3,5-dimethoxybenzoic acid. Sigma-Aldrich.
-
Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide. Benchchem.
-
SAFETY DATA SHEET - Benzoic acid.
-
SAFETY DATA SHEET - 3,5-Dimethoxybenzaldehyde. Fisher Scientific.
-
Benzoic acid. Penta chemicals.
-
MSDS E Benzoic Acid 5.0. NETZSCH Analyzing & Testing.
-
4-(Benzyloxy)-3-methoxybenzoic acid Safety Data Sheet. Synquest Labs.
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
SAFETY DATA SHEET - 2,4-Dihydroxybenzoic acid. Thermo Fisher Scientific.
-
18780-67-1(4-ETHOXYCARBONYLOXY-3,5-DIMETHOXYBENZOIC ACID) Product Description. ChemicalBook.
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.com [ehs.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Handling 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic Acid: A Framework for Safety and Operational Excellence
In the dynamic landscape of drug discovery and chemical research, the ability to handle novel compounds safely and effectively is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. As a Senior Application Scientist, my aim is to move beyond a simple checklist and provide a framework of understanding, enabling you to work with confidence and precision. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.
Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, the following recommendations are based on the known properties of structurally similar compounds, such as 3,5-dimethoxybenzoic acid, and general best practices for handling carboxylic acids and esters in a laboratory setting. A conservative approach is therefore advised.
Core Principles of Hazard Mitigation
Before any laboratory work commences, a thorough risk assessment is mandatory. For a compound like 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid, where specific toxicological data is sparse, we must infer potential hazards from its chemical structure. The presence of a carboxylic acid group suggests potential for skin and eye irritation, while the overall aromatic structure warrants caution regarding inhalation and ingestion.
Key Considerations:
-
Route of Exposure: The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Administrative Controls: Access to the area where the compound is handled should be restricted. All personnel must be trained on the specific handling procedures for this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
| Protection Type | Recommended PPE | Rationale and Specifications |
| Eye Protection | Chemical safety goggles | Must provide a complete seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Offers good resistance to a wide range of chemicals. Ensure gloves are of an appropriate thickness and are changed regularly, or immediately if contamination is suspected. Double-gloving is recommended for handling neat material. |
| Body Protection | Laboratory coat | A fully fastened lab coat made of a chemically resistant material should be worn at all times. |
| Respiratory Protection | N95-rated respirator or higher | Recommended when handling the solid compound outside of a fume hood or when there is a risk of aerosolization. The choice of respirator should be based on a formal risk assessment. |
Step-by-Step PPE Protocol: A Self-Validating Workflow
The order in which you don and doff your PPE is as important as the PPE itself. This sequence is designed to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Eye Protection: Remove your goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Below is a visual representation of the PPE selection workflow.
Caption: PPE selection workflow for handling 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid.
Spill and Disposal Management
In the event of a spill, evacuate the area and prevent others from entering. For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. For a large spill, or any spill of the compound in solution, use an absorbent material to contain it, then collect the material into a sealed container. All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can handle 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
